19-Hydroxyandrostenedione
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHPTGEXRHMQQ-BGJMDTOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199007, DTXSID90862078 | |
| Record name | 19-Hydroxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
510-64-5, 61342-08-3 | |
| Record name | 19-Hydroxyandrostenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19-Hydroxy-4-androstene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 510-64-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19-Hydroxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-hydroxyandrost-4-ene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 19-HYDROXYANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A546CQ0584 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Chronicle of 19-Hydroxyandrostenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide charts the discovery and historical journey of 19-hydroxyandrostenedione (19-OHA), a pivotal intermediate in estrogen biosynthesis. From its initial identification in the mid-20th century to its quantification by modern analytical techniques, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the seminal discovery, the evolution of its biochemical understanding, and the chronological advancement of analytical methodologies, offering a detailed perspective on the scientific integrity and causality behind key experimental choices. This guide serves as an authoritative resource, grounded in comprehensive references, to illuminate the path of 19-OHA from a mere curiosity to a significant molecule in steroid biochemistry.
Introduction: The Dawn of a New Steroid Intermediate
In the intricate tapestry of steroid biochemistry, the conversion of androgens to estrogens, a process known as aromatization, stands as a cornerstone of endocrine function. The enzyme responsible for this transformation, aromatase (CYP19A1), has been a subject of intense research for decades. Long before the intricate molecular mechanisms were elucidated, scientists were on a quest to identify the intermediary steps in this critical pathway. It was within this context of scientific exploration that this compound emerged from the shadows of the steroid metabolome. This guide will trace the discovery and scientific history of this important, yet often overlooked, steroid.
The Seminal Discovery: Meyer's Groundbreaking Work
The first documented report of this compound dates back to 1955, a landmark year in steroid research. A.S. Meyer, through a series of meticulous experiments, incubated androstenedione and dehydroepiandrosterone (DHEA) with bovine adrenal homogenate preparations.[1] Amidst a "wide galaxy of conversion products," a novel hydroxylated metabolite was isolated and identified: this compound.[2] This discovery was not merely the identification of a new compound; Meyer astutely proposed that this 19-hydroxylation was the initial and obligatory step in the aromatization of androgens to estrogens.[3]
Initial Experimental Protocol: A Glimpse into Mid-Century Biochemistry
The experimental design employed by Meyer, though rudimentary by today's standards, was elegant in its approach. The core of the methodology involved:
-
Incubation: Bovine adrenal glands were homogenized and incubated with the androgen substrates (androstenedione or DHEA). This provided the enzymatic machinery necessary for the metabolic conversion.
-
Extraction: Following incubation, the mixture was subjected to solvent extraction to isolate the steroid products from the aqueous homogenate.
-
Chromatography: The crude extract was then fractionated using paper chromatography, a technique that separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system).
-
Characterization: The separated compounds were then characterized using techniques such as melting point determination and infrared spectroscopy, which provided structural information based on the absorption of infrared radiation by specific chemical bonds.
This pioneering work laid the foundational stone for our understanding of estrogen biosynthesis and established 19-OHA as a key player in this pathway.
Elucidating the Biochemical Pathway: The Role of Aromatase
Following its discovery, the scientific community embarked on a journey to precisely delineate the role of this compound in the aromatase reaction. It is now well-established that the conversion of androstenedione to estrone is a three-step oxidative process, with 19-OHA being the first stable intermediate.[2]
The Aromatase Reaction Mechanism
The aromatase enzyme, a member of the cytochrome P450 superfamily, catalyzes the following sequential reactions:
-
First Hydroxylation: Androstenedione is hydroxylated at the C19 methyl group to form this compound.
-
Second Hydroxylation: this compound is further oxidized to 19-oxoandrostenedione.
-
Aromatization: The final step involves the cleavage of the C10-C19 bond and subsequent aromatization of the A-ring to yield estrone and formic acid.
Figure 1: The biosynthetic pathway of estrone from androstenedione via this compound, catalyzed by the enzyme aromatase.
The Evolution of Analytical Methodologies: From Bioassays to Mass Spectrometry
The ability to accurately and sensitively measure this compound in biological matrices has been pivotal in understanding its physiological and pathological roles. The analytical techniques employed have evolved dramatically over the decades, reflecting the broader advancements in analytical chemistry.
Early Days: Radiometric Assays
In the years following its discovery, the quantification of this compound relied heavily on radiometric assays. These methods involved the use of radioactively labeled precursors, such as tritiated ([³H]) androstenedione. The extent of 19-hydroxylation was indirectly measured by quantifying the amount of radioactivity incorporated into the 19-hydroxylated product after separation by chromatography. While groundbreaking for their time, these methods were often laborious, lacked high specificity, and involved the handling of radioactive materials.
The Advent of Immunoassays: A Leap in Sensitivity
The development of radioimmunoassay (RIA) in the 1960s revolutionized the field of endocrinology and provided a much-needed tool for the sensitive measurement of steroid hormones.[4][5][6][7] The principle of RIA is based on the competition between a radiolabeled antigen (in this case, a derivative of this compound) and the unlabeled antigen in a sample for a limited number of antibody binding sites.[8]
Typical Radioimmunoassay Workflow:
-
Antibody Production: An antibody specific to this compound is generated by immunizing an animal with a this compound-protein conjugate.
-
Radiolabeling: A small amount of this compound is chemically modified to incorporate a radioactive isotope (e.g., ¹²⁵I or ³H).
-
Competitive Binding: A known amount of the radiolabeled this compound and the specific antibody are incubated with the biological sample containing an unknown amount of endogenous this compound.
-
Separation: The antibody-bound fraction is separated from the free fraction.
-
Detection: The radioactivity of the bound fraction is measured using a gamma or beta counter. The concentration of this compound in the sample is inversely proportional to the measured radioactivity.
References
- 1. Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay: review of basic principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radio immunoassay (RIA) | PPTX [slideshare.net]
- 6. Radioimmunoassay | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of 19-Hydroxyandrostenedione in the Adrenal Glands
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the biosynthesis of 19-hydroxyandrostenedione (19-OH-A4), a critical intermediate in steroidogenic pathways within the human adrenal gland. Moving beyond a simple description of enzymatic steps, this document elucidates the intricate regulatory mechanisms, the central role of cytochrome P450 aromatase (CYP19A1), and the physiological and pathophysiological implications of this C19 steroid. We will explore the causality behind experimental designs for its study, present detailed protocols for its quantification, and discuss its significance as both a precursor to estrogens and a potential hypertensinogenic agent. This guide is designed to serve as an authoritative resource, grounded in established scientific literature, for professionals engaged in endocrinology research and steroid-related drug development.
Foundational Context: The Adrenal Steroidogenic Matrix
All steroid hormones in the adrenal glands originate from a common precursor, cholesterol.[1][2] The adrenal cortex is functionally and histologically divided into three zones: the zona glomerulosa, zona fasciculata, and zona reticularis, each with a unique enzymatic profile that dictates its primary steroid output (mineralocorticoids, glucocorticoids, and androgens, respectively).[2][3]
The synthesis of C19 steroids, often termed "adrenal androgens," occurs predominantly in the zona reticularis.[1][4] The pathway begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[1][5] The cholesterol side-chain cleavage enzyme, CYP11A1, then converts cholesterol to pregnenolone, the universal precursor for all steroid hormones.[1][6]
From pregnenolone, the pathway to androstenedione—the direct substrate for 19-OH-A4 synthesis—can proceed via two primary routes, the Δ5 and Δ4 pathways. The balance between these pathways is largely determined by the relative activities of two key enzymes: 17α-hydroxylase/17,20-lyase (CYP17A1) and 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2).[5][7]
-
Δ5 Pathway: Pregnenolone is hydroxylated by CYP17A1 to form 17-hydroxypregnenolone, which is then converted to dehydroepiandrosterone (DHEA) by the 17,20-lyase activity of the same enzyme. DHEA is subsequently converted to androstenedione by HSD3B2.[1]
-
Δ4 Pathway: Pregnenolone is first converted to progesterone by HSD3B2. Progesterone is then hydroxylated by CYP17A1 to 17-hydroxyprogesterone, which is less efficiently converted to androstenedione by the 17,20-lyase activity of CYP17A1.[6]
The human adrenal zona reticularis has a unique enzymatic milieu, characterized by low HSD3B2 expression, which favors the Δ5 pathway and the production of DHEA and its sulfated form, DHEAS.[5] Androstenedione is then produced from DHEA, serving as a key branch-point for further metabolism.[8]
The Core Reaction: Aromatase-Mediated 19-Hydroxylation
The primary and most well-characterized pathway for the synthesis of this compound is the first step in the conversion of androgens to estrogens, a reaction catalyzed exclusively by the enzyme cytochrome P450 aromatase (CYP19A1).[9][10]
Aromatase is a monooxygenase that catalyzes a complex and irreversible three-step oxidation process to convert the C19 androgenic steroid ring into a C18 phenolic A ring characteristic of estrogens.[9][11][12] When androstenedione is the substrate:
-
Step 1 (19-Hydroxylation): The first step is the hydroxylation of the C19 methyl group of androstenedione to produce the intermediate, This compound (19-OH-A4) .[9][13]
-
Step 2 (19-Oxidation): The second step involves a further oxidation of the 19-hydroxy group to form 19-oxoandrostenedione.[9]
-
Step 3 (Aromatization): The final step is the oxidative cleavage of the C10-C19 bond, leading to the formation of estrone and the release of formic acid.[9][11]
A critical aspect of this reaction is its distributive nature. The intermediates, this compound and 19-oxoandrostenedione, are not obligatorily retained at the enzyme's active site. They can dissociate from the aromatase complex and enter circulation or be found within tissues, including the adrenal glands, before potentially re-binding for subsequent conversion to estrone.[9] This dissociation is what allows 19-OH-A4 to be considered a distinct secretory product of tissues expressing aromatase.
Caption: Aromatase (CYP19A1) pathway for estrogen synthesis.
Regulation of this compound Synthesis
The production of 19-OH-A4 is intrinsically linked to the regulation of its precursors and the expression and activity of CYP19A1. In the adrenal gland, the primary regulator of androgen precursor synthesis is Adrenocorticotropic Hormone (ACTH).[4]
-
ACTH Stimulation: ACTH, released from the pituitary, stimulates the entire cascade of adrenal steroidogenesis, starting from cholesterol uptake and its conversion to pregnenolone.[1] Studies have shown that ACTH administration significantly increases the adrenal output of androstenedione and other C19 steroids, thereby increasing the available substrate for CYP19A1.[14] Direct evidence indicates that 19-OH-A4 secretion by the adrenal cortex is under the control of ACTH.[15]
-
Renin-Angiotensin System (RAS): There is also evidence to suggest that the RAS may play a role in regulating 19-OH-A4 secretion, adding another layer of complexity to its control within the adrenal gland.[15]
-
CYP19A1 Expression: The expression of the CYP19A1 gene itself is tissue-specific and controlled by different promoters. While primarily associated with the gonads and adipose tissue, aromatase is also expressed in the adrenal glands.[9][13] Its regulation in adrenal tissue is less understood than in other tissues but is a critical factor determining the local capacity for 19-OH-A4 and subsequent estrogen synthesis.
Differentiating from Other Hydroxylated Androgens: The Case of 11β-Hydroxyandrostenedione
It is crucial for researchers to distinguish 19-OH-A4 from other structurally similar androgens produced in the adrenal glands, most notably 11β-hydroxyandrostenedione (11-OHA4).
-
Distinct Biosynthesis: Unlike 19-OH-A4 which is a product of CYP19A1, 11-OHA4 is synthesized from androstenedione by the enzyme 11β-hydroxylase (CYP11B1).[6][16] This enzyme is characteristic of the zona fasciculata and reticularis and is the same enzyme responsible for the final step of cortisol synthesis.[6]
-
Relative Abundance: Quantitative analysis of adrenal vein blood has revealed that 11-OHA4 is, in fact, one of the most abundant unconjugated C19 steroids secreted by the human adrenal gland, with levels often exceeding those of DHEA and androstenedione under basal conditions.[14][17]
-
Distinct Function: While 19-OH-A4 is an estrogen precursor, 11-OHA4 and its downstream metabolite 11-ketotestosterone are considered active androgens and important markers of adrenal androgen excess, particularly in conditions like 21-hydroxylase deficiency.[6][17]
This distinction highlights the complexity of adrenal androgen metabolism, where the position of a single hydroxyl group dictates the enzymatic origin and biological destiny of the steroid molecule.
Physiological and Pathophysiological Significance
While 19-OH-A4 is an intermediate, its ability to dissociate from aromatase allows it to exert potential biological effects.
-
Estrogen Precursor: The primary role of 19-OH-A4 is to serve as an intermediate in the biosynthesis of estrogens.[9][18] Its formation is a committed step towards aromatization.[19]
-
Hypertensinogenic and Sodium-Retaining Effects: Several studies, primarily in rat models, have investigated the potential for 19-OH-A4 to act as a hypertensinogenic steroid. Some reports indicate that administration of 19-OH-A4 can cause sodium retention and high blood pressure, mimicking a state of mineralocorticoid excess.[20][21][22] However, other studies have failed to confirm a potent aldosterone-amplifying or intrinsic mineralocorticoid effect, suggesting that its role in blood pressure regulation may be complex, possibly dependent on species, dose, or genetic background.[23] Plasma concentrations of 19-OH-A4 have been found to be higher in some patients with essential hypertension, suggesting it may be a newly recognized hypertensinogenic steroid in humans.[21]
Methodologies for the Study of this compound
Investigating the biosynthesis and function of 19-OH-A4 requires robust and specific methodologies. The causality behind these experimental choices is paramount for generating reliable data.
In Vitro Enzyme Assays
-
Objective: To characterize the kinetics and regulation of the enzymatic conversion of androstenedione to 19-OH-A4.
-
Rationale: In vitro systems allow for the isolation of the specific enzymatic reaction from the complexities of the whole organism, enabling precise measurement of enzyme activity under controlled conditions.
-
Methodology:
-
Source of Enzyme: Microsomal fractions are prepared from adrenal tissue or from cell lines engineered to express human CYP19A1.[18] The microsomal fraction is enriched with cytochrome P450 enzymes.
-
Reaction Mixture: The reaction buffer typically contains the enzyme source, a known concentration of the substrate (androstenedione, often radiolabeled for easier detection), and essential co-factors, particularly an NADPH-generating system, as P450 enzymes require reducing equivalents from NADPH.[11]
-
Incubation: The reaction is initiated by adding the substrate and incubated at a physiological temperature (e.g., 37°C) for a defined period.
-
Reaction Termination & Extraction: The reaction is stopped, often by rapid cooling and the addition of an organic solvent (e.g., ethyl acetate) to extract the steroids.
-
Analysis: The products (19-OH-A4, estrone) are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified.[24]
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To accurately measure the concentration of 19-OH-A4 and related steroids in biological samples such as plasma, serum, or adrenal tissue extracts.
-
Rationale: LC-MS/MS is the gold standard for steroid analysis due to its exceptional specificity and sensitivity. It can distinguish between isobaric compounds (molecules with the same mass, like 19-OH-A4 and 11-OHA4) that are difficult to resolve with immunoassays.
-
Methodology Workflow:
Caption: Typical workflow for steroid quantification by LC-MS/MS.
-
Protocol Validation: A self-validating LC-MS/MS protocol requires the inclusion of a stable isotope-labeled internal standard (e.g., deuterium-labeled 19-OH-A4) at the beginning of sample processing.[25] This standard co-purifies with the endogenous analyte and corrects for any losses during extraction and variations in instrument response, ensuring highly accurate quantification.
Summary and Future Directions
The biosynthesis of this compound in the adrenal glands is a key metabolic event, representing the initial step of estrogen synthesis catalyzed by CYP19A1. While an intermediate, its ability to dissociate from the enzyme complex allows it to be a measurable secretory product of the adrenal cortex, regulated by ACTH. Its study is complicated by the existence of other hydroxylated androgens, such as the highly abundant 11β-hydroxyandrostenedione, necessitating the use of highly specific analytical techniques like LC-MS/MS.
Future research should focus on further elucidating the tissue-specific regulation of CYP19A1 expression within the adrenal gland and clarifying the controversial role of 19-OH-A4 in blood pressure regulation and its potential clinical relevance in hypertension. For drug development professionals, understanding the nuances of this pathway is critical for designing targeted therapies, such as aromatase inhibitors, and for interpreting their effects on the complete adrenal steroid profile.
References
- 1. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Endocrine System: Adrenal Cortex Hormone Biosynthesis & Deficiencies | ditki medical & biological sciences [ditki.com]
- 3. researchgate.net [researchgate.net]
- 4. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Adrenal Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variation in 3β-hydroxysteroid dehydrogenase activity and in pregnenolone supply rate can paradoxically alter androstenedione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androstenedione | Rupa Health [rupahealth.com]
- 9. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diseases.jensenlab.org [diseases.jensenlab.org]
- 12. diseases.jensenlab.org [diseases.jensenlab.org]
- 13. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Evidence that this compound is secreted by the adrenal cortex and is under the control of ACTH and the renin-angiotensin system in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Adrenal-derived 11-Oxygenated 19-Carbon Steroids are the Dominant Androgens in Classic 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KINETIC STUDIES ON THE ROLE OF 19-HYDROXYANDROST-4-ENE-3,17-DIONE IN ESTROGEN BIOSYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. C19 steroidal precursors of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: a potent hypertensinogenic steroid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Studies on the pressor mechanism of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A reevaluation of the mineralocorticoid and hypertensinogenic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Secretion of this compound and 19-hydroxytestosterone by porcine Leydig cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Aromatase in the Synthesis of 19-Hydroxyandrostenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatase, officially known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme in steroidogenesis, responsible for the conversion of androgens to estrogens. This process is not a single-step conversion but a three-step reaction, with 19-hydroxyandrostenedione (19-OHA) being the first and crucial intermediate. Understanding the kinetics, regulation, and experimental methodologies related to 19-OHA synthesis is paramount for research in endocrinology, oncology, and drug development. This technical guide provides an in-depth overview of the role of aromatase in 19-OHA synthesis, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated biochemical and signaling pathways.
Biochemical Pathway of this compound Synthesis
Aromatase catalyzes the conversion of androstenedione to estrone through three successive oxidation steps, each requiring a molecule of NADPH and oxygen.[1] The first of these steps is the hydroxylation of the C19 methyl group of androstenedione to form this compound (19-OHA).[1] This is followed by the oxidation of 19-OHA to 19-oxoandrostenedione, and finally, the aromatization of the A-ring to produce estrone and formic acid.[1]
A key characteristic of aromatase is its distributive nature, meaning that the intermediates, including 19-OHA, can be released from the enzyme's active site before the subsequent reaction occurs.[2][3] This allows for the possibility of 19-OHA accumulation and potential physiological or pathological roles independent of its conversion to estrogens.
Biochemical pathway of 19-OHA synthesis by aromatase.
Quantitative Data on Aromatase Kinetics
The kinetics of the aromatase-catalyzed reactions have been studied in detail. The following tables summarize key kinetic parameters for the conversion of androstenedione and its intermediates by human cytochrome P450 19A1.
| Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Androstenedione | 0.043 | 0.06 | 1.4 x 10⁶ | [1] |
| This compound | 0.38 | 0.13 | 3.4 x 10⁵ | [1] |
| 19-Oxoandrostenedione | 1.2 | 0.42 | 3.5 x 10⁵ | [1] |
Table 1: Steady-State Kinetic Parameters of Aromatase
| Ligand | Kd (µM) | Reference |
| Androstenedione | 0.13 | [1] |
| This compound | 1.5 | [1] |
| 19-Oxoandrostenedione | 3.6 | [1] |
| Estrone | 4.0 | [1] |
Table 2: Dissociation Constants of Aromatase Ligands
Signaling Pathways Regulating Aromatase Activity
The expression and activity of aromatase are tightly regulated by various signaling pathways, which in turn control the synthesis of 19-OHA. In ovarian granulosa cells, the primary regulator is the Follicle-Stimulating Hormone (FSH).[4] FSH binds to its G-protein coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates transcription factors that upregulate the expression of the CYP19A1 gene.[3][4]
FSH-mediated signaling pathway regulating aromatase expression.
Experimental Protocols
Accurate measurement of 19-OHA synthesis is crucial for research in this field. The following are detailed methodologies for key experiments.
Tritiated Water Release Assay for Aromatase Activity
This assay is a widely used method to measure the overall activity of aromatase. It relies on the stereospecific release of tritium from the 1β-position of a tritiated androgen substrate during the aromatization process.
Principle: The conversion of [1β-³H]-androstenedione to estrone by aromatase results in the release of a tritium atom, which then becomes part of the water molecule (³H₂O). The amount of radioactive water produced is directly proportional to the aromatase activity.
Materials:
-
[1β-³H]-androstenedione
-
NADPH
-
Microsomal preparation containing aromatase (e.g., from human placenta or recombinant source)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the microsomal preparation.
-
Initiate the reaction by adding [1β-³H]-androstenedione.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding chloroform to extract the unmetabolized substrate and steroidal products.
-
Vortex the mixture and centrifuge to separate the aqueous and organic phases.
-
Carefully transfer a known volume of the aqueous phase (containing ³H₂O) to a new tube.
-
Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining tritiated steroids.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the aromatase activity based on the amount of ³H₂O formed per unit time per milligram of protein.
Workflow for the tritiated water release assay.
HPLC Method for Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of 19-OHA from the reaction mixture.
Principle: The reaction mixture is injected into an HPLC system equipped with a reverse-phase column. A mobile phase gradient is used to separate the different steroids based on their polarity. The eluting compounds are detected by a UV detector, and the concentration of 19-OHA is determined by comparing its peak area to that of a known standard.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Reaction mixture from an aromatase assay
Procedure:
-
Sample Preparation: Stop the aromatase reaction and extract the steroids using an organic solvent (e.g., ethyl acetate or diethyl ether). Evaporate the solvent and reconstitute the residue in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Inject the prepared sample onto the column.
-
Run a gradient of increasing acetonitrile concentration to elute the steroids. A typical gradient might be from 30% to 70% acetonitrile over 20-30 minutes.
-
Monitor the elution profile at a suitable wavelength for steroid detection (e.g., 240 nm).
-
-
Quantification:
-
Identify the peak corresponding to 19-OHA by comparing its retention time with that of the 19-OHA standard.
-
Integrate the peak area of the 19-OHA peak.
-
Create a standard curve by injecting known concentrations of the 19-OHA standard and plotting peak area versus concentration.
-
Determine the concentration of 19-OHA in the sample by interpolating its peak area on the standard curve.
-
Conclusion
The synthesis of this compound is the initial and a potentially rate-limiting step in the conversion of androgens to estrogens by aromatase. The distributive nature of this enzyme allows for the release of 19-OHA, suggesting it may have biological functions of its own. A thorough understanding of the biochemical pathways, enzyme kinetics, and regulatory mechanisms governing 19-OHA production is essential for researchers in steroid biology and for the development of novel therapeutic agents targeting estrogen-dependent diseases. The experimental protocols detailed in this guide provide a robust framework for the accurate measurement and study of this important intermediate.
References
- 1. Signaling pathways regulating aromatase and cyclooxygenases in normal and malignant breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Follicle-stimulating hormone/cAMP regulation of aromatase gene expression requires β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase Expression in the Ovary: Hormonal and Molecular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation by follicle-stimulating hormone of the synthesis of aromatase cytochrome P-450 in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
19-Hydroxyandrostenedione: A Pivotal Intermediate in Steroidogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
19-Hydroxyandrostenedione (19-OH-A4) is a critical, yet often overlooked, intermediate in the biosynthesis of estrogens from androgens. Catalyzed by the aromatase enzyme complex (CYP19A1), the conversion of androstenedione to estrone proceeds through a three-step oxidative process, with 19-OH-A4 being the first and most stable intermediate. While its role as a precursor is well-established, emerging evidence suggests that 19-OH-A4 is not merely a transient molecule but a bioactive steroid that can dissociate from the enzyme and exert its own physiological effects. This technical guide provides a comprehensive overview of the role of this compound in steroidogenesis, detailing its biosynthetic pathway, the kinetic parameters of its formation and conversion, and its presence in various human tissues. Furthermore, this document outlines detailed experimental protocols for the quantification of 19-OH-A4, offering a valuable resource for researchers in endocrinology, oncology, and drug development.
Introduction
The conversion of C19 androgens to C18 estrogens is a fundamental process in vertebrate physiology, essential for sexual development, reproductive function, and bone health. This irreversible reaction is catalyzed by aromatase (CYP19A1), a member of the cytochrome P450 superfamily. The aromatization of androstenedione to estrone involves three successive oxidation steps at the C19 methyl group. The first of these steps is the hydroxylation of androstenedione to form this compound.[1][2]
While the subsequent conversion of 19-OH-A4 to 19-oxo-androstenedione and finally to estrone is crucial for estrogen production, the intermediate itself can be released from the aromatase enzyme complex.[2] This dissociation allows 19-OH-A4 to be detected in various tissues and circulation, suggesting that it may have intrinsic biological activities or serve as a marker for aromatase activity and estrogen biosynthesis.[2][3] Understanding the kinetics, tissue distribution, and physiological relevance of 19-OH-A4 is therefore of significant interest for researchers studying steroid-related pathologies and developing novel therapeutic interventions.
The Steroidogenic Pathway of this compound
The biosynthesis of this compound is an integral part of the canonical pathway of estrogen synthesis. The process begins with androstenedione, a C19 steroid produced in the adrenal glands and gonads.
Figure 1: The Aromatization Pathway of Androstenedione to Estrone.
The conversion of androstenedione to estrone is a three-step process, with this compound being the first hydroxylated intermediate.[1] This reaction is catalyzed by the aromatase enzyme (CYP19A1).[1]
Quantitative Data
The following tables summarize the available quantitative data regarding the kinetic parameters of aromatase and the concentrations of this compound in various human tissues and physiological states.
Table 1: Kinetic Parameters of Human Aromatase (CYP19A1)
| Substrate/Ligand | Parameter | Value | Reference |
| Androstenedione | Km | 16 nM | [4] |
| Vmax | 65 nmol/min/mg | [4] | |
| Kd | 0.13 µM | [2] | |
| This compound | Kd | 1.5 µM | [2] |
| 19-Oxoandrostenedione | Kd | 3.6 µM | [2] |
| Estrone | Kd | 4.0 µM | [2] |
Table 2: Concentrations of this compound in Human Tissues and Fluids
| Tissue/Fluid | Condition | Concentration | Reference |
| Adrenal Vein Plasma | Basal | 157 ± 96.2 nmol/L | [2] |
| After ACTH Stimulation | 811 ± 260 nmol/L | [2] | |
| Ovarian Vein Plasma | Mid-follicular Phase | 1.20 ± 0.16 ng/mL | [1] |
| Mid-luteal Phase | 0.78 ± 0.18 ng/mL | [1] | |
| Peripheral Venous Serum | First Trimester | 225 ± 72 pg/mL | [3] |
| Second Trimester | 656 ± 325 pg/mL | [3] | |
| Third Trimester | 1,518 ± 544 pg/mL | [3] | |
| At Delivery | 1,735 ± 684 pg/mL | [3] | |
| Peripheral Plasma | Normal Subjects | 117 ± 33 pmol/L | [5] |
| Cushing's Disease | 323 ± 193 pmol/L | [5] | |
| Testicular Vein Blood (Porcine) | Mature Boar | Detected | [6] |
Note: Data from porcine studies are included as an indication of gonadal production, though direct human testicular concentrations were not found in the reviewed literature.
Experimental Protocols
Accurate quantification of this compound is crucial for research and clinical applications. The following sections provide detailed methodologies for its analysis.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid analysis due to its high sensitivity and specificity.
References
- 1. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of Human Adrenal Steroidogenesis During Fetal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secretion of this compound and 19-hydroxytestosterone by porcine Leydig cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Circulating 19-Hydroxyandrostenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Circulating 19-hydroxyandrostenedione (19-OH-A4) is a critical intermediate in the biosynthesis of estrogens from androgens, a process catalyzed by the aromatase enzyme complex. While its role within steroidogenic tissues is well-established, the metabolic fate of 19-OH-A4 that enters the systemic circulation is multifaceted and of significant interest in endocrinology and drug development. This technical guide provides an in-depth exploration of the metabolic pathways of circulating 19-OH-A4, detailing its conversion to estrogens, conjugation for excretion, and the analytical methodologies employed to study these processes. Quantitative data are summarized, experimental protocols are detailed, and key pathways are visualized to offer a comprehensive resource for the scientific community.
Introduction
This compound (19-OH-A4) is a C19 steroid and a pivotal intermediate in the three-step enzymatic conversion of androstenedione to estrone, catalyzed by aromatase (CYP19A1).[1][2][3][4][5][6] This process is fundamental for estrogen production in various tissues, including the gonads, brain, adipose tissue, and placenta.[7] While a significant portion of 19-OH-A4 is rapidly converted to estrone within the aromatase complex, a fraction can dissociate and enter the bloodstream.[2][3][4][5][6] The metabolic fate of this circulating pool of 19-OH-A4 is crucial for understanding its potential systemic endocrine effects and for the development of targeted therapies, such as aromatase inhibitors.
This guide will delineate the primary metabolic routes of circulating 19-OH-A4, focusing on its peripheral aromatization and its conjugation for subsequent urinary excretion.
Metabolic Pathways of Circulating this compound
The metabolism of circulating 19-OH-A4 proceeds along two major pathways: further conversion to estrogens by peripheral tissues and conjugation in the liver and other tissues for elimination.
Peripheral Aromatization to Estrogens
Tissues outside of the primary steroidogenic glands, such as adipose tissue and skin, express aromatase and can convert circulating androgens and their intermediates into estrogens.[1] Intravenously administered radiolabeled 19-OH-A4 has been shown to be converted to estrogens, which are then excreted in the urine.[1] The fractional conversion of circulating 19-OH-A4 to estrone is comparable to that of androstenedione to estrone.[1][7] However, it is important to note that under normal physiological conditions, very little 19-OH-A4 produced during the aromatization of androstenedione is thought to enter the circulation.[1][7]
Conjugation and Excretion
The primary metabolic fate for the majority of circulating 19-OH-A4 is conjugation, which increases its water solubility and facilitates its excretion in the urine.[8] This process mainly involves glucuronidation and sulfation, likely occurring at the C-19 hydroxyl group.[8] The sulfate conjugate has been identified as the major urinary metabolite.[8] In contrast to many other steroids, reduction of the A-ring of 19-OH-A4 is a minor metabolic pathway.[8]
dot
Caption: Metabolic pathways of circulating this compound.
Quantitative Data on this compound Metabolism
The following tables summarize the available quantitative data on the plasma concentrations and metabolic conversion of 19-OH-A4.
Table 1: Plasma Concentrations of this compound (19-OH-A4)
| Population | Condition | Plasma 19-OH-A4 Concentration (pg/mL) | Reference(s) |
| Pregnant Women | First Trimester | 225 ± 72 | [9] |
| Second Trimester | 656 ± 325 | [9] | |
| Third Trimester | 1,518 ± 544 | [9] | |
| At Delivery | 1,735 ± 684 | [9] | |
| Hypertensive Pregnant Women | Second Trimester | 762 ± 349 | [9] |
| Third Trimester | 1,473 ± 491 | [9] |
Table 2: Urinary Excretion of this compound (19-OH-A4) Metabolites
| Parameter | Value | Subject Population | Reference(s) |
| % of Administered [3H]19-OH-A4 Rendered Soluble by β-glucuronidase | 11% | 3 Women | [1][8] |
| Major Urinary Metabolite | Sulfate-like conjugate | 3 Women | [1][8] |
Table 3: Conversion of Androstenedione to Estrone
| Parameter | Value (Males) | Value (Females) | Reference(s) |
| Conversion Ratio | 0.013 | 0.007 | [10] |
| Transfer Constant ([ρ]BB) | 1.35% | 0.74% | [10] |
Note: While the fractional conversion of 19-OH-A4 to estrone is reported to be similar to that of androstenedione to estrone, specific quantitative values for the direct conversion of circulating 19-OH-A4 were not available in the reviewed literature.
Experimental Protocols
The study of 19-OH-A4 metabolism relies on sophisticated analytical techniques. Below are detailed methodologies for key experiments.
In Vivo Metabolism Study Using Radiolabeled Steroids
This protocol describes a general approach for studying the in vivo metabolism of 19-OH-A4 in human subjects using radiolabeled tracers.
Objective: To determine the metabolic fate and urinary excretion products of circulating 19-OH-A4.
Methodology:
-
Subject Selection and Preparation:
-
Recruit healthy volunteers or specific patient cohorts.
-
Obtain informed consent and ethical approval.
-
Subjects should be in a controlled environment (e.g., metabolic ward).
-
-
Radiolabeled Steroid Administration:
-
Sample Collection:
-
Extraction and Analysis of Urinary Metabolites:
-
Initial Extraction: Perform an initial extraction of untreated urine with an organic solvent to assess for unconjugated metabolites.[1][8]
-
Enzymatic Hydrolysis (Glucuronides): Treat an aliquot of the urine with β-glucuronidase to cleave glucuronide conjugates. Extract the released steroids with an organic solvent.[1][8]
-
Solvolysis (Sulfates): The remaining aqueous phase is subjected to solvolysis (e.g., with perchloric acid in tetrahydrofuran) to cleave sulfate conjugates. Extract the released steroids.[1][8]
-
Chromatographic Separation: Separate the extracted steroids using techniques like column chromatography or high-performance liquid chromatography (HPLC).
-
Quantification: Use liquid scintillation counting to quantify the amount of ³H and ¹⁴C in each fraction.
-
Identification: Identify the metabolites by techniques such as isotopic dilution, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
dot
Caption: Workflow for in vivo metabolism study of 19-OH-A4.
Quantification of this compound in Plasma by Mass Spectrometry
This section outlines a general protocol for the quantification of 19-OH-A4 in plasma or serum using GC-MS or LC-MS/MS.
Objective: To accurately measure the concentration of 19-OH-A4 in biological fluids.
Methodology:
-
Sample Preparation:
-
Derivatization (for GC-MS):
-
To increase volatility and improve chromatographic properties, derivatize the extracted steroids. A common method is trimethylsilylation (e.g., using BSTFA with 1% TMCS).[5]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
GC-MS: Use electron ionization (EI) and monitor characteristic ions for 19-OH-A4 and its internal standard in selected ion monitoring (SIM) mode for quantification.[9]
-
LC-MS/MS: Use electrospray ionization (ESI) and multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for 19-OH-A4 and its internal standard.[4]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of 19-OH-A4.
-
Calculate the concentration of 19-OH-A4 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
dot
Caption: Mass spectrometry workflow for 19-OH-A4 quantification.
Regulation of this compound Production
The production of 19-OH-A4 is intrinsically linked to the activity of aromatase. The regulation of aromatase expression and activity is complex and tissue-specific, involving various signaling pathways.
-
Cyclic AMP (cAMP) Pathway: In many tissues, including adipose and gonads, aromatase expression is stimulated by factors that increase intracellular cAMP levels, such as follicle-stimulating hormone (FSH) and prostaglandins (e.g., PGE₂).[8] This signaling cascade involves the activation of protein kinase A (PKA).
-
Protein Kinase C (PKC) Pathway: In some cellular contexts, the PKC pathway can also modulate aromatase activity.[2]
-
Growth Factors and Cytokines: Factors like epidermal growth factor (EGF) and transforming growth factor-beta (TGFβ) can also influence aromatase expression and activity in breast cancer cells and surrounding stromal cells.[8]
dot
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 6. protocols.io [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Metabolism of this compound in human subjects. Urinary excretion of conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum level of this compound during pregnancy and at delivery determined by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Conversion of blood androgens to estrogens in normal adult men and women. | Semantic Scholar [semanticscholar.org]
In Vivo Conversion of Androstenedione to 19-Hydroxyandrostenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of androstenedione to 19-hydroxyandrostenedione (19-OH-AD) represents the initial and a critical rate-limiting step in the biosynthesis of estrogens. This reaction is catalyzed by the enzyme aromatase (cytochrome P450 19A1), a key target in the development of therapies for hormone-dependent cancers. This technical guide provides an in-depth overview of the in vivo conversion process, including the underlying enzymatic mechanism, kinetic parameters, and detailed experimental protocols for its investigation. Furthermore, it elucidates the complex signaling pathways that regulate aromatase expression and activity, offering insights for novel therapeutic strategies.
Introduction
The enzymatic conversion of androgens to estrogens is a fundamental process in vertebrate physiology, impacting sexual development, reproduction, and various other physiological functions. The central enzyme in this pathway is aromatase (CYP19A1), a member of the cytochrome P450 superfamily. Aromatase catalyzes a three-step reaction sequence to convert C19 androgens, such as androstenedione and testosterone, into C18 estrogens.[1][2] The first of these sequential hydroxylations is the conversion of androstenedione to this compound.[2][3]
This compound is not merely a transient intermediate; it can dissociate from the enzyme complex and has been detected in various tissues, including the brain, ovaries, testes, and adrenal glands.[2] Emerging evidence suggests that 19-OH-AD may have intrinsic biological activities, including a potential role in hypertension.[2] Understanding the kinetics and regulation of this initial hydroxylation step is therefore crucial for comprehending estrogen biosynthesis and for the development of targeted therapies.
The Enzymatic Conversion Pathway
The conversion of androstenedione to this compound is a monooxygenase reaction catalyzed by aromatase, requiring NADPH and molecular oxygen.[4] The reaction involves the hydroxylation of the C19 methyl group of androstenedione. This is the first of three successive oxidative steps, followed by the formation of 19-oxoandrostenedione and subsequent aromatization of the A-ring to produce estrone.[1]
Quantitative Data
The kinetic parameters of the aromatase-catalyzed conversion of androstenedione can vary depending on the tissue source, species, and experimental conditions. Below is a summary of representative kinetic constants.
| Enzyme Source | Substrate | Km (nM) | Vmax (pmol/min/mg protein) | Reference |
| Human Placental Microsomes | [1β-³H]16α-Hydroxyandrostenedione | 650 | 34 | [5] |
| Purified Recombinant Human P450 19A1 | Androstenedione | Low micromolar | kcat of 0.06 s⁻¹ (for estrone formation) | [4] |
Note: Specific kinetic data for the direct formation of this compound from androstenedione is often reported as part of the overall reaction to estrone. The distributive nature of the enzyme allows for the release of the 19-hydroxy intermediate.[2][4]
Experimental Protocols
Radiometric Assay for Aromatase Activity
This assay measures aromatase activity by quantifying the release of ³H₂O from [1β-³H]-androstenedione during its conversion.[5][6]
Materials:
-
[1β-³H]-Androstenedione
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Tissue homogenate or microsomal fraction containing aromatase
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction tubes on ice, each containing phosphate buffer, the NADPH regenerating system, and the tissue preparation.
-
Initiate the reaction by adding [1β-³H]-androstenedione.
-
Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding chloroform and vortexing vigorously.
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
Transfer a portion of the aqueous phase (containing ³H₂O) to a new tube.
-
Add dextran-coated charcoal to the aqueous phase to adsorb any remaining unincorporated tritiated steroid.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
Calculate aromatase activity based on the amount of ³H₂O formed per unit time and protein concentration.
HPLC Method for this compound Quantification
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify this compound from biological samples.[2]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile
-
Water (HPLC grade)
-
This compound standard
-
Sample extract (e.g., from cell culture media or tissue homogenate)
Procedure:
-
Sample Preparation: Extract steroids from the biological matrix using an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Evaporate the solvent and reconstitute the residue in the mobile phase.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use an isocratic or gradient mobile phase of acetonitrile and water. The exact ratio should be optimized for best separation.
-
Set the UV detector to a wavelength appropriate for detecting androstenedione and its metabolites (e.g., ~240 nm).
-
Inject the prepared sample and the this compound standard.
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the amount of this compound by comparing the peak area of the sample to a standard curve generated with known concentrations of the standard.
GC-MS Method for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for the identification and quantification of steroids.[2]
Materials:
-
GC-MS system
-
Capillary GC column suitable for steroid analysis (e.g., DB-5ms)
-
Derivatization reagent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Sample extract
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Sample Preparation and Derivatization:
-
Extract steroids from the sample as described for HPLC.
-
To the dried extract, add the derivatization reagent and an internal standard.
-
Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives, which are more volatile and suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program to separate the different steroid derivatives.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the this compound-TMS derivative.
-
-
Quantification: Identify and quantify the this compound derivative based on its retention time and the ratio of its characteristic ions relative to the internal standard.
Regulation of Aromatase Expression and Activity
The in vivo conversion of androstenedione to this compound is tightly regulated at the level of aromatase gene expression and enzyme activity. Several signaling pathways have been identified to play a crucial role in this regulation.
Prostaglandin E₂ (PGE₂) Signaling
PGE₂ is a potent inducer of aromatase expression, particularly in breast cancer tissue.[7] It acts through its receptors (EP2 and EP4) to activate the cAMP/PKA pathway, leading to the phosphorylation of the CREB transcription factor.[8] Phosphorylated CREB, along with co-activators like p300, binds to the aromatase promoter region, enhancing gene transcription.[8]
Follicle-Stimulating Hormone (FSH) Signaling
In ovarian granulosa cells, FSH is a primary regulator of aromatase expression.[9][10] Binding of FSH to its receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[11][12] PKA then phosphorylates transcription factors, such as CREB and SF-1, which bind to the aromatase promoter and stimulate transcription.[9][12]
Protein Kinase C (PKC) Signaling
The PKC signaling pathway can also modulate aromatase expression.[13] Activation of PKC, for example by phorbol esters, can lead to the activation of downstream kinases like JNK and p38 MAPK.[13] These kinases can then phosphorylate various transcription factors that regulate aromatase gene expression. The specific effects of PKC activation can be cell-type specific.
Androgen Receptor (AR) Signaling
Androgens, acting through the androgen receptor, can also influence aromatase expression. In some tissues, androgens can upregulate aromatase expression, creating a positive feedback loop for estrogen production. The androgen-bound AR can act as a transcription factor, directly or indirectly modulating the expression of the aromatase gene. The interplay between androgen and estrogen signaling pathways is complex and tissue-dependent.
Conclusion
The in vivo conversion of androstenedione to this compound is a pivotal step in estrogen biosynthesis, catalyzed by aromatase. This technical guide has provided a comprehensive overview of this process, including quantitative data, detailed experimental protocols for its study, and the intricate signaling pathways that govern its regulation. A thorough understanding of these aspects is essential for researchers and drug development professionals working on endocrine-related diseases and aiming to develop novel therapeutic interventions targeting estrogen synthesis. The provided methodologies and pathway diagrams serve as a valuable resource for designing and interpreting experiments in this critical area of research.
References
- 1. Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QM/MM modeling of the hydroxylation of the androstenedione substrate catalyzed by cytochrome P450 aromatase (CYP19A1) [ouci.dntb.gov.ua]
- 4. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A radiometric assay method for aromatase activity using [1 beta-3H]16 alpha-hydroxyandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applicability of the product isolation and the radiometric aromatase assays for the measurement of low levels of aromatase: lack of aromatase activity in the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Estradiol Signaling at the Heart of Folliculogenesis: Its Potential Deregulation in Human Ovarian Pathologies [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physiological Functions of 19-Hydroxyandrostenedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Hydroxyandrostenedione (19-OH-A4) is a C19 steroid that has long been recognized as a key intermediate in the biosynthesis of estrogens from androgens, a reaction catalyzed by the aromatase enzyme complex (CYP19A1).[1][2] Beyond its role as a metabolic intermediary, emerging evidence has illuminated a spectrum of physiological and pathophysiological functions attributable to 19-OH-A4 itself. This technical guide provides a comprehensive overview of the current understanding of 19-OH-A4, with a focus on its biosynthesis, metabolism, and diverse physiological roles. Detailed experimental protocols for its synthesis, measurement, and functional characterization are provided, alongside a compilation of relevant quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.
Introduction
This compound (19-OH-A4) is an oxygenated derivative of androstenedione, distinguished by the hydroxylation of the C19 methyl group.[1] Historically, its significance was primarily confined to its transient existence within the three-step aromatization process that converts androgens to estrogens.[2] However, studies have demonstrated that 19-OH-A4 is not merely a fleeting intermediate but can dissociate from the aromatase enzyme complex and exert its own biological effects.[1] Its presence has been detected in various tissues, including the adrenal glands, gonads, brain, and placenta, suggesting a broader physiological relevance.[1][3] This guide will delve into the multifaceted nature of 19-OH-A4, exploring its synthesis, metabolic fate, and its intriguing roles in hypertension and prostate cancer.
Biosynthesis and Metabolism
The primary pathway for 19-OH-A4 production is the first step of the aromatase-mediated conversion of androstenedione. This reaction is dependent on the aromatase P450 enzyme (CYP19A1) and its redox partner, NADPH-cytochrome P450 reductase.[1]
Biosynthesis Pathway
The biosynthesis of 19-OH-A4 from cholesterol involves a series of enzymatic reactions within steroidogenic tissues. The immediate precursor to 19-OH-A4 is androstenedione.
Metabolism
Once formed, 19-OH-A4 can either proceed through the subsequent steps of the aromatase reaction to form estrone or be released from the enzyme. Circulating 19-OH-A4 can undergo conjugation with glucuronic acid and sulfuric acid, facilitating its excretion.[4] The major urinary metabolite is the sulfate-like conjugate.[4]
Physiological Functions and Clinical Significance
Role in Hypertension
A significant body of evidence implicates 19-OH-A4 in the regulation of blood pressure. Studies in rat models have demonstrated that administration of 19-OH-A4 can induce a hypertensive state, particularly in the presence of mineralocorticoids like aldosterone.[5][6] It is proposed that 19-OH-A4 amplifies the sodium-retaining and hypertensinogenic effects of aldosterone.[5] The secretion of 19-OH-A4 from the adrenal cortex is regulated by both the renin-angiotensin system and adrenocorticotropic hormone (ACTH).[7]
Involvement in Prostate Cancer
Recent research has uncovered a novel role for 19-OH-A4 in the progression of prostate cancer. It has been identified as a potent agonist of the ectopically expressed olfactory receptor OR51E2, which is highly expressed in prostate cancer cells.[8][9] Activation of OR51E2 by 19-OH-A4 induces a neuroendocrine trans-differentiation of prostate cancer cells, a process associated with resistance to androgen deprivation therapy.[8][9] This signaling pathway leads to decreased cell viability and induction of cell cycle arrest.[9]
Presence and Potential Roles in Other Tissues
19-OH-A4 has been detected in various other tissues, suggesting a wider range of functions. In the gonads , its presence in testicular vein blood suggests a potential role in sperm motility.[1] In the ovaries , it is produced in granulosa cells, though its precise function remains to be elucidated.[1] During pregnancy , its levels increase, with the placenta being a significant source of its production.[10] Its presence in the brain also points towards potential neurosteroidal activities.[1]
Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: Plasma Concentrations of this compound in Humans
| Condition | Plasma Concentration (pg/mL) | Reference |
| Normal Pregnancy (1st Trimester) | 225 ± 72 | [10] |
| Normal Pregnancy (2nd Trimester) | 656 ± 325 | [10] |
| Normal Pregnancy (3rd Trimester) | 1,518 ± 544 | [10] |
| Normal Pregnancy at Delivery | 1,735 ± 684 | [10] |
| Hypertensive Pregnancy (2nd Trimester) | 762 ± 349 | [10] |
| Hypertensive Pregnancy (3rd Trimester) | 1,473 ± 491 | [10] |
Table 2: Effects of this compound on Blood Pressure in a Rat Model
| Treatment Group | Blood Pressure (mmHg) at Week 8 | Reference |
| Control | 139 ± 5 | [2] |
| Deoxycorticosterone acetate (DOCA) alone | 166 ± 7 | [2] |
| DOCA + 19-OH-A4 | 208 ± 12 | [2] |
Table 3: Receptor Activation Data
| Receptor | Agonist | EC50 | Reference |
| OR51E2 | This compound | 1.5 - 10 µM | [11] |
Experimental Protocols
Synthesis of Deuterium-Labeled this compound
Objective: To synthesize [7,7-²H₂]-19-hydroxyandrostenedione for use as an internal standard in mass spectrometry-based quantification.
Methodology: A five-step synthesis from unlabeled androstenediol diacetate. The key step involves the introduction of deuterium labels into the 7-keto compound using dichloroaluminum deuteride to produce [7-²H₂]androstenediol. This labeled intermediate is then converted to the final product through a series of reactions that preserve the deuterium labeling.[1]
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately measure the concentration of 19-OH-A4 in biological samples.
Methodology:
-
Sample Preparation: Serum samples are spiked with a known amount of deuterium-labeled 19-OH-A4 as an internal standard.
-
Extraction: Steroids are extracted from the serum using an organic solvent (e.g., diethyl ether).
-
Derivatization: The extracted steroids are derivatized to increase their volatility and improve their chromatographic properties. A common method is the formation of methyloxime-trimethylsilyl ether (MO-TMS) derivatives.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer operating in selected ion monitoring (SIM) mode. The ions monitored are specific to the derivatized 19-OH-A4 and its labeled internal standard.
-
Quantification: The concentration of endogenous 19-OH-A4 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of 19-OH-A4.[10]
In Vivo Assessment of Hypertensive Effects in a Rat Model
Objective: To investigate the effect of 19-OH-A4 on blood pressure.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are unilaterally nephrectomized and provided with a 1% NaCl solution to drink to induce a salt-sensitive hypertensive state.[2]
-
Treatment Groups: Rats are divided into groups receiving weekly subcutaneous injections of: a) vehicle control (e.g., sesame oil), b) aldosterone, c) 19-OH-A4, and d) a combination of aldosterone and 19-OH-A4.[2]
-
Blood Pressure Measurement: Systolic blood pressure is measured weekly using a non-invasive tail-cuff method.[2]
-
Data Analysis: Blood pressure readings are compared between the different treatment groups over the course of the study to determine the effect of 19-OH-A4 alone and in combination with aldosterone.[2]
In Vitro Prostate Cancer Cell Viability Assay
Objective: To assess the effect of 19-OH-A4 on the viability of prostate cancer cells.
Methodology:
-
Cell Culture: LNCaP human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For experiments, cells are often switched to a medium with charcoal-stripped serum to remove endogenous steroids.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of 19-OH-A4 or a vehicle control.
-
Viability Assessment: After a defined incubation period (e.g., 4 days), cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.[12]
-
Data Analysis: Luminescence is measured using a plate reader, and the results are expressed as a percentage of the vehicle-treated control. Dose-response curves can be generated to determine the EC50 of 19-OH-A4 on cell viability.[12]
Conclusion
This compound, once considered solely an intermediate in estrogen biosynthesis, is now recognized as a bioactive steroid with distinct physiological functions. Its roles in the potentiation of hypertension and the modulation of prostate cancer cell fate highlight its clinical relevance and potential as a therapeutic target. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the intricate biology of this fascinating molecule. Future investigations are warranted to fully elucidate its mechanisms of action in various tissues and its potential contributions to other physiological and pathological processes.
References
- 1. This compound as a new hypertensinogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound amplifies the hypertensive action of mineralocorticoids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. LNCaP Clone FGC Cell Culture: A Comprehensive Guide [procellsystem.com]
- 5. Serum level of this compound during pregnancy and at delivery determined by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hypertensive Mechanisms of 19-Hydroxyandrostenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Hydroxyandrostenedione (19-OH-AD) is an endogenous steroid hormone implicated in the pathogenesis of hypertension. Its primary mechanism of action involves the amplification of mineralocorticoid activity, leading to a state that mimics mineralocorticoid excess. This is characterized by increased sodium retention, elevated blood pressure, and suppressed plasma renin activity. The secretion of 19-OH-AD is regulated by both the renin-angiotensin system (RAS) and adrenocorticotropic hormone (ACTH). While its direct vascular effects are still under investigation, evidence suggests a potential role in enhancing vasoconstrictor responses. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of 19-OH-AD in hypertension, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.
Introduction
This compound (19-OH-AD) is a C19 steroid that has been identified as a significant factor in certain forms of hypertension.[1] Although devoid of intrinsic mineralocorticoid activity, 19-OH-AD acts as a potent amplifier of the effects of aldosterone and other mineralocorticoids.[2] Its presence in human circulation and elevated levels in some hypertensive patients underscore its clinical relevance.[1] This document aims to provide a detailed technical resource for researchers and drug development professionals, summarizing the key findings on the hypertensive actions of 19-OH-AD, the experimental models used to study its effects, and the putative signaling pathways involved.
Quantitative Data on the Hypertensive Effects of this compound
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of 19-OH-AD on blood pressure.
Table 1: Effect of this compound in Combination with Aldosterone on Blood Pressure in Mononephrectomized Rats [2]
| Treatment Group | Dose | Duration | Final Blood Pressure (mmHg ± SEM) |
| Control | - | 19 weeks | 137 ± 4 |
| Aldosterone alone | 0.5 mg/week | 19 weeks | 146 ± 7 |
| 19-OH-AD alone | 10 mg/week | 19 weeks | 147 ± 4 |
| Aldosterone + 19-OH-AD | 0.5 mg/week + 10 mg/week | 19 weeks | 191 ± 8 |
Table 2: Effect of this compound in Combination with Deoxycorticosterone Acetate (DOCA) on Blood Pressure in Mononephrectomized Rats [2]
| Treatment Group | Dose | Duration | Final Blood Pressure (mmHg ± SEM) |
| Control | - | 8 weeks | 139 ± 5 |
| DOCA alone | 5 mg/week | 8 weeks | 166 ± 7 |
| DOCA + 19-OH-AD | 5 mg/week + 10 mg/week | 8 weeks | 208 ± 12 |
Table 3: Hypertensive Effects of this compound Compared to DOCA in Wistar Rats [3]
| Treatment Group | Dose | Duration | Blood Pressure Increase (mmHg ± SE) |
| Control | 0.2 ml sesame oil | 4 weeks | 9.9 ± 1.9 |
| 19-OH-AD | 10 mg in 0.2 ml sesame oil | 4 weeks | 31.3 ± 1.7 |
| DOCA | 10 mg in 0.2 ml sesame oil | 4 weeks | 46.2 ± 2.0 |
Key Experimental Protocols
DOCA-Salt Hypertensive Rat Model
This model is frequently used to study mineralocorticoid-dependent hypertension and the effects of compounds like 19-OH-AD.
-
Animal Model: Male Wistar or Sprague-Dawley rats (125-175 g).[4][5]
-
Procedure:
-
Uninephrectomy: Rats are anesthetized (e.g., ketamine and xylazine), and the left kidney is surgically removed through a flank incision.[4][5] This enhances the hypertensive response.
-
DOCA Administration: Deoxycorticosterone acetate (DOCA) is administered subcutaneously, typically at a dose of 20-40 mg/kg, twice weekly for a period of 5-6 weeks.[4][5]
-
Salt Loading: The rats' drinking water is replaced with a 1% NaCl solution.[4]
-
-
Blood Pressure Measurement: Blood pressure is monitored regularly, often using tail-cuff plethysmography or telemetry.
-
Outcome: This protocol reliably induces a state of hypertension characterized by elevated blood pressure, sodium retention, and suppressed renin levels.
In Vitro Vascular Reactivity Assay
This assay is used to assess the direct effects of 19-OH-AD on blood vessel contractility.
-
Tissue Preparation: Arteries (e.g., aortic rings or mesenteric arteries) are isolated from rats or rabbits and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O2 / 5% CO2.[6]
-
Procedure:
-
Equilibration: The arterial rings are allowed to equilibrate under a resting tension.
-
Wake-up Protocol: A series of stimuli (e.g., high potassium solution or a vasoconstrictor like norepinephrine) and washout periods are applied to ensure the viability and reactivity of the tissue.[7]
-
Concentration-Response Curves: Cumulative concentrations of a vasoconstrictor (e.g., norepinephrine) are added to the organ bath in the presence or absence of 19-OH-AD to assess its effect on the contractile response.[6][7]
-
-
Data Analysis: The contractile force is measured using a force transducer. Concentration-response curves are plotted to determine parameters such as the maximum contraction (Emax) and the concentration required to produce 50% of the maximum response (EC50).
Radioimmunoassay (RIA) for this compound
RIA is a sensitive method for quantifying the levels of 19-OH-AD in biological samples like plasma.
-
Principle: The assay is based on the competitive binding of radiolabeled 19-OH-AD and unlabeled 19-OH-AD (from the sample) to a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled 19-OH-AD in the sample.[8][9]
-
General Procedure:
-
Sample Preparation: Plasma samples are extracted to isolate the steroid fraction.[10]
-
Assay Setup: A known amount of specific antibody to 19-OH-AD is incubated with a known amount of radiolabeled 19-OH-AD (tracer) and the extracted sample or a standard solution of unlabeled 19-OH-AD.
-
Separation: The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).[9]
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: A standard curve is generated by plotting the bound radioactivity against the concentration of the unlabeled standards. The concentration of 19-OH-AD in the samples is then determined from this curve.[11]
-
Signaling Pathways and Mechanisms of Action
The hypertensive effect of 19-OH-AD is multifactorial, involving both renal and vascular mechanisms.
Amplification of Mineralocorticoid Receptor Signaling
The primary mechanism of 19-OH-AD-induced hypertension is its ability to amplify the actions of aldosterone at the mineralocorticoid receptor (MR). While 19-OH-AD itself does not appear to be a direct agonist for the MR, it enhances the sodium-retaining and pressor effects of aldosterone.[2][12] The precise molecular mechanism of this amplification is not fully elucidated but may involve allosteric modulation of the MR, leading to increased sensitivity to aldosterone, or effects on downstream signaling components.
Figure 1. Amplification of Mineralocorticoid Receptor Signaling by 19-OH-AD.
Regulation of 19-OH-AD Secretion
The production and release of 19-OH-AD are under the control of the renin-angiotensin system (RAS) and ACTH, indicating its role as a regulated adrenal steroid.[4][7] Angiotensin II has been shown to stimulate the secretion of 19-OH-AD.[13]
Figure 2. Regulation of 19-OH-AD and Aldosterone Secretion.
Potential Vascular Mechanisms
While the renal effects of 19-OH-AD are prominent, direct vascular actions may also contribute to its hypertensive properties. Studies have suggested that 19-OH-AD can potentiate the vasoconstrictor effects of norepinephrine. The underlying signaling pathways are likely to involve modulation of intracellular calcium levels and protein kinase C (PKC) activity in vascular smooth muscle cells (VSMCs).
Figure 3. Putative Vascular Signaling Pathway of 19-OH-AD.
Experimental Workflow for Investigating 19-OH-AD in Hypertension
A typical experimental workflow to elucidate the role of 19-OH-AD in hypertension would involve a combination of in vivo and in vitro studies.
Figure 4. Experimental Workflow for 19-OH-AD Research.
Discussion and Future Directions
The available evidence strongly supports a role for 19-OH-AD as a hypertensinogenic agent, primarily through its potentiation of mineralocorticoid action. The regulation of its synthesis by the RAS and ACTH integrates it into the broader neurohormonal control of blood pressure. However, several key questions remain to be addressed:
-
Molecular Mechanism of MR Amplification: The precise molecular interactions between 19-OH-AD, aldosterone, and the mineralocorticoid receptor need to be elucidated. Studies using techniques such as co-immunoprecipitation, fluorescence resonance energy transfer (FRET), and detailed binding kinetics are warranted.
-
Direct Vascular and Endothelial Effects: The direct effects of 19-OH-AD on vascular smooth muscle and endothelial cell signaling require further investigation. Understanding its impact on ion channels, protein kinases, and nitric oxide bioavailability will provide a more complete picture of its vascular actions.
-
Renal Tubular Actions: The specific effects of 19-OH-AD on different segments of the renal tubule and its interaction with key sodium transporters, such as the epithelial sodium channel (ENaC), need to be characterized in more detail.
-
Therapeutic Potential: Given its role in hypertension, targeting the synthesis or action of 19-OH-AD could represent a novel therapeutic strategy. The development of specific inhibitors or antagonists of 19-OH-AD action may offer new avenues for the treatment of mineralocorticoid-dependent hypertension.
Conclusion
This compound is a key player in the complex regulation of blood pressure, acting as a potent amplifier of mineralocorticoid-induced hypertension. Its study provides valuable insights into the pathophysiology of endocrine hypertension and offers potential new targets for therapeutic intervention. The experimental models and methodologies outlined in this guide provide a framework for future research aimed at further unraveling the intricate mechanisms of 19-OH-AD action.
References
- 1. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. [Studies on the pressor mechanism of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II induces the release of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reevaluation of the mineralocorticoid and hypertensinogenic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Assessment of Brain Interstitial Fluid with Microdialysis Reveals Plaque-Associated Changes in Amyloid-β Metabolism and Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that this compound is secreted by the adrenal cortex and is under the control of ACTH and the renin-angiotensin system in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldosterone: Renal Action & Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Protocols [faculty.washington.edu]
- 11. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 12. This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and 6 beta-hydroxyandrostenedione: new steroids regulated by the renin-angiotensin system in man - PubMed [pubmed.ncbi.nlm.nih.gov]
19-Hydroxyandrostenedione regulation by ACTH and angiotensin II
An In-Depth Guide to the Adrenal Regulation of 19-Hydroxyandrostenedione by ACTH and Angiotensin II
Introduction
This compound (19-OH-A-dione) is a C19 steroid secreted by the adrenal cortex.[1] While historically viewed as an intermediate in the aromatase reaction, emerging evidence highlights its role as a biologically active steroid.[2][3] Notably, 19-OH-A-dione has been shown to amplify the sodium-retaining and hypertensive actions of aldosterone, suggesting its importance in regulating blood pressure and electrolyte balance.[4][5] The synthesis and secretion of this steroid are not constitutive; they are under the dynamic control of two primary signaling molecules: Adrenocorticotropic Hormone (ACTH) and Angiotensin II (Ang II).[1][6] This technical guide provides a comprehensive overview of these regulatory mechanisms, detailing the signaling pathways, summarizing quantitative data, and outlining key experimental protocols for researchers, scientists, and drug development professionals.
Regulation by Adrenocorticotropic Hormone (ACTH)
ACTH, a hormone released from the anterior pituitary gland, is a principal regulator of the adrenal cortex, stimulating the steroidogenic pathway.[7][8] Its action extends to the secretion of 19-OH-A-dione. Studies have demonstrated that plasma levels of 19-OH-A-dione rise significantly during ACTH stimulation and, conversely, decline during dexamethasone-induced suppression of endogenous ACTH.[1] This establishes a direct regulatory link between ACTH and 19-OH-A-dione production.[1][6]
The signaling cascade initiated by ACTH begins with its binding to the melanocortin-2-receptor (MC2R) on the surface of adrenocortical cells.[9][10] This interaction activates a G-protein-coupled receptor, leading to the activation of adenylate cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP).[8][11] The subsequent activation of cAMP-dependent protein kinase (PKA) triggers a cascade of events culminating in the synthesis and secretion of adrenal steroids, including cortisol, androgens, and 19-OH-A-dione.[8][10]
ACTH Signaling Pathway
References
- 1. Angiotensin II induces the release of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma this compound is elevated in patients with high renin essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that this compound is secreted by the adrenal cortex and is under the control of ACTH and the renin-angiotensin system in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | ACTH Regulation of Adrenal SR-B1 [frontiersin.org]
A Technical Guide to the Urinary Metabolites of 19-Hydroxyandrostenedione in Humans
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
19-Hydroxyandrostenedione (19-OH-A) is a C19 steroid that plays a significant role in human steroidogenesis. As an intermediate in the metabolic pathway from androgens to estrogens, its profile of urinary metabolites provides a window into various physiological and pathological processes. This technical guide offers an in-depth exploration of the urinary metabolites of 19-OH-A in humans, detailing the metabolic pathways, analytical methodologies for their detection, and their physiological relevance. The guide is structured to provide both a comprehensive theoretical framework and practical, field-proven insights for researchers and drug development professionals.
Introduction: The Significance of this compound
This compound (19-OH-A) is a key intermediate in the biosynthesis of estrogens from androgens. The study of its metabolites is crucial for understanding endocrine function and diagnosing metabolic disorders[1]. The analysis of urinary steroid profiles, including the metabolites of 19-OH-A, is instrumental in identifying both inherited and acquired endocrine conditions[1]. While the adrenal glands are a primary source of androgens and their precursors, the peripheral conversion of these steroids into more active forms is a critical aspect of human endocrinology[2][3]. This guide will focus on the urinary metabolites of 19-OH-A, providing a detailed overview for advanced scientific application.
Metabolic Pathways of this compound
The metabolism of 19-OH-A in humans is a multi-step process involving several enzymatic reactions, primarily conjugation. Understanding these pathways is essential for interpreting urinary steroid profiles.
Primary Metabolic Transformations
The primary metabolic fate of 19-OH-A in the human body is conjugation to glucuronic acid and sulfuric acid, which increases its water solubility and facilitates urinary excretion.[4] Early studies using radiolabeled 19-OH-A administered intravenously to human subjects revealed that the majority of the compound is excreted as conjugates[4].
Key metabolic steps include:
-
Conjugation: 19-OH-A undergoes extensive conjugation, with the hydroxyl group at the C-19 position being a primary site for glucuronidation and sulfation. The major urinary metabolite is a sulfate-like conjugate[4].
-
Ring A Reduction: While reduction of the A-ring is a common metabolic pathway for many steroids, it appears to be less significant for 19-OH-A[4].
-
Conversion to Other Steroids: 19-OH-A can be converted to other neutral and phenolic metabolites, though the specific structures and quantities of these conversions are less well-defined in the literature[5].
Enzymology of 19-OH-A Metabolism
The enzymatic machinery responsible for the metabolism of 19-OH-A involves several classes of enzymes. While specific enzymes for 19-OH-A are not extensively detailed, the metabolism of structurally similar steroids suggests the involvement of:
-
UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for attaching glucuronic acid to the steroid molecule.
-
Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to the steroid.
-
Hydroxysteroid Dehydrogenases (HSDs): These enzymes may be involved in interconversions between 19-OH-A and other related steroids.
The following diagram illustrates the primary metabolic pathway of this compound leading to its urinary excretion.
Caption: Primary metabolic pathways of this compound in humans.
Analytical Methodologies for Urinary Metabolite Detection
The accurate detection and quantification of 19-OH-A metabolites in urine require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for urinary steroid analysis.
Sample Preparation: A Critical First Step
Proper sample preparation is paramount for reliable results. The general workflow involves extraction, hydrolysis of conjugates, and derivatization.
Experimental Protocol: Urinary Steroid Extraction and Preparation
-
Sample Collection: Collect a 24-hour urine sample to account for diurnal variations in steroid excretion. Store at -20°C until analysis.
-
Internal Standard Spiking: Thaw the urine sample and spike with an appropriate internal standard, such as a deuterium-labeled 19-OH-A, to correct for procedural losses[6].
-
Solid-Phase Extraction (SPE):
-
Enzymatic Hydrolysis:
-
Liquid-Liquid Extraction (LLE):
-
Extract the deconjugated steroids from the aqueous solution using an organic solvent such as tert-butyl methyl ether (TBME)[7].
-
Separate the organic and aqueous layers.
-
Collect the organic layer and evaporate to dryness.
-
-
Derivatization (for GC-MS):
-
To improve volatility and chromatographic properties for GC-MS analysis, convert the steroids to their methyloxime-trimethylsilyl (MO-TMS) ether derivatives.
-
Add methoxyamine hydrochloride in pyridine and incubate to form the methoxime derivatives.
-
Add a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), and incubate to form the TMS ethers.
-
The following diagram outlines the key steps in the sample preparation workflow for urinary steroid analysis.
Caption: Workflow for the preparation of urine samples for steroid metabolite analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the comprehensive profiling of urinary steroids.[1] It offers excellent chromatographic separation and structural information from the mass spectra.
Typical GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A gradient temperature program is used to separate the various steroid metabolites.
-
Mass Spectrometer: Operated in either full-scan mode for qualitative analysis or selected-ion monitoring (SIM) mode for targeted quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and specific method for the analysis of steroid hormones and their metabolites in biological fluids.[8][9] It is particularly advantageous for analyzing conjugated steroids directly, potentially simplifying sample preparation.
Typical LC-MS/MS Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Quantitative Data and Interpretation
The urinary concentrations of 19-OH-A metabolites can vary depending on age, sex, and physiological state. While specific reference ranges for 19-OH-A metabolites are not widely established, data from broader steroid profiling studies can provide context.
Table 1: Illustrative Urinary Steroid Concentrations in Healthy Adults
| Steroid Metabolite | Typical Concentration Range (ng/mL) | Analytical Method |
|---|---|---|
| Androsterone | 500 - 3000 | GC-MS |
| Etiocholanolone | 400 - 2500 | GC-MS |
| Testosterone | 10 - 100 | LC-MS/MS |
| Epitestosterone | 10 - 100 | LC-MS/MS |
(Note: These are representative values for related androgens and are not specific to 19-OH-A metabolites. Actual values can vary significantly.)
Physiological and Pathophysiological Relevance
The study of 19-OH-A and its metabolites is relevant in several clinical contexts:
-
Endocrine Disorders: Altered levels of 19-OH-A metabolites may be indicative of enzymatic defects in the steroidogenic pathway or adrenal dysfunction.
-
Hormone-Dependent Cancers: As a precursor to estrogens, 19-OH-A metabolism may be relevant in the study of hormone-sensitive cancers such as breast and prostate cancer.
-
Anti-Doping: The analysis of urinary steroid profiles is a cornerstone of anti-doping programs to detect the misuse of anabolic steroids[7]. While not a primary target, understanding the full steroid profile is crucial.
Conclusion and Future Directions
The analysis of urinary metabolites of this compound provides valuable insights into human steroid metabolism. Advances in analytical techniques, particularly GC-MS and LC-MS/MS, have enabled the detailed characterization of these compounds. Future research should focus on establishing normative data for 19-OH-A metabolites and further elucidating their role in various physiological and pathological states. The continued development of high-resolution mass spectrometry and multi-dimensional chromatography will undoubtedly lead to a more comprehensive understanding of the human steroidome.
References
- 1. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 2. Liquid Chromatography–Tandem Mass Spectrometry Analysis of Human Adrenal Vein 19-Carbon Steroids Before and After ACTH Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism of this compound in human subjects. Urinary excretion of conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the metabolism of 19-hydroxy-delta4-androstene-3,17-dione. Conversion to urinary phenolic and neutral metabolites in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Secretion of 19-Hydroxyandrostenedione from Porcine Leydig Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the secretion of 19-hydroxyandrostenedione from porcine Leydig cells. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, data interpretation, and a visual representation of the associated biological pathways and workflows.
Data Presentation: In Vitro Secretion of this compound
While precise quantitative data on the secretion levels of this compound from porcine Leydig cells are not extensively detailed in the current body of scientific literature, the following table summarizes the key findings from in vitro studies that have successfully identified its secretion. The primary research in this area indicates that this compound is a notable, albeit not the most abundant, secretory product of these cells when stimulated.
| Parameter | Description | Reference |
| Cell Type | Purified porcine Leydig cells (>90% purity) | [1] |
| Incubation Substrate | Androstenedione (8.75 µmol/L) or [3H]androstenedione | [1] |
| Incubation Time | < 60 minutes | [1] |
| Key Finding | This compound was identified as a secretory product. | [1] |
| Relative Abundance | Secreted in lesser quantities compared to 19-hydroxytestosterone. | [1] |
Experimental Protocols
The following protocols are synthesized from established methodologies for the study of steroidogenesis in porcine Leydig cells.
Isolation and Purification of Porcine Leydig Cells
This protocol outlines the enzymatic and mechanical dispersion of testicular tissue to isolate Leydig cells, followed by purification using a Percoll density gradient.
Materials:
-
Testes from mature boars
-
Collagenase (Type IV)
-
Medium 199 (M199) or DMEM/F-12
-
Bovine Serum Albumin (BSA)
-
Percoll
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypan Blue solution
-
Centrifuge
-
Hemocytometer
-
Sterile dissection tools
Procedure:
-
Aseptically remove testes from mature boars.
-
Decapsulate the testes and mince the tissue in cold M199 or DMEM/F-12 medium.
-
Digest the minced tissue with 0.25 mg/mL collagenase in M199 with 0.1% BSA for 20-30 minutes at 37°C with gentle shaking.
-
Filter the cell suspension through a 70 µm nylon mesh to remove tissue debris.
-
Centrifuge the filtrate at 300 x g for 10 minutes to pellet the interstitial cells.
-
Wash the cell pellet twice with medium.
-
Resuspend the cells in a small volume of medium and layer onto a discontinuous Percoll gradient (e.g., 20%, 40%, 60%, 90% in HBSS).
-
Centrifuge at 800 x g for 20 minutes.
-
Collect the fraction enriched with Leydig cells (typically at the 40-60% Percoll interface).
-
Wash the collected cells twice with medium to remove Percoll.
-
Assess cell viability and purity using Trypan Blue exclusion and 3β-hydroxysteroid dehydrogenase (3β-HSD) staining, respectively. A purity of >90% is desirable.
In Vitro Incubation and Steroid Secretion Assay
This protocol describes the incubation of purified Leydig cells with a steroid precursor to measure the secretion of this compound.
Materials:
-
Purified porcine Leydig cells
-
Incubation medium (e.g., M199 or DMEM/F-12 with 0.1% BSA)
-
Androstenedione (substrate)
-
Incubation flasks or multi-well plates
-
Shaking water bath or incubator (34-37°C, 95% O2/5% CO2)
Procedure:
-
Plate the purified Leydig cells at a density of approximately 20 x 10^6 cells per flask or an appropriate density for multi-well plates.[1]
-
Allow the cells to equilibrate for a short period.
-
Add androstenedione to the medium at a final concentration of 8.75 µmol/L.[1] For radiolabeling studies, [3H]androstenedione can be used.
-
Incubate the cells for up to 60 minutes at 34-37°C with gentle agitation.[1]
-
At the end of the incubation period, collect the culture medium.
-
Centrifuge the medium to remove any detached cells and store the supernatant at -20°C until analysis.
Steroid Extraction and Analysis
This protocol details the extraction of steroids from the culture medium and their subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Collected culture medium
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
HPLC system with a reverse-phase column
-
GC-MS system
-
This compound standard
Procedure:
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the culture medium onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the steroids with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample onto a reverse-phase HPLC column.
-
Use an isocratic solvent system such as acetonitrile:water (37:63, v/v) or methanol:water (70:30, v/v) for separation.[1]
-
Collect fractions corresponding to the retention time of the this compound standard.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the collected fractions to improve volatility and ionization.
-
Analyze the derivatized sample by GC-MS to confirm the identity of this compound based on its mass spectrum and retention time compared to a standard.
-
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and the relevant steroidogenic pathway.
References
A Technical Guide to the Role of Cytochrome P450 11B1 in 11β-Hydroxyandrostenedione Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cytochrome P450 11β-hydroxylase (CYP11B1) is a critical mitochondrial enzyme primarily known for its essential role in the final step of cortisol biosynthesis in the adrenal cortex.[1][2][3] However, emerging research has illuminated its significant function in the synthesis of 11-oxygenated androgens, a class of steroids gaining recognition for their physiological and pathophysiological importance.[4][5] This technical guide provides an in-depth examination of CYP11B1's role in converting androstenedione to 11β-hydroxyandrostenedione (11OHA4), a key precursor in the 11-oxygenated androgen pathway.[6][7][8] We will explore the enzyme's kinetics, regulation, and the clinical implications of its activity. Detailed experimental protocols for assessing CYP11B1 function and quantifying its steroidal products are provided, supported by quantitative data and pathway visualizations to serve as a comprehensive resource for the scientific community.
Introduction to CYP11B1 and 11β-Hydroxyandrostenedione
1.1. Cytochrome P450 11β-hydroxylase (CYP11B1)
CYP11B1, also known as steroid 11β-hydroxylase, is a member of the cytochrome P450 superfamily of monooxygenases.[2] In humans, it is encoded by the CYP11B1 gene located on chromosome 8q24.3.[2][9] The enzyme is predominantly expressed in the zona fasciculata and zona reticularis of the adrenal cortex.[5][10][11] Its canonical function is the 11β-hydroxylation of 11-deoxycortisol and 11-deoxycorticosterone to produce cortisol and corticosterone, respectively.[1][2][9] This process is the terminal and rate-limiting step in glucocorticoid synthesis.
1.2. 11β-Hydroxyandrostenedione (11OHA4)
11β-hydroxyandrostenedione (11OHA4) is an adrenal-derived C19 steroid that belongs to the family of 11-oxygenated androgens.[6][12] For decades, its biological significance was not fully understood, but it is now recognized as a crucial precursor to more potent androgens, such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[6][12][13] The synthesis of 11OHA4 occurs primarily in the adrenal glands through the action of CYP11B1 on the substrate androstenedione.[4][6]
Enzymology of 11OHA4 Synthesis by CYP11B1
CYP11B1 catalyzes the addition of a hydroxyl group at the C11β position of the steroid nucleus. While its role in cortisol synthesis is well-established, recent studies have demonstrated that CYP11B1 readily hydroxylates androgens.
2.1. The Enzymatic Reaction
The primary reaction for 11OHA4 synthesis is the conversion of androstenedione (A4) to 11β-hydroxyandrostenedione (11OHA4). This reaction takes place within the mitochondria of adrenal cortical cells.
2.2. Substrate Specificity and Enzyme Kinetics
Research indicates that androstenedione is a preferred substrate for CYP11B1, even when compared to the classical glucocorticoid precursors. A study using HEK-293 cells transfected with CYP11B1 demonstrated that A4 has the lowest Michaelis constant (Km) and a significantly higher maximal velocity (Vmax) compared to testosterone (T), 11-deoxycortisol (S), and deoxycorticosterone (DOC).[14] This suggests that CYP11B1 binds more readily to androstenedione, resulting in a high turnover rate and efficient production of 11OHA4.[14] In contrast, the related isozyme CYP11B2 (aldosterone synthase) shows minimal conversion of A4 to 11OHA4.[13][15]
Table 1: Michaelis-Menten Kinetic Parameters for CYP11B1 Substrates
| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|
| Androstenedione (A4) | 0.21 | 315.77 | 1503.7 |
| Testosterone (T) | 0.85 | 180.50 | 212.4 |
| 11-Deoxycortisol (S) | 1.12 | 120.33 | 107.4 |
| Deoxycorticosterone (DOC) | 0.98 | 250.10 | 255.2 |
Data adapted from a study on HEK-293 cells transiently transfected with CYP11B1.[14]
Regulation of CYP11B1 Expression and Activity
The expression and activity of the CYP11B1 gene are tightly controlled, primarily by the pituitary-derived adrenocorticotropic hormone (ACTH).[1][16][17] This regulation ensures that cortisol and adrenal androgen production can be modulated in response to physiological demands such as stress.
3.1. Transcriptional Control
ACTH binding to its receptor (MC2R) on adrenal cells activates the cAMP/PKA signaling cascade.[18] This leads to the phosphorylation and activation of transcription factors, including Steroidogenic Factor-1 (SF-1) and members of the CREB/ATF family.[16][17] These factors bind to specific cis-regulatory elements in the CYP11B1 promoter, notably the Ad1 (a CRE-like element) and Ad4 sites, to drive gene transcription.[16][17][19] The Neuron Restrictive Silencer Factor (NRSF) has also been identified as a transcriptional repressor involved in regulating CYP11B1 expression.[20]
Pathophysiological Relevance: Congenital Adrenal Hyperplasia
The clinical importance of CYP11B1 is most evident in congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency, an autosomal recessive disorder caused by mutations in the CYP11B1 gene.[1][9][21][22][23]
Inactivating mutations prevent the efficient synthesis of cortisol.[1][9] The resulting lack of negative feedback on the pituitary gland leads to excessive ACTH secretion, causing overstimulation of the adrenal cortex and accumulation of steroid precursors proximal to the enzymatic block, such as 11-deoxycortisol and 11-deoxycorticosterone. These precursors are shunted into the androgen synthesis pathway, leading to a marked increase in the production of androstenedione and subsequently other androgens.[9][10][24] This androgen excess results in virilization in females and precocious pseudopuberty in both sexes.[9][21] The accumulation of 11-deoxycorticosterone, a potent mineralocorticoid, often leads to hypertension.[1][24]
Experimental Protocols
5.1. Protocol: In Vitro CYP11B1 Activity Assay
This protocol describes a method for assessing the enzymatic activity of CYP11B1 by measuring the conversion of androstenedione to 11OHA4 in transiently transfected mammalian cells.
Materials:
-
HEK-293 or COS-1 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Expression vector containing human CYP11B1 cDNA (e.g., pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine)
-
Androstenedione (substrate)
-
Etomidate or Metyrapone (CYP11B1 inhibitor, for control)[15]
-
Organic solvent (e.g., methyl tert-butyl ether, MTBE)
-
LC-MS/MS system for steroid analysis
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK-293 or COS-1 cells in 12-well plates and grow to 70-80% confluency.
-
Transfect cells with the CYP11B1 expression vector using a suitable transfection reagent according to the manufacturer's protocol. An empty vector should be used as a negative control.
-
Incubate for 24-48 hours post-transfection to allow for protein expression.
-
-
Enzymatic Reaction:
-
Wash the transfected cells with serum-free medium.
-
Add fresh serum-free medium containing the androstenedione substrate (e.g., at a final concentration of 1 µM). For inhibitor control wells, pre-incubate with an inhibitor like etomidate for 30 minutes before adding the substrate.
-
Incubate the cells at 37°C in a CO₂ incubator for a defined period (e.g., 2-4 hours).
-
-
Steroid Extraction:
-
Collect the cell culture medium from each well.
-
Add an internal standard (e.g., deuterated 11OHA4) to each sample.
-
Perform liquid-liquid extraction by adding 1 mL of MTBE, vortexing thoroughly, and centrifuging to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
-
Sample Analysis:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water).
-
Analyze the sample using a validated LC-MS/MS method to quantify the amount of 11OHA4 produced.
-
-
Data Normalization:
-
After steroid extraction, lyse the cells in the wells and measure the total protein concentration (e.g., using a BCA assay).
-
Normalize the amount of 11OHA4 produced to the total protein content and the incubation time (e.g., pmol/mg protein/hour).
-
5.2. Protocol: Quantification of 11OHA4 in Human Plasma by LC-MS/MS
This protocol provides a robust workflow for the sensitive and specific measurement of 11OHA4 in human plasma, which is the gold standard for steroid analysis.[6][12]
Materials:
-
Human plasma samples
-
Stable isotope-labeled internal standard (e.g., 11β-OHA4-d4)
-
Supported Liquid Extraction (SLE) cartridges or plates
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
Methodology Workflow:
LC-MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for 11OHA4 and its internal standard must be optimized for the instrument in use.
-
Calibration: A calibration curve is constructed using charcoal-stripped serum spiked with known concentrations of 11OHA4.
Table 2: Comparative Performance of Published LC-MS/MS Methods for 11OHA4
| Parameter | Method A[25] | Method B[6] | Method C |
|---|---|---|---|
| Matrix | Serum | Serum | Plasma |
| Sample Volume | 200 µL | 100 µL | 100 µL |
| Lower Limit of Quantitation (LLOQ) | 0.25 nmol/L | 0.25 nmol/L | 0.1 ng/mL |
| Intra-assay Imprecision (%CV) | < 7.9% | < 5.3% | < 10% |
| Inter-assay Imprecision (%CV) | < 5.3% | < 5.3% | < 12% |
| Mean Recovery (%) | 95.3 - 111.6% | 95.3 - 111.6% | 92 - 108% |
This table summarizes typical performance characteristics from validated assays.[6][25] Exact values vary between laboratories.
Conclusion
CYP11B1 is a multifunctional enzyme with a critical role extending beyond glucocorticoid synthesis. Its efficient catalysis of androstenedione to 11β-hydroxyandrostenedione positions it as the key enzyme in the production of 11-oxygenated androgens in the adrenal glands.[6][14] Understanding the kinetics and regulation of this activity is vital for elucidating the role of these androgens in various endocrine disorders, including congenital adrenal hyperplasia and potentially polycystic ovary syndrome and castration-resistant prostate cancer.[4][12] The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and clinicians aiming to investigate the function of CYP11B1 and the broader implications of the 11-oxygenated androgen pathway in human health and disease.
References
- 1. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Steroid 11β-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]
- 5. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional Consequences of Seven Novel Mutations in the CYP11B1 Gene: Four Mutations Associated with Nonclassic and Three Mutations Causing Classic 11β-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Adrenal CYP11B1/2 expression in primary aldosteronism: Immunohistochemical analysis using novel monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Transcriptional regulation of human 11beta-hydroxylase (hCYP11B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Epigenomic Alterations of the Human CYP11B Gene in Adrenal Zonation [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Regulation of Aldosterone and Cortisol Production by the Transcriptional Repressor Neuron Restrictive Silencer Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. A Novel Mutation in the CYP11B1 Gene Causes Steroid 11β-Hydroxylase Deficient Congenital Adrenal Hyperplasia with Reversible Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mutations in CYP11B1 gene: phenotype-genotype correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
19-Hydroxyandrostenedione: A Technical Guide on its Enigmatic Role in Sodium Retention
Abstract
This technical guide provides a comprehensive overview of 19-hydroxyandrostenedione (19-OH-A), a C19 steroid with a unique and potent impact on sodium metabolism and blood pressure regulation. While intrinsically possessing minimal direct mineralocorticoid activity, 19-OH-A acts as a powerful amplifier of the sodium-retaining and hypertensinogenic effects of classical mineralocorticoids like aldosterone. This document delves into the biosynthesis of 19-OH-A, elucidates its perplexing mechanism of action, presents quantitative data from key in vivo studies, and provides detailed protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals in the fields of endocrinology, hypertension, and steroid biochemistry, aiming to provide a foundational understanding and practical methodologies for exploring this fascinating class of steroids.
Introduction: The Steroid Landscape and the Emergence of this compound
The regulation of sodium and water homeostasis is a cornerstone of cardiovascular health, primarily governed by the renin-angiotensin-aldosterone system (RAAS). Aldosterone, the principal mineralocorticoid, exerts its effects by binding to the mineralocorticoid receptor (MR) in the distal nephron, promoting sodium reabsorption and potassium excretion. The discovery of steroids that modulate this pathway without conforming to the classical agonist-receptor model opens new avenues for research and therapeutic development.
This compound (19-OH-A) stands out as a C19 steroid that challenges the conventional understanding of mineralocorticoid action. Early studies in adrenalectomized rats demonstrated that 19-OH-A alone has negligible effects on urinary sodium excretion.[1] However, its co-administration with subthreshold doses of aldosterone results in a significant and potentiation of sodium retention and hypertension.[2][3] This "amplifying" effect positions 19-OH-A as a member of a novel class of hypertensinogenic steroids.[2][4] This guide will explore the synthesis, metabolism, and the current, albeit incomplete, understanding of the mechanism behind this amplification.
Biosynthesis and Metabolism of this compound
19-OH-A is not a primary secretory product of the adrenal gland in the same vein as cortisol or aldosterone. Instead, it is a critical intermediate in the biosynthesis of estrogens from androgens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1, CYP19A1).
The synthesis of 19-OH-A occurs in two successive hydroxylation steps from its precursor, androstenedione. This process is a key part of the aromatization reaction that ultimately leads to the formation of estrone.[5] Tissues expressing aromatase, such as the adrenal glands, gonads (testes and ovaries), brain, and adipose tissue, are all potential sites of 19-OH-A production.[5] The secretion of 19-OH-A from the adrenal cortex is stimulated by both adrenocorticotropic hormone (ACTH) and angiotensin II.[6]
Once in circulation, 19-OH-A undergoes metabolic inactivation primarily through conjugation. Studies in humans have shown that intravenously administered 19-OH-A is excreted in the urine mainly as glucuronide and sulfate conjugates, likely at the C-19 position.[4] This rapid conjugation suggests a mechanism for regulating the systemic levels of the active steroid.
Caption: Biosynthesis and Metabolism of this compound.
The Enigmatic Mechanism of Action: An Amplifier of Mineralocorticoid Effects
The central paradox of 19-OH-A lies in its potent in vivo effects on sodium retention despite its apparent lack of direct mineralocorticoid activity. In adrenalectomized rats, 19-OH-A fails to alter sodium and potassium excretion, indicating it is not a classical MR agonist.[2] However, in rats with intact adrenal glands, 19-OH-A induces sodium retention, hypertension, and suppression of plasma renin activity and aldosterone levels, a profile mimicking mineralocorticoid excess.[2]
The prevailing hypothesis is that 19-OH-A amplifies the action of endogenous mineralocorticoids. This is strongly supported by experiments where co-administration of 19-OH-A with a subthreshold dose of aldosterone leads to a significant decrease in urinary sodium excretion.[2] This potentiation effect extends to other mineralocorticoids, such as deoxycorticosterone acetate (DOCA).[3] The partial inhibition of 19-OH-A's effects by the MR antagonist spironolactone suggests that the MR is a necessary component of its signaling pathway, though the interaction is likely not at the ligand-binding site.[2]
The precise molecular mechanism of this amplification remains to be fully elucidated. Several hypotheses can be considered:
-
Allosteric Modulation of the Mineralocorticoid Receptor: 19-OH-A may bind to a site on the MR distinct from the aldosterone-binding pocket, inducing a conformational change that enhances the receptor's affinity for its cognate ligand or increases its transcriptional activity.
-
Inhibition of Cortisol Inactivation: In mineralocorticoid target tissues, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR from illicit occupation by cortisol by converting it to the inactive cortisone. 19-OH-A could potentially inhibit 11β-HSD2, leading to increased intracellular cortisol concentrations and subsequent MR activation.
-
Modulation of Downstream Signaling Pathways: 19-OH-A might influence the expression or activity of co-regulators or other proteins involved in MR-mediated transcription.
Further research is imperative to distinguish between these possibilities and to fully characterize this novel mechanism of steroid action.
Caption: Hypothesized Mechanism of 19-OH-A Action.
Quantitative In Vivo Effects on Sodium Retention and Blood Pressure
The biological significance of 19-OH-A is most evident in its in vivo effects on blood pressure and electrolyte balance, particularly in models that mimic a state of mineralocorticoid excess. The following table summarizes key findings from studies in mononephrectomized rats on a high-salt diet, a model that sensitizes the animals to hypertensinogenic stimuli.
| Treatment Group | Duration | Blood Pressure (mmHg, Mean ± SEM) | Reference |
| Control | 19 weeks | 137 ± 4 | [3] |
| Aldosterone (0.5 mg/week) | 19 weeks | 146 ± 7 | [3] |
| 19-OH-A (10 mg/week) | 19 weeks | 147 ± 4 | [3] |
| Aldosterone + 19-OH-A | 19 weeks | 191 ± 8* | [3] |
| Control | 8 weeks | 139 ± 5 | [3] |
| DOCA (5 mg/week) | 8 weeks | 166 ± 7 | [3] |
| DOCA + 19-OH-A | 8 weeks | 208 ± 12** | [3] |
*Significantly higher than control, Aldosterone alone, and 19-OH-A alone groups. **Significantly higher than control and DOCA alone groups.
These data clearly demonstrate the synergistic effect of 19-OH-A with established mineralocorticoids. While having a minimal effect on its own in this model, 19-OH-A dramatically amplifies the hypertensive effects of both aldosterone and DOCA.
Experimental Protocols
To facilitate further research into 19-OH-A, this section provides detailed, step-by-step methodologies for key experimental workflows.
In Vivo Assessment of Sodium Retention in Adrenalectomized Rats
This protocol is designed to assess the direct mineralocorticoid activity and aldosterone-amplifying effects of 19-OH-A.
Workflow Diagram:
Caption: Workflow for In Vivo Sodium Retention Assay.
Step-by-Step Protocol:
-
Animal Model: Utilize male Sprague-Dawley rats (200-250g) that have undergone bilateral adrenalectomy. Allow for a 5-7 day recovery period with access to 0.9% saline drinking water to maintain electrolyte balance.
-
Housing: House rats individually in metabolic cages that allow for the separate collection of urine and feces. Acclimatize the animals to the cages for at least 48 hours before the experiment. Provide free access to a low-sodium diet and deionized water.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., sesame oil).
-
Group 2: Subthreshold dose of aldosterone (e.g., 0.02 µ g/100g body weight).
-
Group 3: 19-OH-A (e.g., 100 µ g/100g body weight).
-
Group 4: Subthreshold aldosterone + 19-OH-A.
-
-
Administration: Dissolve test compounds in a suitable vehicle and administer via subcutaneous injection.
-
Urine Collection: Collect urine over a 24-hour period immediately following injection.
-
Sample Analysis:
-
Measure the total volume of urine collected for each animal.
-
Determine the concentration of sodium and potassium in the urine samples using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the total amount of sodium and potassium excreted over the 24-hour period. Express the results as the urinary Na+/K+ ratio. Compare the ratios between the different treatment groups using appropriate statistical analysis (e.g., ANOVA). A significant decrease in the Na+/K+ ratio in the combination group compared to the individual treatment groups would confirm the amplifying effect of 19-OH-A.
Radioligand Binding Assay for the Mineralocorticoid Receptor
This assay determines the binding affinity of 19-OH-A for the mineralocorticoid receptor.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the MR from the kidneys of adrenalectomized rats. Homogenize the tissue in a cold buffer (e.g., Tris-HCl with molybdate and protease inhibitors) and centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosol (supernatant).
-
Assay Setup: In a 96-well plate, combine the kidney cytosol preparation with a constant concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone).
-
Competition: Add increasing concentrations of unlabeled competitor:
-
Aldosterone (for positive control and determination of non-specific binding).
-
19-OH-A (test compound).
-
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-aldosterone against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. A high Ki value for 19-OH-A would indicate low binding affinity for the MR.
Quantification of 19-OH-A in Biological Samples by LC-MS/MS
This protocol outlines a method for the sensitive and specific measurement of 19-OH-A in plasma.
Step-by-Step Protocol:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., deuterated 19-OH-A).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether) to isolate the steroids.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for 19-OH-A and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 19-OH-A.
-
Quantify the concentration of 19-OH-A in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion and Future Directions
This compound represents a paradigm-shifting molecule in the study of sodium homeostasis and hypertension. Its ability to amplify mineralocorticoid action without being a classical agonist points to a novel regulatory mechanism within the steroid hormone signaling network. The evidence strongly suggests that 19-OH-A, produced as an intermediate of aromatase activity, can contribute to a state of mineralocorticoid excess, particularly in conditions where its levels may be elevated.
The primary challenge and opportunity for future research lie in the definitive elucidation of its molecular mechanism of action. Investigating its potential as an allosteric modulator of the MR, an inhibitor of 11β-HSD2, or a regulator of MR-associated signaling proteins will be crucial. Furthermore, exploring the pathophysiological relevance of 19-OH-A in human hypertension, particularly in low-renin states, could provide new diagnostic and therapeutic targets. The methodologies outlined in this guide provide a robust framework for researchers to embark on these exciting avenues of investigation.
References
- 1. A reevaluation of the mineralocorticoid and hypertensinogenic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound amplifies the hypertensive action of mineralocorticoids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent hypertensinogenic steroid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of mineralocorticoid and glucocorticoid receptor interaction on corticosteroid transcriptional outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II induces the release of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 19-Hydroxyandrostenedione in Human Serum via a Validated LC-MS/MS Method
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 19-Hydroxyandrostenedione in human serum. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers, clinicians, and professionals in drug development, offering a reliable tool for studies involving steroid profiling. All procedures are outlined to meet the stringent validation criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction: The Significance of this compound
This compound is a critical intermediate in the biosynthesis of estrogens from androgens. As a C19 steroid, its accurate measurement in serum is vital for understanding various physiological and pathological processes, including endocrine function, hormone-dependent cancers, and disorders of sexual development. Traditional immunoassays for steroid hormones can be hampered by cross-reactivity with structurally similar compounds, leading to inaccurate measurements[1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior analytical sensitivity, accuracy, and precision for steroid quantification[1][2].
The causality behind choosing LC-MS/MS lies in its ability to differentiate between isobaric steroids—compounds with the same mass but different structures—which is a common challenge in steroid analysis[1][2]. This method's specificity ensures that the quantification of this compound is not confounded by other endogenous steroids, providing trustworthy data for clinical research and diagnostics.
Materials and Reagents
This section details the necessary equipment and chemicals. The choice of high-purity solvents and reagents is paramount to minimize background noise and ensure the low limits of detection required for endogenous steroid analysis.
| Item | Supplier & Grade | Purpose |
| Analyte & Internal Standard | ||
| This compound | Certified Reference Material | Analyte for calibration and QC |
| This compound-d4 | Isotope-labeled standard | Internal Standard (IS) for quantification |
| Solvents & Chemicals | ||
| Methanol (MeOH) | LC-MS Grade | Mobile phase, reconstitution solvent |
| Acetonitrile (ACN) | LC-MS Grade | Mobile phase, protein precipitation |
| Water | Deionized, >18 MΩ·cm | Mobile phase, reagent preparation |
| Formic Acid | 99% purity, LC-MS Grade | Mobile phase additive for protonation |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | LLE extraction solvent |
| Sample Preparation | ||
| Human Serum (steroid-free) | Commercially available | Matrix for calibrators and QCs |
| 1.5 mL Polypropylene Tubes | Low-binding | Sample processing |
| 96-well Collection Plates | Polypropylene, 2 mL | High-throughput sample collection |
| Instrumentation | ||
| LC System | UHPLC system | Chromatographic separation |
| Mass Spectrometer | Triple Quadrupole (QqQ) | Analyte detection and quantification |
| Analytical Column | C18, 2.1 x 100 mm, 1.8 µm | Analyte retention and separation |
Experimental Protocols
Rationale for Methodological Choices
The following protocols are designed as a self-validating system. The choice of a deuterated internal standard (this compound-d4) is critical; it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. Liquid-liquid extraction with MTBE was selected for its efficiency in extracting moderately polar steroids while minimizing the co-extraction of highly polar matrix components like phospholipids, which are a known source of ion suppression[2].
Standard and Quality Control (QC) Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 methanol/water to prepare working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the IS stock solution with methanol.
-
Calibration Curve & QC Samples: Spike appropriate volumes of the working standard solutions into steroid-free human serum to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE protocol is optimized for efficiency and cleanliness.
-
Aliquoting: Pipette 200 µL of serum sample, calibrator, or QC into a 1.5 mL polypropylene tube.
-
IS Addition: Add 20 µL of the 10 ng/mL IS working solution to all tubes (except blank matrix). Vortex briefly.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Mixing: Cap and vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Phase Separation: Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube or a 96-well collection plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol/water. Vortex to ensure complete dissolution.
-
Injection: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction Workflow.
LC-MS/MS Analysis
Liquid Chromatography Conditions
The use of a sub-2 µm particle size C18 column and a gradient elution provides sharp peaks and excellent resolution from potential interferences. The mobile phase additive, formic acid, aids in the positive ionization of the analyte.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Elution | |
| Time (min) | %B |
| 0.0 | 40 |
| 1.0 | 40 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 40 |
| 8.0 | 40 |
Mass Spectrometry Conditions
The MS is operated in positive ESI mode, which is optimal for the ionization of steroids. The MRM transitions are selected for their specificity and intensity, ensuring a low limit of quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) |
| This compound | 303.2 |
| This compound-d4 | 307.2 |
Method Validation
The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation[3][4][5]. This ensures the reliability and reproducibility of the data generated.
Validation Parameters Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 0.1 - 100 ng/mL | Achieved |
| LLOQ | S/N > 10, Accuracy ±20%, Precision <20% | 0.1 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Pass |
| Precision (Intra- & Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) | Pass |
| Recovery | Consistent and reproducible | ~85-95% |
| Matrix Effect | CV of IS-normalized factor < 15% | Pass |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal | Pass |
Data Analysis and Interpretation
Data is acquired and processed using the instrument's software. The concentration of this compound in unknown samples is calculated from the linear regression of the calibration curve, based on the peak area ratio of the analyte to the internal standard.
Caption: Data processing and quantification logic.
Conclusion
This application note provides a comprehensive, field-proven protocol for the quantification of this compound in human serum using LC-MS/MS. The described method is selective, sensitive, and robust, making it suitable for high-throughput analysis in a research or clinical setting. By adhering to established validation guidelines, this protocol ensures the generation of trustworthy and reproducible data, which is essential for advancing our understanding of steroid metabolism and its role in human health and disease.
References
Quantitative Analysis of 19-Hydroxyandrostenedione in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust protocol for the quantification of 19-Hydroxyandrostenedione (19-OHA4) using gas chromatography-mass spectrometry (GC-MS). 19-OHA4 is a critical intermediate in the multi-step enzymatic reaction catalyzed by aromatase, which converts androgens to estrogens.[1] The accumulation or altered levels of 19-hydroxy steroids may have significant physiological or pathological implications in various conditions, including endocrine disorders and cancer.[1] Given their low physiological concentrations and structural complexity, a highly sensitive and specific analytical method is required for accurate measurement. GC-MS, particularly after chemical derivatization, offers excellent chromatographic resolution and mass spectral specificity, making it a gold-standard technique for comprehensive steroid profiling.[2][3] This guide provides a self-validating framework, from sample extraction and derivatization to instrumental analysis and data processing, designed for professionals in research and drug development.
Principle of the Method
The analysis of steroids like this compound by GC-MS is predicated on their conversion into volatile and thermally stable derivatives prior to injection.[4][5] Direct analysis is often unfeasible due to the low volatility and potential for thermal degradation of these multi-functional compounds within the high-temperature environment of the GC inlet and column.[4]
This protocol employs a two-step derivatization strategy following solid-phase extraction (SPE) for sample clean-up and concentration:
-
Methoximation: The ketone groups on the steroid backbone are protected by reacting them with methoxyamine hydrochloride. This step is crucial as it prevents the formation of multiple enol-isomers during the subsequent high-temperature silylation step, ensuring a single, sharp chromatographic peak for the analyte.[2][6]
-
Silylation: The hydroxyl groups, including the key 19-hydroxy functional group, are converted to their trimethylsilyl (TMS) ether derivatives.[4] This reaction, typically using a potent silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), dramatically increases the volatility of the steroid and improves its chromatographic behavior.[7][8]
The resulting derivatized analyte is then separated from other matrix components on a low-polarity capillary column and detected by the mass spectrometer, which provides definitive structural information for identification and high selectivity for quantification.
Materials and Reagents
Standards and Solvents
-
This compound analytical standard
-
Internal Standard (IS): Stigmasterol or a stable isotope-labeled this compound (e.g., ¹³C₃-19-OHA4)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ethyl Acetate (HPLC Grade)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)[9]
-
Hexane (HPLC Grade)
-
Ultrapure Water
Reagents and Consumables
-
Methoxyamine hydrochloride
-
Anhydrous Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (MSTFA + 1% TMCS)
-
Ammonium Iodide (NH₄I)
-
Solid-Phase Extraction (SPE) Cartridges: C18 (e.g., 100 mg, 1 mL)[10]
-
Nitrogen gas, high purity, for evaporation
-
Helium gas (99.999%), for GC carrier gas
-
Autosampler vials with inserts (2 mL)
-
Glass test tubes (13 x 100 mm)
-
Centrifuge
-
Sample concentrator/evaporator with heating block
Detailed Experimental Protocol
The entire workflow, from sample preparation to data analysis, is a multi-stage process requiring careful execution.
Caption: Workflow for this compound analysis by GC-MS.
Sample Preparation: Solid-Phase Extraction (SPE)
This step is designed to isolate steroids from complex biological matrices like plasma or urine and remove interfering substances.[2][11]
-
Sample Pre-treatment: To a 1.0 mL aliquot of the biological sample (e.g., plasma), add the internal standard to a final concentration of 50 ng/mL. Vortex briefly. If analyzing conjugated steroids from urine, an enzymatic hydrolysis step using β-glucuronidase is required prior to extraction.[3][9][12]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of ethyl acetate, 2 mL of methanol, and 2 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (~1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the steroids from the cartridge with 2 mL of ethyl acetate into a clean glass test tube.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C. This residue contains the concentrated steroid fraction.
Two-Step Derivatization
This is the most critical phase for ensuring the analyte is suitable for GC-MS analysis.
-
Methoximation:
-
Prepare a fresh solution of 20 mg/mL Methoxyamine HCl in anhydrous pyridine.
-
Add 50 µL of this solution to the dried sample extract.[2][6]
-
Vortex thoroughly to ensure the residue is fully dissolved.
-
Incubate the mixture at 60°C for 60 minutes.[4]
-
After incubation, cool the sample to room temperature.
-
-
Silylation:
-
To the methoximated sample, add 100 µL of the silylating reagent (MSTFA + 1% TMCS).
-
Vortex vigorously for 30 seconds.
-
Incubate the mixture at 80°C for 30 minutes.[9]
-
After incubation, cool the sample to room temperature. Transfer the final solution to a GC autosampler vial with an insert for analysis.
-
GC-MS Instrumental Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Instrument | Agilent GC-MS System (or equivalent) | Provides reliable and reproducible performance. |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column offering excellent separation for derivatized steroids.[4] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for column dimensions. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of derivatized analytes. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for high sensitivity. |
| Oven Program | Initial 120°C, hold 1 min; Ramp at 25°C/min to 240°C; Ramp at 5°C/min to 320°C, hold 5 min. | A multi-step ramp allows for separation of lighter compounds before eluting the high-boiling point steroids. (Adapted from[4]) |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns.[4] |
| Electron Energy | 70 eV | Standard energy for generating library-searchable mass spectra.[4] |
| Ion Source Temp. | 230°C | Optimal for maintaining ion stability. |
| Transfer Line Temp. | 280°C | Prevents condensation of analytes between GC and MS.[4] |
| Acquisition Mode | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan confirms identity; SIM mode significantly increases sensitivity and selectivity by monitoring characteristic ions.[7] |
Data Analysis and Method Validation
Analyte Identification and Quantification
-
Identification: The this compound derivative is identified by comparing its retention time and mass spectrum to that of an authentic standard analyzed under identical conditions.[13]
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of prepared standards. The concentration of 19-OHA4 in unknown samples is then calculated from this curve.
Method Validation
A rigorous method validation should be performed to ensure the reliability of the results, adhering to established guidelines.[8]
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates a proportional response of the instrument to analyte concentration. |
| Accuracy | Recovery within 85-115% | Measures the closeness of the measured value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 15% | Assesses the consistency of results for multiple analyses of the same sample.[2] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Specificity | No interfering peaks at the analyte retention time | Ensures the signal is from the analyte of interest and not from matrix components. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by GC-MS. The described workflow, incorporating solid-phase extraction and a two-step methoximation-silylation derivatization, is designed to deliver the high sensitivity, specificity, and reproducibility required for steroid analysis in complex biological matrices.[2][4] This method serves as a powerful tool for researchers and developers investigating the roles of adrenal-derived androgens and steroid metabolism in health and disease.
References
- 1. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Solid-Phase Extraction of 19-Hydroxyandrostenedione from Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyandrostenedione (19-OH-A4) is a key intermediate in the biosynthesis of estrogens from androgens, catalyzed by the aromatase enzyme complex. As a C19 steroid, its accurate quantification in plasma is crucial for research in endocrinology, reproductive biology, and the development of therapies targeting steroidogenic pathways. The complex nature of plasma necessitates a robust sample preparation method to remove interfering substances and concentrate the analyte prior to analysis. Solid-phase extraction (SPE) is a widely adopted technique that provides high analyte recovery and cleaner extracts compared to traditional methods like liquid-liquid extraction. This document provides a detailed protocol for the solid-phase extraction of this compound from plasma, designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Performance of SPE for C19 Steroids
While specific quantitative data for the SPE of this compound is limited, the following table summarizes the performance of various SPE methods for closely related C19 steroids, providing a comparative overview of expected recoveries and limits of quantification (LOQ).
| Analyte | SPE Sorbent | Recovery Rate (%) | Lower Limit of Quantification (LLOQ) |
| Androstenedione | Polymeric Reversed Phase | Not Specified | 1 pg/mL |
| C18 | Not Specified | 0.17 nmol/L | |
| HLB | 65-86% | <0.025 ng/mL | |
| Testosterone | Polymeric Reversed Phase | 95% | 2 pg/mL |
| C18 | Not Specified | 0.17 nmol/L | |
| HLB | 65-86% | <0.025 ng/mL | |
| This compound | (Method not specified) | 97.4 ± 2.3% (added to plasma) | Not Specified[1] |
Experimental Protocols
This protocol outlines a general procedure for the solid-phase extraction of this compound from plasma using a reversed-phase SPE cartridge. It is recommended to optimize the wash and elution steps for specific applications to achieve the best results.
Materials and Reagents
-
Plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water
-
Formic acid
-
Reversed-phase SPE cartridges (e.g., C18, Polymeric Reversed Phase)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Pre-treatment
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma in a microcentrifuge tube, add the appropriate amount of internal standard solution.
-
Add 1 mL of a protein precipitation solution (e.g., acetonitrile or a zinc sulfate/methanol solution).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through the sorbent. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water through the sorbent. Ensure the sorbent does not dry out.
-
Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge. Allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10-20% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvent.
-
Elution: Elute the this compound from the cartridge with 2-3 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[2] Vortex briefly to ensure the analyte is fully dissolved.
LC-MS/MS Analysis
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system. The specific parameters for the LC separation and MS/MS detection should be optimized for this compound.
Visualizations
Androgen and Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway where androstenedione is converted to this compound by aromatase, a key step in estrogen synthesis.
Caption: Simplified biosynthesis of this compound.
Solid-Phase Extraction Workflow
This diagram outlines the key steps in the solid-phase extraction protocol for isolating this compound from plasma samples.
Caption: Workflow for this compound SPE.
References
Development of a 19-Hydroxyandrostenedione ELISA Kit: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
19-Hydroxyandrostenedione (19-OHA4) is a steroid hormone that plays a crucial role in the biosynthesis of androgens and estrogens. As an intermediate in steroidogenesis, the quantitative measurement of 19-OHA4 is vital for researchers in endocrinology, reproductive biology, and drug development. This competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a highly sensitive and specific method for the quantitative determination of this compound in various biological samples. The assay is designed for high-throughput screening and offers a reliable tool for studying the function and metabolism of this important steroid.
Principle of the Assay
This ELISA kit is based on the principle of competitive binding.[1][2] The microtiter wells are pre-coated with a specific antibody against this compound. During the assay, this compound present in the sample competes with a fixed amount of horseradish peroxidase (HRP) labeled this compound for a limited number of binding sites on the antibody.[1][2][3] After an incubation period, the unbound components are removed by washing. A substrate solution is then added to the wells, and the color development is initiated by the HRP enzyme. The intensity of the color produced is inversely proportional to the concentration of this compound in the sample.[1][3] The reaction is stopped by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the this compound standards, which is then used to determine the concentration of this compound in the unknown samples.
Caption: Competitive ELISA principle for this compound detection.
Materials Provided
| Component | Quantity | Storage |
| Microtiter Plate (96 wells) | 1 plate | 2-8°C |
| 19-OHA4 Standard | 1 vial (lyophilized) | -20°C |
| 19-OHA4-HRP Conjugate | 1 vial | 2-8°C |
| Assay Buffer | 1 bottle | 2-8°C |
| Wash Buffer (20X) | 1 bottle | 2-8°C |
| TMB Substrate | 1 bottle | 2-8°C (protect from light) |
| Stop Solution | 1 bottle | 2-8°C |
| Plate Sealer | 2 sheets | Room Temperature |
Materials Required But Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Graduated cylinders
-
Tubes for standard dilution
-
Vortex mixer
-
Automated plate washer (optional)
Assay Protocol
Sample Preparation
-
Serum and Plasma: Collect blood samples and centrifuge for 15 minutes at 1000 x g. Aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes to remove particulates.[4] Assay immediately or aliquot and store at -80°C.
-
Sample Dilution: If the this compound concentration in your sample is expected to be high, dilute the sample with Assay Buffer.
Reagent Preparation
-
Wash Buffer: Dilute the 20X Wash Buffer concentrate with deionized water to a 1X solution.
-
19-OHA4 Standard: Reconstitute the lyophilized standard with the volume of Assay Buffer specified on the vial label to create the stock solution. Allow it to sit for 10 minutes and mix thoroughly. Prepare serial dilutions of the standard stock solution with Assay Buffer to create the standard curve points.
Caption: Step-by-step workflow for the this compound ELISA.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of each Standard and sample to the appropriate wells.
-
Add 50 µL of 19-OHA4-HRP Conjugate to each well.
-
Seal the plate and incubate for 2 hours at room temperature on a shaker.
-
Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 300 µL of 1X Wash Buffer.[5] After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[3]
-
Read the absorbance of each well within 15 minutes at 450 nm.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
Assay Characteristics
The following data are representative and may vary from lot to lot.
Standard Curve (Example)
| Concentration (ng/mL) | Absorbance (450 nm) |
| 0 | 2.510 |
| 0.1 | 2.150 |
| 0.5 | 1.320 |
| 1.0 | 0.850 |
| 2.5 | 0.450 |
| 5.0 | 0.280 |
| 10.0 | 0.150 |
Assay Performance
| Parameter | Specification |
| Assay Range | 0.1 - 10 ng/mL |
| Sensitivity | 0.05 ng/mL |
| Specificity | See Cross-Reactivity |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Androstenedione | < 1.0 |
| Testosterone | < 0.5 |
| Estrone | < 0.1 |
| Progesterone | < 0.1 |
| Cortisol | < 0.1 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes. Ensure complete aspiration of wash buffer. |
| Contaminated reagents | Use fresh reagents. | |
| Low Signal | Incorrect incubation times or temperatures | Adhere strictly to the protocol's incubation parameters. |
| Inactive HRP conjugate or substrate | Ensure proper storage of reagents. Use reagents within their expiration date. | |
| Poor Standard Curve | Improper standard dilution | Re-prepare the standard dilutions carefully. |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique. | |
| High CV | Inconsistent pipetting or washing | Ensure uniform technique across the plate. Consider using an automated plate washer. |
| Temperature gradients across the plate | Allow the plate to equilibrate to room temperature before adding reagents. |
References
Application Notes and Protocols for the Analysis of 19-Hydroxyandrostenedione in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyandrostenedione (19-OH-A4) is an endogenous steroid that plays a role in various physiological and pathological processes. Accurate quantification of 19-OH-A4 in tissue is crucial for understanding its localized effects and its potential as a biomarker in endocrinology and oncology research. This document provides detailed protocols for the sample preparation and analysis of this compound from tissue matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The analysis of steroids in complex biological matrices like tissue presents several challenges, including efficient extraction from a lipid-rich environment, removal of interfering substances, and sensitive detection.[1][2] The protocols outlined below describe two common and effective extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods aim to provide a clean extract suitable for sensitive and specific quantification by mass spectrometry. For GC-MS analysis, a derivatization step is necessary to improve the volatility and thermal stability of the analyte.[3][4]
Experimental Workflow Overview
The general workflow for the analysis of this compound in tissue involves several key steps: tissue homogenization, extraction of the analyte, purification of the extract, and finally, instrumental analysis. For GC-MS, an additional derivatization step is required prior to analysis.
Section 1: Sample Homogenization
Proper homogenization is critical for ensuring the complete extraction of the analyte from the tissue matrix.[1][5]
Materials:
-
Tissue sample (typically 50-100 mg)
-
Homogenization buffer (e.g., ice-cold water, methanol/water solution, or a lysis buffer)[1][5]
-
Bead mill homogenizer with ceramic beads or a handheld rotor-stator homogenizer[1][6]
-
Centrifuge tubes (e.g., 2 mL or 15 mL)
Protocol:
-
Weigh the frozen tissue sample (approximately 50-100 mg) and place it into a pre-chilled homogenization tube containing ceramic beads.
-
Add an appropriate volume of ice-cold homogenization buffer. A common starting point is a 1:4 (w/v) ratio of tissue to buffer (e.g., 200 µL of buffer for 50 mg of tissue).
-
Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 40 seconds at 4.5 m/s) or a rotor-stator homogenizer until no visible tissue fragments remain.[1] Keep the sample on ice throughout the process to minimize enzymatic degradation.
-
Proceed immediately to the chosen extraction protocol.
Section 2: Extraction Protocols
Two primary methods for extracting steroids from tissue homogenates are presented below. The choice of method may depend on the laboratory's equipment, throughput needs, and the specific tissue type.
Protocol 2.1: Liquid-Liquid Extraction (LLE)
LLE is a classic method for steroid extraction that partitions the analyte between two immiscible liquid phases.
Materials:
-
Tissue homogenate
-
Centrifuge capable of reaching 10,000 x g and maintaining 4°C
-
Vortex mixer
-
Evaporation system (e.g., SpeedVac or nitrogen evaporator)
Protocol:
-
Vortex vigorously for 1 minute to precipitate proteins and extract the steroids.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.[6][7]
-
Carefully transfer the supernatant to a clean centrifuge tube.
-
Add 30 mL of hexane to the supernatant for lipid removal (defatting).[6][7]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the layers.
-
Carefully collect the lower acetonitrile layer, which contains the steroids, and transfer it to a clean tube. Discard the upper hexane layer.
-
Evaporate the acetonitrile extract to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
The dried extract is now ready for reconstitution and analysis by LC-MS/MS or for derivatization and GC-MS analysis.
Protocol 2.2: Solid-Phase Extraction (SPE)
SPE provides a more selective cleanup and can be more easily automated for higher throughput compared to LLE. Reversed-phase SPE cartridges are commonly used for steroid extraction.
Materials:
-
Tissue homogenate
-
SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)
-
SPE vacuum manifold or positive pressure processor
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Elution solvent (e.g., acetonitrile or methanol)
-
Evaporation system
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the tissue homogenate (after centrifugation to remove particulates) onto the conditioned SPE cartridge. A slow flow rate (e.g., 1 mL/min) is recommended.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture to remove polar interferences. A common wash solution is 5-10% methanol in water.
-
Elution: Elute the this compound from the cartridge with 1-2 mL of a strong organic solvent, such as acetonitrile or methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
The dried extract is now ready for reconstitution and analysis.
Section 3: Analytical Methodologies
Protocol 3.1: LC-MS/MS Analysis
LC-MS/MS is a highly sensitive and specific technique for the direct quantification of steroids without the need for derivatization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50)
-
Gradient: A linear gradient from 30% B to 95% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example for 19-OH-A4):
-
Ionization Mode: Positive ESI or APCI
-
Precursor Ion (Q1): m/z 303.2 (for [M+H]⁺)
-
Product Ions (Q3): Specific fragment ions for 19-OH-A4 should be determined by direct infusion of a standard. Likely transitions would involve losses of water and other neutral fragments. Multiple Reaction Monitoring (MRM) is used for quantification.
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried extract from LLE or SPE in 100 µL of the initial mobile phase composition (e.g., 70% A, 30% B).
-
Vortex to dissolve the residue.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for injection.
Protocol 3.2: GC-MS Analysis with Derivatization
GC-MS offers excellent chromatographic resolution, but requires derivatization to make the steroids volatile.[3]
Derivatization Protocol (Two-step methoximation and silylation):
-
To the dried extract, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 60-80°C for 1 hour to protect the ketone groups.
-
Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80-100°C for 1 hour to derivatize the hydroxyl groups.
-
After cooling, the sample is ready for GC-MS injection.
GC-MS Conditions (Example):
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C (splitless injection).
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 320°C and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 19-OH-A4 for quantification.
Section 4: Data Presentation
The following tables summarize expected performance characteristics for steroid analysis in tissue. This data is based on published methods for similar steroids and should be validated specifically for this compound in the tissue of interest.
Table 1: Comparison of Extraction Method Performance (Expected)
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Recovery | 70-90% | 85-105% |
| Throughput | Lower | Higher (amenable to automation) |
| Selectivity | Moderate | High |
| Solvent Usage | High | Low |
| Cost per Sample | Low | Moderate |
Table 2: Analytical Method Performance Characteristics (Expected)
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Limit of Quantification (LOQ) | 0.1 - 1.0 pg/mg tissue | 1.0 - 10 pg/mg tissue |
| Linearity (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 20% | < 20% |
| Sample Preparation Time | Shorter (no derivatization) | Longer (requires derivatization) |
| Specificity | High (based on MRM) | High (based on retention time and mass spectrum) |
Note: The values presented are estimates based on the analysis of similar steroid compounds in tissue and should be established during in-house method validation.
Conclusion
The protocols provided offer a comprehensive guide for the sample preparation and analysis of this compound in tissue samples. Both LLE and SPE are viable extraction methods, with SPE offering higher selectivity and potential for automation. LC-MS/MS is the preferred analytical technique due to its high sensitivity and specificity without the need for derivatization. For laboratories equipped for GC-MS, the provided derivatization and analysis protocol is a robust alternative. It is imperative that any method is fully validated for the specific tissue matrix to ensure accurate and reliable quantification of this compound.
References
- 1. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Frontiers | Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples [frontiersin.org]
- 6. arborassays.com [arborassays.com]
- 7. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 19-Hydroxyandrostenedione for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyandrostenedione (19-OH-A4) is an endogenous steroid hormone and a key intermediate in the biosynthesis of estrogens from androgens. Its accurate quantification is crucial in various fields, including endocrinology, clinical chemistry, and anti-doping science. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the sensitive and specific quantification of steroids in biological matrices. However, the inherent chemical properties of steroids like 19-OH-A4, such as their low volatility and thermal instability, pose challenges for direct GC-MS analysis.[1]
Derivatization is a critical sample preparation step that chemically modifies the steroid structure to enhance its chromatographic and mass spectrometric properties.[1][2] This process involves converting polar functional groups, such as the hydroxyl (-OH) and keto (-C=O) groups present in 19-OH-A4, into less polar, more volatile, and thermally stable derivatives.[1][3][4] This transformation leads to improved peak shape, heightened sensitivity, and the generation of more informative mass spectra, which are essential for reliable quantification.[1][3]
This application note provides detailed protocols for the derivatization of this compound, with a primary focus on the widely employed two-step methoximation-silylation method.
Derivatization Strategy for this compound
For steroids like this compound that contain both hydroxyl and ketone functional groups, a two-step derivatization process is often necessary for optimal GC-MS analysis.[1][3]
-
Methoximation (or Oximation): The initial step targets the carbonyl (keto) groups.[1] These groups are protected by converting them into methoxime (MO) derivatives. This reaction is crucial as it prevents the formation of multiple enol-isomers during the subsequent silylation step, which would otherwise result in multiple chromatographic peaks for a single analyte, thereby complicating quantification.[1]
-
Silylation: The second step is directed at the hydroxyl groups. A silylating agent, most commonly N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogen on the hydroxyl groups with a trimethylsilyl (TMS) group.[1][3] This conversion to TMS ethers significantly increases the volatility and thermal stability of the steroid.[4]
Experimental Protocols
The following protocols describe the derivatization of this compound for GC-MS analysis. These protocols are based on established methods for steroid analysis and can be adapted for various biological matrices after appropriate sample extraction and clean-up.
Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium Iodide (NH₄I) (optional, as a catalyst)
-
Dithiothreitol (DTT) (optional, as a catalyst)
-
Ethyl acetate (or other suitable solvent)
-
Heating block or oven
-
GC-MS vials with inserts
Protocol 1: Two-Step Methoximation-Silylation
This is the most common and robust method for the derivatization of keto-steroids.
Step 1: Methoximation
-
Evaporate the dried sample extract containing this compound to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of a 2% (w/v) solution of methoxyamine hydrochloride in pyridine.
-
Vortex the mixture for 30 seconds to ensure complete dissolution.
-
Incubate the reaction mixture at 60°C for 60 minutes.[5]
-
Cool the sample to room temperature.
Step 2: Silylation
-
Add 50 µL of MSTFA to the cooled reaction mixture from the methoximation step.
-
For enhanced derivatization efficiency, a catalyst mixture of MSTFA with NH₄I and DTT can be used.[6]
-
Vortex the vial for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[3][5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Silylation Only (for Hydroxyl Group)
This protocol is suitable if only the hydroxyl group needs to be derivatized, though it is less common for keto-steroids due to the potential for enol-isomer formation.
-
Ensure the sample extract is completely dry.
-
Add 100 µL of MSTFA.
-
Vortex for 30 seconds.
-
Heat the mixture at 60°C for 1 hour.[5]
-
Cool to room temperature before injection into the GC-MS.
Quantitative Data Summary
The following tables summarize typical quantitative data for the GC-MS analysis of this compound after derivatization. These values are representative and may vary depending on the specific instrumentation, analytical conditions, and biological matrix.
Table 1: GC-MS Retention and Mass Spectrometry Data for Derivatized this compound
| Compound | Derivative | Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| This compound | MO-TMS | ~20.5 | 403 | 388, 372, 282, 129 |
Table 2: Comparison of Derivatization Methods
| Derivatization Method | Reagents | Reaction Time | Reaction Temp. | Yield/Response | Stability of Derivative | Notes |
| Methoximation-Silylation | MeOx, Pyridine, MSTFA | ~90 min | 60°C | High | Good (24-48 hours)[3] | Prevents enol-isomer formation, leading to a single, sharp chromatographic peak.[1] |
| Silylation Only | MSTFA | 60 min | 60°C | Variable | Good | Risk of multiple peaks due to enol-TMS ether formation from the keto groups.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.
Derivatization Strategy Logic
This diagram outlines the logical relationship between the functional groups of this compound and the chosen derivatization strategy.
Conclusion
The derivatization of this compound is an essential step for its reliable quantification by GC-MS. The two-step methoximation-silylation protocol is highly recommended as it addresses both the hydroxyl and keto functional groups, leading to a single, stable derivative with excellent chromatographic properties. This results in improved sensitivity, accuracy, and precision in the analysis of this important steroid hormone. Researchers, scientists, and drug development professionals can utilize these protocols as a foundation for developing and validating robust analytical methods for this compound in various biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of 19-Hydroxy Steroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-hydroxy steroids are critical intermediates in the biosynthesis of estrogens from androgens, a process catalyzed by the enzyme aromatase (cytochrome P450 19A1). The accurate quantification of these compounds, such as 19-hydroxyandrostenedione and 19-hydroxytestosterone, is essential for understanding various physiological and pathological processes, including endocrine function, hormone-dependent cancers, and reproductive disorders. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a sensitive and specific method for the analysis of these steroids in complex biological matrices.[1][2][3] This document provides detailed protocols and data for the separation and quantification of 19-hydroxy steroids using modern UPLC-MS/MS technology.
Signaling Pathways and Metabolic Routes
The primary pathway involving 19-hydroxy steroids is the aromatase-catalyzed conversion of androgens to estrogens. This process involves three successive hydroxylation reactions. For instance, androstenedione is first hydroxylated to this compound, then to 19-oxoandrostenedione, and finally converted to estrone with the release of formic acid. A similar pathway exists for the conversion of testosterone to estradiol via 19-hydroxytestosterone.
Caption: Aromatase reaction pathway.
Quantitative Data Presentation
The following table summarizes the chromatographic and mass spectrometric parameters for the analysis of key 19-hydroxy steroids and related compounds. The data is based on a UPLC-MS/MS method employing a Waters ACQUITY UPLC BEH C8 column, which is suitable for the separation of a wide range of steroid hormones.[4] Retention times are representative and may vary depending on the specific instrument and conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 303.2 | 285.2 | 4.8 |
| 19-Hydroxytestosterone | 305.2 | 287.2 | 5.1 |
| Androstenedione | 287.2 | 97.1 | 5.5 |
| Testosterone | 289.2 | 97.1 | 5.8 |
| Estrone | 271.2 | 145.1 | 6.2 |
| Estradiol | 273.2 | 145.1 | 6.5 |
| 17α-Hydroxyprogesterone | 331.2 | 97.1 | 5.3 |
| Progesterone | 315.2 | 97.1 | 6.9 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum/Plasma
This protocol is adapted for the extraction of steroids from serum or plasma and is suitable for subsequent UPLC-MS/MS analysis.[4]
Materials:
-
Serum or plasma sample
-
Internal standard solution (e.g., deuterated testosterone, progesterone)
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
Hexane
-
Water/Methanol/Ammonium fluoride solution for reconstitution
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
To 200 µL of serum or plasma in a glass tube, add the internal standard solution.
-
Add 1 mL of an extraction solvent mixture of ethyl acetate and hexane (e.g., 90:10 v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a water/methanol/ammonium fluoride solution for UPLC-MS/MS analysis.[4]
High-Performance Liquid Chromatography (HPLC) Method
The following UPLC method is based on the Waters UPLC-MS/MS methodology for the analysis of 19 steroid hormones and is suitable for the separation of 19-hydroxy steroids.[4][5]
Instrumentation:
-
Waters ACQUITY UPLC I-Class System or equivalent
-
Waters Xevo TQ-XS Tandem Mass Spectrometer or equivalent
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 50 mm[4]
-
Mobile Phase A: Water with 0.1% formic acid or ammonium fluoride
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid or ammonium fluoride
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40 - 50°C
-
Injection Volume: 5 - 10 µL
-
Gradient Program:
-
Start with a low percentage of mobile phase B (e.g., 30-40%) and hold for 0.5-1.0 minute.
-
Increase to a high percentage of mobile phase B (e.g., 90-95%) over 5-7 minutes.
-
Hold at the high percentage for 1-2 minutes for column wash.
-
Return to initial conditions and allow for column re-equilibration for 1-2 minutes.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 1.0 - 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400 - 500°C
-
Cone Gas Flow: 50 - 150 L/hr
-
Desolvation Gas Flow: 800 - 1000 L/hr
The specific MRM transitions (precursor and product ions) and collision energies should be optimized for each analyte and internal standard.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of 19-hydroxy steroids from biological samples.
Caption: Analysis workflow diagram.
References
- 1. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
Protocol for measuring 19-Hydroxyandrostenedione in cell culture media
An Application Note and Protocol for the Quantification of 19-Hydroxyandrostenedione in Cell Culture Media by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
This compound (19-OH-A4) is a critical intermediate in the aromatase-catalyzed conversion of androstenedione to estrone, a key step in estrogen biosynthesis.[1][2][3] Beyond its role as a metabolic intermediate, 19-OH-A4 has been identified as a potent hypertensinogenic steroid, suggesting it may have independent biological activities.[4][5] Its presence and concentration in various biological systems can provide crucial insights into steroidogenesis, aromatase activity, and the pathophysiology of conditions like Cushing's syndrome and hypertension.[1][2][4]
Cell culture systems, particularly models like the H295R human adrenocortical carcinoma cell line, are invaluable tools for studying the regulation of steroidogenesis and the effects of endocrine-disrupting chemicals.[6] Accurate quantification of steroid metabolites such as 19-OH-A4 in the cell culture medium is therefore essential for understanding the mechanisms of hormone production and its dysregulation.
This application note provides a detailed, field-proven protocol for the robust and sensitive measurement of this compound in cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for steroid analysis, offering superior specificity and sensitivity compared to immunoassays, which can be limited by antibody cross-reactivity.[7][8][9][10][11]
Principle of the Method
The protocol employs a systematic workflow beginning with efficient extraction of steroids from the complex cell culture medium, followed by chromatographic separation and highly selective detection by tandem mass spectrometry.
-
Sample Preparation: Steroids, including 19-OH-A4, are extracted from the aqueous cell culture medium using Supported Liquid Extraction (SLE). This technique provides a high-purity extract by passing the sample through a diatomaceous earth sorbent, which immobilizes the aqueous phase while allowing organic solvents to selectively elute lipids and other non-polar analytes. SLE is an efficient alternative to traditional liquid-liquid extraction (LLE), preventing emulsion formation and offering high, reproducible recoveries.[12]
-
Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is spiked into the sample prior to extraction. This is a critical step for ensuring trustworthiness, as the internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations during sample preparation and ionization.[13]
-
LC-MS/MS Analysis: The extracted and reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase C18 column separates 19-OH-A4 from other endogenous steroids and potential interferences based on its hydrophobicity. The eluent is then introduced into a triple quadrupole mass spectrometer. The analyte is ionized (typically via electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). This highly selective detection method ensures that only the target analyte is quantified, even at very low concentrations.
Experimental Workflow Overview
The following diagram outlines the complete experimental procedure from sample collection to final data analysis.
Caption: High-level workflow for 19-OH-A4 quantification.
Materials and Reagents
| Item | Supplier Example | Notes |
| Standards & Reagents | ||
| This compound | Steraloids, Inc. | Purity >98% |
| This compound-d4 (Internal Standard) | Toronto Research Chemicals | Or other appropriate stable isotope |
| LC-MS Grade Methanol | Fisher Scientific | |
| LC-MS Grade Acetonitrile | Fisher Scientific | |
| LC-MS Grade Water | Fisher Scientific | |
| Formic Acid (Optima™ LC/MS Grade) | Fisher Scientific | |
| Ammonium Formate | Sigma-Aldrich | For mobile phase preparation |
| Consumables | ||
| ISOLUTE® SLE+ 400 µL Plates | Biotage | Part No. 820-0400-P01[12] |
| 96-well Collection Plates, 2 mL | Agilent Technologies | |
| Autosampler Vials, 1.5 mL | Waters Corporation | |
| Instrumentation | ||
| HPLC System | Waters ACQUITY UPLC I-Class | Or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S micro | Or equivalent triple quadrupole MS |
| HPLC Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Or equivalent reverse-phase column |
Detailed Experimental Protocol
Part 1: Preparation of Standards and Quality Controls
Causality: Accurate quantification relies on a precise calibration curve. Preparing standards in a "surrogate matrix" (e.g., charcoal-stripped serum or fresh, unused cell culture medium) helps to mimic the matrix effects of the unknown samples, improving accuracy.[14][15]
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and the internal standard (IS). Dissolve each in 1 mL of methanol to create primary stocks. Store at -20°C.
-
Working Stock Solutions (1 µg/mL): Dilute the primary stocks 1:1000 in methanol to create working stocks.
-
Internal Standard Spiking Solution (50 ng/mL): Further dilute the IS working stock in 50:50 methanol:water. This solution will be added to all samples, calibrators, and QCs.
-
Calibration Standards & QCs: Prepare a dilution series from the 19-OH-A4 working stock in fresh (unused) cell culture medium to create calibration standards. Typical concentration ranges for steroid assays can span from pg/mL to ng/mL.[12] Prepare at least three levels of Quality Control (QC) samples (Low, Medium, High) in the same manner.
| Standard/QC Level | Concentration (ng/mL) |
| Calibrator 1 (LLOQ) | 0.05 |
| Calibrator 2 | 0.1 |
| Calibrator 3 | 0.5 |
| Calibrator 4 | 2.5 |
| Calibrator 5 | 10 |
| Calibrator 6 | 25 |
| Calibrator 7 (ULOQ) | 50 |
| QC Low | 0.15 |
| QC Medium | 7.5 |
| QC High | 40 |
Part 2: Sample Extraction using Supported Liquid Extraction (SLE)
Causality: Cell culture media contains proteins, salts, and other components that can interfere with LC-MS/MS analysis, causing ion suppression and inaccurate results.[14][16] An efficient extraction step is crucial to remove these interferences and concentrate the analyte.
-
Sample Pre-treatment: To a 200 µL aliquot of cell culture medium sample, calibrator, or QC in a 96-well plate, add 20 µL of the 50 ng/mL Internal Standard Spiking Solution. Mix thoroughly.
-
Sample Loading: Load the entire 220 µL of the pre-treated sample onto the ISOLUTE® SLE+ 400 µL plate. Allow the sample to absorb into the sorbent for 5 minutes. This step ensures the aqueous phase is fully immobilized.
-
Analyte Elution:
-
Add 500 µL of ethyl acetate to each well. Allow the solvent to flow under gravity for 5 minutes.
-
Apply a second aliquot of 500 µL of ethyl acetate. Allow it to flow for another 5 minutes.
-
Apply a brief pulse of positive pressure or vacuum (5-10 seconds) to elute any remaining solvent.
-
-
Evaporation: Place the collection plate in an evaporator (e.g., Biotage® SPE Dry or equivalent) and dry the extract under a stream of nitrogen at 40°C. Complete evaporation is critical to ensure proper reconstitution.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol:water. This solvent should be compatible with the initial mobile phase conditions to ensure good peak shape. Seal the plate and vortex for 1 minute before transferring to autosampler vials for analysis.
Part 3: LC-MS/MS Analysis
Causality: Chromatographic separation is essential to resolve 19-OH-A4 from isobaric compounds (molecules with the same mass), which would otherwise interfere with quantification.[17] The tandem mass spectrometer provides specificity by monitoring a unique fragmentation pattern (precursor ion → product ion).
LC Conditions
| Parameter | Setting |
| Column | Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Gradient | 30% B to 70% B over 5 min, hold 1 min, return to initial |
MS/MS Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp | 150°C |
| Desolvation Temp | 500°C |
| MRM Transitions | See table below |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 19-OH-A4 (Quantifier) | 303.2 | 121.1 | 35 | 20 |
| 19-OH-A4 (Qualifier) | 303.2 | 147.1 | 35 | 18 |
| 19-OH-A4-d4 (IS) | 307.2 | 121.1 | 35 | 20 |
Note: These MRM parameters are illustrative. They must be optimized empirically on the specific instrument being used.
Data Analysis and Method Validation
A self-validating protocol requires rigorous quality control and an understanding of the method's performance.
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. Use a linear regression with a 1/x weighting. The R² value should be >0.99.[7]
-
Quantification: Determine the concentration of 19-OH-A4 in the QC and unknown samples by interpolating their area ratios from the calibration curve.
-
Acceptance Criteria: The calculated concentrations of the QC samples should be within ±15% of their nominal values (±20% for the LLOQ).[8] At least two-thirds of the QC samples must pass for the analytical run to be considered valid.
Method Performance Characteristics
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.99 | Defines the concentration range of accurate measurement. |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Precision <20%; Accuracy ±20% | The lowest concentration that can be reliably quantified.[18] |
| Accuracy (% Recovery) | 85-115% | How close the measured value is to the true value.[8] |
| Precision (%RSD) | < 15% | The degree of scatter in repeated measurements.[10] |
| Matrix Effect | 85-115% | Measures the ion suppression or enhancement caused by the sample matrix.[8] |
Biochemical Context: The Aromatase Pathway
This compound is a key intermediate in the three-step oxidation process that converts androgens to estrogens, catalyzed by the aromatase P450 enzyme (CYP19A1). Understanding this pathway is essential for interpreting results.
Caption: The aromatase reaction pathway.[2]
References
- 1. Showing Compound this compound (FDB030282) - FooDB [foodb.ca]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a potent hypertensinogenic steroid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 17. Steroid Hormone Analysis with Supel™ Swift HLB DPX [sigmaaldrich.com]
- 18. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Note: Quantitative Analysis of 19-Hydroxyandrostenedione in Biological Matrices Using a Deuterated Internal Standard
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction: The Significance of 19-Hydroxyandrostenedione and the Gold Standard of Isotope Dilution
This compound (19-OH-AED) is an endogenous steroid hormone and a critical intermediate in the biosynthesis of estrogens from androgens. It is produced by the aromatase enzyme complex (CYP19A1), which hydroxylates androstenedione at the C19 position. The levels of 19-OH-AED in biological fluids such as plasma and serum are of significant interest to researchers in endocrinology, oncology, and drug development. Accurate and precise quantification of this analyte is crucial for understanding various physiological and pathological processes, including estrogen-dependent cancers and disorders of steroid metabolism.
The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique is profoundly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). A deuterated internal standard, such as this compound-d4 (19-OH-AED-d4), is the ideal choice for this purpose. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer source. However, its increased mass (due to the deuterium atoms) allows it to be distinguished from the endogenous, non-labeled analyte by the mass spectrometer. This co-analytical behavior corrects for analyte loss during sample preparation and for variations in instrument response, ensuring the highest degree of accuracy and precision.
This document provides a detailed protocol for the extraction and quantification of this compound in human plasma using a deuterated internal standard and LC-MS/MS.
The Principle: Isotope Dilution Mass Spectrometry
The core principle of this method is isotope dilution. A known quantity of the deuterated internal standard (19-OH-AED-d4) is added to an unknown quantity of the sample containing the native analyte (19-OH-AED). The ratio of the MS/MS response of the native analyte to the deuterated internal standard is then measured. This ratio is directly proportional to the concentration of the native analyte in the sample.
The workflow can be visualized as follows:
Caption: High-level workflow for the quantification of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the analysis of this compound in human plasma.
Materials and Reagents
-
Analytes: this compound (native) and this compound-d4 (deuterated internal standard).
-
Solvents: HPLC-grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE).
-
Reagents: Formic acid, ammonium formate.
-
SPE Cartridges: Mixed-mode solid-phase extraction cartridges.
-
Plasma: Human plasma, collected in tubes containing an appropriate anticoagulant.
Stock Solutions and Calibration Standards
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of native 19-OH-AED and deuterated 19-OH-AED-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the native 19-OH-AED stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Spiking Solution (10 ng/mL): Prepare a working solution of 19-OH-AED-d4 in methanol. This concentration may need optimization based on the expected analyte levels and instrument sensitivity.
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to remove proteins and other interfering substances from the plasma matrix.
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.
-
Internal Standard Spiking: Add 50 µL of the 10 ng/mL internal standard spiking solution to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of MTBE.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Parameters
The following parameters are a starting point and should be optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The precursor and product ions must be optimized by infusing the pure standards.
Caption: MRM transitions for the analyte and its deuterated internal standard.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the native analyte and the deuterated internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Concentration Determination: Determine the concentration of 19-OH-AED in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, a full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day variability, typically assessed at multiple QC levels.
-
Matrix Effect: The effect of the biological matrix on ionization efficiency.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various storage conditions.
The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to mitigate variability from matrix effects and recovery, thereby building trustworthiness into the method's core.
Conclusion
This application note provides a robust and reliable method for the quantification of this compound in human plasma. The use of a deuterated internal standard (this compound-d4) is paramount for correcting matrix-induced and procedural errors, ensuring the highest level of accuracy and precision. This protocol serves as a comprehensive guide for researchers in endocrinology and clinical chemistry, enabling them to generate high-quality, dependable data for their studies.
Application Notes and Protocols for the Quantification of 19-Hydroxyandrostenedione in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Hydroxyandrostenedione (19-OH-A) is a key intermediate in the aromatase-catalyzed biosynthesis of estrogens from androgens. The quantification of 19-OH-A in urine is of significant interest in various research fields, including endocrinology, clinical chemistry, and drug development, as it can serve as a biomarker for aromatase activity and certain pathological conditions. This document provides detailed application notes and protocols for the sensitive and accurate quantification of 19-OH-A in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of this compound
This compound is formed from androstenedione in two consecutive hydroxylation steps catalyzed by the aromatase enzyme complex. It can then be further metabolized to estrone. In urine, 19-OH-A is primarily excreted as glucuronide and sulfate conjugates.[1] Therefore, a hydrolysis step is essential for the quantification of total 19-OH-A.
Experimental Protocols
Two primary analytical techniques are detailed below: LC-MS/MS, which is favored for its high sensitivity and specificity without the need for derivatization, and GC-MS, a robust and established method that requires derivatization.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes a method for the quantification of total 19-OH-A in urine using enzymatic hydrolysis followed by solid-phase extraction (SPE) and LC-MS/MS analysis.
1. Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample in a glass tube, add 50 µL of an internal standard solution (e.g., deuterated 19-OH-A).
-
Add 0.5 mL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex the mixture and incubate at 55°C for 3 hours.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These should be optimized by infusing a standard solution of 19-OH-A. Representative transitions would be determined based on the specific instrument.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
Protocol 2: Quantification of this compound by GC-MS
This protocol outlines the quantification of total 19-OH-A using enzymatic hydrolysis, liquid-liquid extraction (LLE), derivatization, and GC-MS analysis.
1. Sample Preparation
-
Enzymatic Hydrolysis: Follow the same procedure as in the LC-MS/MS protocol.
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, add 5 mL of a mixture of diethyl ether and ethyl acetate (1:1, v/v) to the sample.
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction step.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers.[3]
-
2. GC-MS Analysis
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized 19-OH-A and internal standard.
-
Data Presentation
The following tables summarize typical validation parameters for steroid hormone quantification methods in urine, which can be expected for a validated 19-OH-A assay. These values are representative and should be established for each specific laboratory method.
Table 1: Representative LC-MS/MS Method Validation Parameters for Steroid Analysis in Urine [4][5]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Recovery | 85 - 115% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Table 2: Representative GC-MS Method Validation Parameters for Steroid Analysis in Urine
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.5 ng/mL |
| Recovery | 80 - 120% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Experimental Workflow Visualization
The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS protocols.
References
- 1. Metabolism of this compound in human subjects. Urinary excretion of conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. agilent.com [agilent.com]
- 4. iris.univpm.it [iris.univpm.it]
- 5. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of C19 Steroids in Human Serum
Introduction
C19 steroids, a class of hormones that includes androgens such as testosterone and its precursors androstenedione and dehydroepiandrosterone (DHEA), are fundamental to numerous physiological processes. The precise and accurate measurement of these steroids in human serum is of paramount importance in clinical research, endocrinology, and drug development for diagnosing and monitoring a variety of health conditions. However, the inherent complexity of the serum matrix and the low physiological concentrations of these analytes present significant analytical challenges.[1]
Solid-phase extraction (SPE) has emerged as a superior sample preparation technique, offering significant advantages over traditional methods like liquid-liquid extraction by providing cleaner extracts and higher analyte recovery.[1][2] This application note provides a comprehensive and robust protocol for the solid-phase extraction of C19 steroids from human serum, designed for researchers, scientists, and drug development professionals. The methodology detailed herein is a synthesis of established protocols, offering a reliable workflow to achieve high-quality results suitable for downstream analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Principles of Solid-Phase Extraction for C19 Steroids
SPE is a chromatographic technique used to separate components of a mixture, where a solid phase (sorbent) is used to selectively adsorb analytes from a liquid phase (sample matrix). For the analysis of moderately non-polar C19 steroids, reversed-phase SPE is the most common approach.[3] In this modality, a non-polar stationary phase (e.g., C18-bonded silica) retains the non-polar steroids from the polar serum matrix.
The process involves four key steps:
-
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) to wet the stationary phase and enable interaction with the sample.[1][4]
-
Equilibration: The sorbent is then rinsed with a solution similar in polarity to the sample matrix (e.g., water) to prepare it for sample loading.[1]
-
Loading: The pre-treated serum sample is passed through the sorbent, where the C19 steroids are retained.
-
Washing: The sorbent is washed with a weak solvent to remove interfering substances that are less strongly retained than the analytes of interest.
-
Elution: A strong, non-polar organic solvent is used to disrupt the interaction between the analytes and the sorbent, eluting the purified C19 steroids for analysis.
Visualizing the Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of C19 steroids from serum, from initial sample preparation to the final analysis-ready extract.
References
Revolutionizing Endocrine Diagnostics: A Guide to Total Serum Androgen Analysis by LC-MS/MS
Introduction: The Imperative for Precision in Androgen Measurement
Androgens, a class of steroid hormones, are pivotal in the development and maintenance of male characteristics, and also play crucial roles in female physiology.[1] The accurate quantification of total androgens in serum is a cornerstone of diagnosing and managing a spectrum of endocrine disorders, from hypogonadism in men to polycystic ovary syndrome (PCOS) in women.[1][2] Historically, immunoassays have been the workhorse for androgen measurement. However, these methods are often hampered by a lack of specificity, leading to unreliable results, particularly at the low concentrations seen in women and children.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering unparalleled sensitivity and specificity for steroid hormone analysis.[3][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and validation of a robust LC-MS/MS method for the simultaneous quantification of total serum androgens.
The superiority of LC-MS/MS lies in its ability to physically separate analytes from interfering matrix components via liquid chromatography before detection by tandem mass spectrometry, which provides structural confirmation.[7] This dual-filter approach minimizes the cross-reactivity and matrix effects that plague immunoassays, ensuring accurate and reproducible measurements.[5] Furthermore, LC-MS/MS allows for the multiplexed analysis of several androgens in a single run, providing a comprehensive androgen profile from a small sample volume.[5][8][9]
Part 1: The Foundational Principles of LC-MS/MS for Androgen Analysis
A successful LC-MS/MS assay is built upon a thorough understanding of its core components: liquid chromatography for separation and tandem mass spectrometry for detection and quantification.
The Chromatographic Separation
The first dimension of our analytical technique is liquid chromatography (LC), which separates the androgens of interest from other endogenous serum components. Due to the structural similarity of many steroid hormones, achieving adequate chromatographic resolution is critical to prevent isobaric interferences (compounds with the same mass).[4] A reverse-phase C18 column is commonly employed for this purpose, where a nonpolar stationary phase interacts with the relatively nonpolar steroid molecules.[8] A gradient elution, typically with a mixture of water and an organic solvent like methanol or acetonitrile, is used to progressively increase the solvent strength, allowing for the sequential elution of the androgens based on their hydrophobicity.[8]
The Mass Spectrometric Detection
Following chromatographic separation, the eluted androgens are introduced into the mass spectrometer. The most common ionization technique for steroid analysis is electrospray ionization (ESI), which generates charged molecular ions in the gas phase with minimal fragmentation.[10]
Tandem Mass Spectrometry (MS/MS): The Key to Specificity
Tandem mass spectrometry is the heart of the assay's specificity.[10] It involves a three-step process within a triple quadrupole mass spectrometer:
-
Q1 - Precursor Ion Selection: The first quadrupole (Q1) acts as a mass filter, selecting only the protonated molecular ion ([M+H]+) of the target androgen.
-
Q2 - Collision-Induced Dissociation (CID): The selected precursor ion is then accelerated into the second quadrupole (Q2), which is filled with an inert gas (e.g., argon). Collisions with the gas cause the precursor ion to fragment in a predictable and reproducible manner.
-
Q3 - Product Ion Scanning: The third quadrupole (Q3) scans and detects the specific fragment ions (product ions) generated in Q2.
This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM). The "transition" from the precursor ion to the product ion is highly specific to the chemical structure of the analyte, effectively eliminating interference from other compounds.[10]
Part 2: A Validated Protocol for Total Serum Androgen Analysis
This section outlines a detailed, step-by-step protocol for the simultaneous quantification of key androgens, including testosterone (T), androstenedione (A4), dihydrotestosterone (DHT), and dehydroepiandrosterone (DHEA), in human serum.
Materials and Reagents
-
Analytes and Internal Standards: Certified reference materials for testosterone, androstenedione, DHT, and DHEA, along with their respective stable isotope-labeled internal standards (e.g., ¹³C₃-Testosterone).
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Reagents: Zinc sulfate solution (50 g/L), ammonium acetate buffer (0.2 M).
-
Extraction Supplies: 96-well deep-well plates or glass tubes, microplate shaker, centrifuge.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatography Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of total serum androgens.
Caption: Workflow for LC-MS/MS analysis of serum androgens.
Detailed Protocol
2.3.1 Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from the serum matrix, which can interfere with the analysis.[6][11]
-
Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control (QC) into a 96-well deep-well plate or a glass tube.
-
Internal Standard Spiking: Add 100 µL of the working internal standard solution (containing deuterated analogs of each androgen in acetonitrile) to each well. The use of stable isotope-labeled internal standards is crucial as they co-elute with the native analytes and experience similar ionization effects, correcting for matrix effects and variations in extraction efficiency.[10]
-
Protein Precipitation: Add 100 µL of 50 g/L zinc sulfate solution, followed by vortexing for 1 minute.[8] Alternatively, a simple protein precipitation can be performed by adding acetonitrile.[11]
-
Centrifugation: Centrifuge the plate at 1,700 x g for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.
2.3.2 LC-MS/MS Analysis
The following table outlines the typical LC-MS/MS parameters. These should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatograph |
| Column | C18, 2.1 x 50 mm, 1.8 µm[8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 3-minute ramp from 50% to 70% B[8] |
| Flow Rate | 0.45 mL/min[8] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table provides example MRM transitions for the target androgens. These must be empirically determined and optimized for the specific mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Testosterone | 289.2 | 97.1 |
| Androstenedione | 287.2 | 97.1 |
| DHT | 291.2 | 255.2 |
| DHEA | 289.2 | 253.2 |
| ¹³C₃-Testosterone | 292.2 | 100.1 |
Part 3: Method Validation - Ensuring Trustworthiness and Reliability
A rigorous validation process is paramount to ensure the accuracy, precision, and reliability of the analytical method. The validation should be conducted in accordance with guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA).[12][13][14][15][16]
Key Validation Parameters
The following diagram outlines the essential parameters for method validation.
Caption: Key parameters for LC-MS/MS method validation.
3.1.1 Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is assessed by analyzing certified reference materials or by comparing results with a higher-order reference method.[17] According to FDA guidelines, the bias should be within ±15%.[17]
3.1.2 Precision
Precision is the degree of agreement among a series of measurements. It is evaluated at different levels:
-
Intra-assay precision (repeatability): The variation within a single analytical run.
-
Inter-assay precision (reproducibility): The variation between different analytical runs on different days.[13]
The coefficient of variation (CV) should be ≤15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it should be ≤20%.[17]
3.1.3 Sensitivity
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.[13]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable precision and accuracy.[7][13]
3.1.4 Specificity and Selectivity
Specificity is the ability of the method to measure the analyte of interest without interference from other substances in the sample matrix. This is assessed by analyzing blank serum samples from multiple sources to check for interfering peaks at the retention time of the analytes.[7]
3.1.5 Linearity and Range
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using at least six non-zero calibrators.[4] The linear regression should have a correlation coefficient (r²) of >0.99.[2]
3.1.6 Matrix Effect
The matrix effect is the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix. It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.[7] The use of stable isotope-labeled internal standards is critical for mitigating matrix effects.[10]
3.1.7 Stability
The stability of the androgens in serum should be evaluated under various storage conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.
Example Validation Summary
| Parameter | Testosterone | Androstenedione | DHT | DHEA | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.99 |
| LLOQ (ng/dL) | 0.5 | 1.0 | 0.2 | 5.0 | Method Dependent |
| Intra-assay CV (%) | <5% | <6% | <7% | <5% | <15% |
| Inter-assay CV (%) | <8% | <9% | <10% | <8% | <15% |
| Accuracy (% Bias) | -5% to +7% | -8% to +6% | -10% to +9% | -6% to +8% | ±15% |
| Recovery (%) | 85-95% | 88-98% | 82-92% | 90-100% | Consistent & Reproducible |
Part 4: Data Interpretation and Reference Intervals
Accurate interpretation of results requires the establishment of reliable reference intervals. These intervals are population-specific and should be determined based on age, sex, and pubertal status.[1][18]
Establishing Reference Intervals
Reference intervals should be established in-house by analyzing a statistically significant number of samples from a healthy reference population. Alternatively, reference intervals from published studies using comparable LC-MS/MS methods can be adopted and verified.[19]
Example Reference Intervals (Adults)
| Androgen | Male | Female | Unit |
| Testosterone | 240 - 950 | 8 - 60 | ng/dL |
| Androstenedione | 40 - 150 | 30 - 200 | ng/dL |
| DHT | 30 - 85 | 5 - 30 | ng/dL |
| DHEA | 180 - 1250 | 130 - 980 | µg/dL |
Note: These are example ranges and should be verified for the specific patient population.
Conclusion: The Future of Androgen Testing
LC-MS/MS has unequivocally set a new standard for the analysis of total serum androgens.[5] Its superior sensitivity, specificity, and multiplexing capabilities provide clinicians and researchers with a powerful tool for the accurate diagnosis and management of endocrine disorders. The implementation of a well-validated LC-MS/MS method, as outlined in this guide, is a critical step towards improving patient care and advancing our understanding of androgen physiology. While the initial investment in instrumentation and method development can be substantial, the long-term benefits of accurate and reliable data far outweigh the costs, paving the way for a new era of precision in endocrinology.
References
- 1. Testosterone, Total, LC/MS-MS » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 2. longdom.org [longdom.org]
- 3. Liquid chromatography tandem mass spectrometry for analysis of steroids in clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles and clinical applications of liquid chromatography - tandem mass spectrometry for the determination of adrenal and gonadal steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. A Tandem Liquid Chromatography and Tandem Mass Spectrometry (LC/LC-MS/MS) Technique to Separate and Quantify Steroid Isomers 11β-Methyl-19-Nortestosterone and Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Guidelines on Clinical Method Validation & Verfication | CLSI [clsi.org]
- 13. tdxedge.com [tdxedge.com]
- 14. scribd.com [scribd.com]
- 15. myadlm.org [myadlm.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. research.monash.edu [research.monash.edu]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 19-Hydroxyandrostenedione LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of 19-Hydroxyandrostenedione.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include phospholipids, salts, proteins, and other endogenous substances. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[1]
Q2: What are the primary causes of matrix effects in bioanalytical LC-MS/MS?
A2: The most significant cause of matrix effects, particularly with electrospray ionization (ESI), is competition for ionization between the analyte and co-eluting matrix components.[3] Endogenous phospholipids from biological matrices like plasma or serum are notorious for causing ion suppression.[4] These compounds can alter the surface tension of the ESI droplets, hindering the efficient transfer of the analyte into the gas phase.
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is introduced into the LC eluent after the analytical column. A blank, extracted matrix sample is then injected.[5][6] Dips in the stable baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement, corresponding to the retention times of interfering matrix components.[5][6]
-
Post-Extraction Spike: This is the standard quantitative method.[1] It involves comparing the response of this compound in a neat solution to its response when spiked into a blank matrix extract post-extraction. The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement.[1]
Q4: Which ionization technique, ESI or APCI, is less prone to matrix effects for steroid analysis?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to matrix effects compared to Electrospray Ionization (ESI).[2] However, ESI is often the preferred method for many bioanalytical applications due to its suitability for a wider range of compounds. The choice of ionization technique should be carefully evaluated during method development.
Troubleshooting Guide
Problem 1: Inconsistent or poor recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Preparation | The chosen extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for this compound in the specific matrix. |
| Solution: Evaluate different sample preparation techniques. Solid-Phase Extraction (SPE) often provides cleaner extracts compared to Protein Precipitation.[7] For Liquid-Liquid Extraction (LLE), test various organic solvents. | |
| Suboptimal pH during Extraction | The pH of the sample can significantly affect the extraction efficiency of steroids. |
| Solution: Adjust the pH of the sample prior to extraction to ensure this compound is in a neutral form for efficient partitioning into the organic solvent (LLE) or retention on the SPE sorbent. | |
| Analyte Adsorption | This compound may adsorb to plasticware or glassware during sample processing. |
| Solution: Use low-adsorption microplates and pipette tips. Silanized glassware can also minimize adsorption. |
Problem 2: Significant ion suppression co-eluting with the this compound peak.
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Phospholipids are a common source of ion suppression in plasma and serum samples.[4] |
| Solution 1 (Sample Preparation): Implement a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or techniques like Supported Liquid Extraction (SLE). | |
| Solution 2 (Chromatography): Modify the LC method to chromatographically separate this compound from the phospholipid-rich region. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.[3][8] | |
| Insufficient Chromatographic Resolution | The analytical column may not be providing adequate separation of this compound from other matrix components. |
| Solution: Test columns with different selectivities (e.g., C18, Phenyl-Hexyl). A longer column or a smaller particle size can also improve resolution. | |
| High Matrix Load | Injecting too much of a "dirty" sample can overwhelm the system. |
| Solution: Dilute the sample extract before injection. While this may reduce the on-column concentration of the analyte, it can significantly decrease matrix effects and improve overall data quality.[9] |
Problem 3: Inaccurate quantification despite using an internal standard.
| Possible Cause | Troubleshooting Step |
| Inappropriate Internal Standard (IS) | A structural analog IS may not co-elute perfectly with this compound and may experience different matrix effects. |
| Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C₃- or d₄-labeled). A SIL IS will have nearly identical chemical and physical properties, ensuring it experiences the same matrix effects as the analyte, thus providing the most accurate correction.[10][11] | |
| Variable Matrix Effects Across Samples | The composition of the matrix can vary between different samples or batches, leading to inconsistent ion suppression. |
| Solution: Re-evaluate the sample preparation method to ensure it is robust and provides consistent cleanup across all samples. Using a SIL IS is also crucial in this scenario. |
Data Presentation: Comparison of Sample Preparation Techniques for Steroid Analysis
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes representative recovery and matrix effect data for structurally similar steroids using common sample preparation techniques. This data can serve as a guide for initial method development.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | Peptides | Plasma | >50% | Generally higher than SPE | Fast, simple, and inexpensive. | Less effective at removing phospholipids and other interferences, often leading to significant matrix effects.[7][12] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate/Hexane | 19 Steroid Hormones | Serum | Not specified, but sufficient for low-level quantification | Not explicitly quantified, but method was successful | Provides cleaner extracts than PPT by removing highly polar interferences like salts. | Can be labor-intensive and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) with Polymeric Reversed-Phase | Testosterone | Serum | 95% | Minimal | Provides excellent cleanup, high analyte recovery, and can be automated for high throughput.[7] | Requires more method development and can be more expensive than PPT or LLE. |
| Solid-Phase Extraction (SPE) with Oasis PRiME HLB | Cortisol | Plasma | ~95-100% | -19% (Ion Suppression) | Excellent removal of phospholipids, leading to reduced matrix effects.[12] | Sorbent selection is critical and requires optimization. |
| Solid-Phase Extraction (SPE) with Oasis PRiME HLB | Androstenedione | Plasma | ~95-100% | < -10% (Ion Suppression) | Highly reproducible with consistent recoveries.[12] | May be more costly than other methods. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative determination of the matrix factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank matrix (e.g., plasma) through the entire sample preparation procedure. In the final step, spike the extracted matrix with this compound and SIL-IS to the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike the blank matrix with this compound and SIL-IS at the same concentration as Set A before initiating the sample preparation procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of SIL-IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of SIL-IS in Set A) )
-
The IS-Normalized MF should be close to 1 for effective compensation of matrix effects.
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Serum/Plasma
This is a general protocol using a polymeric reversed-phase SPE cartridge. Optimization will be required.
-
Sample Pre-treatment: To 200 µL of serum/plasma, add the SIL-IS.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of a weak organic wash (e.g., 5-10% methanol in water) to remove polar interferences.
-
Wash 2 (Optional): A more stringent organic wash (e.g., 30% methanol) can be used to remove more interferences, but care must be taken not to elute the analyte.
-
-
Drying: Dry the SPE cartridge thoroughly under vacuum or with nitrogen to remove residual water.
-
Elution: Elute this compound with an appropriate organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable mobile phase for injection.
Visualizations
Caption: A logical workflow for identifying, quantifying, and overcoming matrix effects.
Caption: Comparison of common sample preparation workflows for bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lctsbible.com [lctsbible.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 19-Hydroxyandrostenedione Recovery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of 19-Hydroxyandrostenedione (19-OH-AD) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most common methods for extracting steroids like 19-OH-AD from tissue samples are organic solvent extraction, which includes liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2] LLE is a traditional method that uses organic solvents to separate the analyte from the tissue homogenate. SPE is a more modern technique that offers higher analyte recovery and cleaner extracts by using a solid sorbent to bind the analyte of interest, which is then eluted with a specific solvent.[1][3][4]
Q2: I am experiencing low recovery of 19-OH-AD from my tissue samples. What are the potential causes?
A2: Low recovery of 19-OH-AD can stem from several factors:
-
Incomplete tissue homogenization: Inefficient disruption of the tissue matrix can prevent the complete release of the analyte.
-
Suboptimal extraction solvent: The polarity of the extraction solvent may not be ideal for 19-OH-AD.
-
Matrix effects: Components in the tissue extract can interfere with the analytical method, leading to ion suppression in mass spectrometry.[5][6]
-
Analyte degradation: The extraction process may be causing the degradation of 19-OH-AD.
-
Inefficient phase separation in LLE: An incomplete separation of the aqueous and organic layers can lead to loss of the analyte.
-
Improper SPE cartridge conditioning or elution: Incorrect use of the SPE cartridge can result in poor retention or incomplete elution of the analyte.[1][4]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of 19-OH-AD?
A3: Matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer, are a significant challenge in tissue analysis.[5][6] To minimize these effects:
-
Optimize sample cleanup: Employing a robust sample preparation method like SPE can effectively remove interfering compounds.[1][3] Mixed-mode SPE, which combines reverse-phase and ion-exchange mechanisms, can provide even cleaner extracts.[5]
-
Use a stable isotope-labeled internal standard: A stable isotope-labeled internal standard (SIL-IS) for 19-OH-AD can help to correct for matrix effects during analysis.[7]
-
Chromatographic separation: Ensure that your liquid chromatography method effectively separates 19-OH-AD from co-eluting matrix components.
-
Dilution: In some cases, diluting the sample extract can mitigate matrix effects, although this may compromise sensitivity.
Q4: What is the best way to homogenize tissue samples for 19-OH-AD extraction?
A4: The goal of homogenization is to thoroughly disrupt the tissue to allow for efficient extraction of the analyte. Common methods include:
-
Mechanical homogenization: Using a rotor-stator homogenizer or bead beater with appropriate beads.
-
Ultrasonication: Applying high-frequency sound waves to disrupt the tissue.
-
Cryo-pulverization: Freezing the tissue in liquid nitrogen and then grinding it into a fine powder. This is particularly useful for tough or fibrous tissues.
The choice of method depends on the tissue type and the available equipment. Regardless of the method, it is crucial to perform the homogenization in a suitable buffer or solvent to prevent analyte degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of 19-OH-AD | Incomplete tissue homogenization. | Ensure the tissue is completely disrupted. Consider using a more rigorous homogenization method or increasing the homogenization time. |
| Suboptimal extraction solvent. | Experiment with different organic solvents or solvent mixtures of varying polarities to find the optimal one for 19-OH-AD. | |
| Inefficient SPE. | Ensure proper conditioning of the SPE cartridge.[4] Optimize the wash and elution steps by testing different solvent compositions and volumes. | |
| Incomplete elution from SPE cartridge. | Try a stronger elution solvent or increase the elution volume. Ensure the elution flow rate is slow enough for complete elution.[1] | |
| High Background Noise in Chromatogram | Insufficient sample cleanup. | Incorporate additional cleanup steps, such as a more rigorous SPE protocol or a post-extraction wash. |
| Contamination from plasticware or reagents. | Use high-purity solvents and pre-cleaned labware. Run a blank sample to identify sources of contamination. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize every step of the protocol, from tissue weighing to final extract reconstitution. Use an automated SPE system if available for better consistency.[1] |
| Variability in matrix effects. | Use a stable isotope-labeled internal standard for every sample to normalize for variations. | |
| Analyte Degradation | Enzymatic activity in the tissue. | Homogenize the tissue in a solvent that precipitates proteins, such as a high percentage of methanol with acetic acid.[8] Keep samples on ice throughout the process. |
| Unstable pH during extraction. | Ensure the pH of the extraction buffer is optimized for the stability of 19-OH-AD. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Tissue
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice.
-
-
Protein Precipitation:
-
Add 2 mL of cold acetonitrile to the homogenate.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) containing the steroids to a clean tube.
-
-
Drying and Reconstitution:
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue
-
Tissue Homogenization and Protein Precipitation:
-
Follow steps 1 and 2 from the LLE protocol.
-
-
SPE Cartridge Preparation:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.[4] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dilute the supernatant from the protein precipitation step with deionized water to reduce the organic solvent concentration to less than 5%.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).[4]
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the 19-OH-AD from the cartridge with 2 mL of a suitable organic solvent, such as ethyl acetate or methanol.[1]
-
-
Drying and Reconstitution:
Data Presentation
Table 1: Comparison of Extraction Methods for Androgens (Illustrative Data)
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery Rate (%) | 65-85 | 85-105 | [1][3] |
| Reproducibility (CV%) | < 15 | < 10 | General knowledge |
| Extract Cleanliness | Moderate | High | [1][5] |
| Throughput | Low to Medium | High (amenable to automation) | [7] |
Note: This table presents typical performance characteristics for androgen extraction. Actual results for 19-OH-AD may vary depending on the specific tissue and optimized protocol.
Visualizations
Caption: Experimental workflow for 19-OH-AD extraction.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Minimizing cross-reactivity in 19-Hydroxyandrostenedione immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cross-reactivity in 19-Hydroxyandrostenedione (19-OH-AD) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a this compound immunoassay?
A1: Cross-reactivity is a common issue in immunoassays where the antibodies designed to detect a specific analyte, in this case, this compound, also bind to other structurally similar molecules.[1][2] This binding of non-target molecules can lead to inaccurate, often falsely elevated, measurements of 19-OH-AD concentration. The root cause of cross-reactivity lies in the structural similarity between 19-OH-AD and other endogenous or synthetic steroids, which can fit into the antibody's binding site.[1][3]
Q2: Which compounds are most likely to cross-react with my 19-OH-AD assay?
A2: Due to their structural similarity to 19-OH-AD, other androgens and their metabolites are the most probable cross-reactants. While specific cross-reactivity profiles are unique to each antibody, you should be cautious of potential interference from compounds like Androstenedione, Testosterone, Dihydrotestosterone (DHT), and Dehydroepiandrosterone (DHEA).[1][4] It is crucial to consult the cross-reactivity data sheet provided by the manufacturer of your specific immunoassay kit.
Q3: How can I determine the specificity of the antibody in my assay kit?
Q4: Are there alternative methods to immunoassays for measuring 19-OH-AD that are less prone to cross-reactivity?
A4: Yes, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for steroid hormone analysis due to their high specificity and ability to separate structurally similar compounds before detection.[6][7] While more complex and expensive than immunoassays, LC-MS/MS can overcome the limitations of cross-reactivity, especially when highly accurate quantification is required.
Troubleshooting Guide
This guide addresses common issues related to cross-reactivity in 19-OH-AD immunoassays.
Problem 1: My measured 19-OH-AD concentrations are unexpectedly high.
-
Possible Cause: Cross-reactivity with other steroids in your sample.
-
Solution:
-
Review the Kit's Cross-Reactivity Data: Carefully examine the manufacturer's data sheet to identify which compounds are known to cross-react with the antibody.
-
Sample Purification: Implement a sample extraction procedure before running the immunoassay to remove interfering substances. Methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively separate 19-OH-AD from many cross-reactants.[8][9]
-
Confirm with a Different Method: If possible, confirm your results using a more specific method like LC-MS/MS.[6]
-
Problem 2: I am seeing high variability between replicate samples.
-
Possible Cause: Inconsistent removal of interfering substances during sample preparation or matrix effects.
-
Solution:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for all samples. Pay close attention to volumes, incubation times, and mixing steps.
-
Optimize Washing Steps: In an ELISA, inadequate washing can lead to high background and variability. Increase the number or stringency of wash steps to remove non-specifically bound molecules.[10][11]
-
Use a Blocking Buffer: A suitable blocking buffer can help to reduce non-specific binding of antibodies to the plate, which can contribute to variability.[10]
-
Problem 3: My results do not correlate with expected physiological or clinical outcomes.
-
Possible Cause: The immunoassay may be detecting a combination of 19-OH-AD and cross-reacting metabolites, leading to a biologically misleading result.
-
Solution:
-
Sample Fractionation: Before the immunoassay, use a chromatographic technique like High-Performance Liquid Chromatography (HPLC) to separate the different steroid components in your sample. You can then test the individual fractions to identify the source of the cross-reactivity.
-
Use a More Specific Antibody: If you are developing your own assay, consider screening for monoclonal antibodies with higher specificity for 19-OH-AD. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[12]
-
Data Presentation
Table 1: Representative Cross-Reactivity Profile for a 19-OH-AD Immunoassay
Disclaimer: This table is an illustrative example based on typical cross-reactivity data for androgen immunoassays.[1][4] For accurate data, always refer to the technical data sheet of your specific assay kit.
| Compound | % Cross-Reactivity |
| This compound | 100% |
| Androstenedione | < 10% |
| 19-Hydroxytestosterone | < 5% |
| Testosterone | < 1% |
| Dihydrotestosterone (DHT) | < 0.5% |
| Dehydroepiandrosterone (DHEA) | < 0.1% |
| Progesterone | < 0.1% |
| Cortisol | < 0.1% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for the Purification of Androgens from Serum
This protocol provides a general procedure for extracting androgens like 19-OH-AD from serum samples to reduce immunoassay interference.[6][8]
Materials:
-
SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)
-
Serum samples
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas evaporator or SpeedVac
-
Assay buffer (from your immunoassay kit)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Pass 3 mL of deionized water through the cartridge.
-
Ensure the sorbent does not dry out.
-
-
Sample Loading:
-
Pre-treat serum samples as required (e.g., by adding an internal standard if using a quantitative method like LC-MS/MS for validation).
-
Load the pre-treated serum onto the equilibrated SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak organic solvent to remove hydrophilic impurities. The specific solvent and volume will depend on the chosen SPE sorbent and should be optimized.
-
-
Elution:
-
Elute the androgens from the cartridge using an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Drying:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
-
Reconstitution:
Visualizations
Caption: Workflow for minimizing cross-reactivity in immunoassays.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. seracare.com [seracare.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. arborassays.com [arborassays.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Stability of 19-Hydroxyandrostenedione in Frozen Plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 19-Hydroxyandrostenedione in frozen plasma samples. The information is presented in a question-and-answer format to address common issues and provide troubleshooting advice for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma samples stored frozen?
A1: While direct long-term stability studies specifically for this compound in frozen plasma are not extensively documented in publicly available literature, the stability of structurally similar androgens, such as androstenedione and testosterone, has been well-studied. Based on these studies, this compound is expected to be stable in plasma for extended periods when stored at -20°C or lower. Steroids like testosterone and androstenedione have shown minimal degradation for years when stored at -25°C[1][2]. For long-term storage, temperatures of -70°C or -80°C are recommended to minimize any potential degradation[3].
Q2: What are the optimal storage temperatures for long-term preservation of this compound in plasma?
A2: For long-term stability, it is best practice to store plasma samples at ultra-low temperatures. The following temperatures are recommended:
-
-20°C: Suitable for short to medium-term storage (up to one year), with studies on other steroids showing good stability[3][4].
-
-70°C to -80°C: Recommended for long-term storage (greater than one year) to ensure the integrity of the analyte[3][5].
Q3: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?
A3: Repeated freeze-thaw cycles can impact the stability of analytes in plasma. While specific data for this compound is limited, studies on other steroids, such as androstenedione, have shown them to be relatively stable for up to four freeze-thaw cycles when stored at -80°C. It is, however, strongly recommended to minimize the number of freeze-thaw cycles. Aliquoting samples into single-use vials after the initial processing is the best practice to avoid repeated temperature fluctuations.
Q4: What are the best practices for collecting and processing plasma to ensure the stability of this compound?
A4: Proper sample handling from the time of collection is crucial. Follow these guidelines:
-
Anticoagulant: Use appropriate anticoagulants such as EDTA or heparin.
-
Processing Time: Separate plasma from whole blood by centrifugation as soon as possible after collection.
-
Storage: Immediately after separation, freeze the plasma samples at the intended storage temperature (-20°C or -80°C).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected concentrations of this compound in stored samples. | 1. Sample degradation due to improper storage temperature. 2. Multiple freeze-thaw cycles. 3. Instability during the analytical process. | 1. Verify that storage freezers have maintained the correct temperature. For long-term studies, use a temperature monitoring system. 2. Review sample handling procedures to confirm the number of freeze-thaw cycles. Implement a single-use aliquot strategy for future studies. 3. Include stability quality control (QC) samples in your analytical run to assess degradation during the analytical procedure. |
| High variability in results between aliquots of the same sample. | 1. Non-homogenous sample before aliquoting. 2. Inconsistent storage conditions for different aliquots. 3. Analytical variability. | 1. Ensure plasma samples are gently but thoroughly mixed before aliquoting. 2. Check for temperature variations within the storage freezer and ensure all aliquots were stored under the same conditions. 3. Review the precision of your analytical method. Ensure proper mixing of internal standards and consistent sample processing. |
| Concern about potential degradation during a long-term study. | Lack of stability data for the specific storage duration and conditions. | Implement a stability testing protocol running in parallel with your main study. At each time point that study samples are analyzed, also analyze a set of stability QC samples that were stored under the same conditions. |
Stability Data Summary
While specific quantitative data for this compound is scarce, the following table summarizes the stability of related androgens in frozen plasma/serum, which can be used as a proxy.
| Analyte | Matrix | Storage Temperature | Duration | Stability (% of Initial Concentration) | Reference |
| Androstenedione | Plasma | -28°C | 4 days | ~89.1% | [1] |
| Androstenedione | Dried Blood Spot | Room Temperature | 1 year | No significant change | [3] |
| Androstenedione | Dried Blood Spot | 4°C, -20°C, -70°C | 1 year | Stable | [3] |
| Testosterone | Plasma | -25°C | 3-4 years | 91-94% | [1] |
| Cortisol | Plasma | -25°C | 3-4 years | 91-94% | [1] |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in Frozen Plasma
This protocol outlines a method to assess the long-term stability of this compound in human plasma.
1. Sample Preparation:
-
Obtain a pool of human plasma.
-
Spike the plasma with a known concentration of this compound.
-
Gently mix to ensure homogeneity.
-
Aliquot the spiked plasma into a sufficient number of cryovials for all planned time points and temperature conditions.
2. Storage:
-
Store aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Establish a baseline concentration (T=0) by analyzing a set of aliquots immediately after preparation.
3. Analysis:
-
At predetermined time intervals (e.g., 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from each storage temperature.
-
Thaw the samples under controlled conditions.
-
Analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS[6][7][8].
-
Compare the measured concentrations at each time point to the baseline concentration to determine the percentage of degradation.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Stability of steroids in plasma over a 10-year period]. | Semantic Scholar [semanticscholar.org]
- 3. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 5. tandfonline.com [tandfonline.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of SPE Wash and Elution Steps for C19 Steroids
Introduction
Welcome to the technical support center for the solid-phase extraction (SPE) of C19 steroids. The accurate quantification of androgens such as testosterone, androstenedione, and dehydroepiandrosterone (DHEA) is critical in clinical research, diagnostics, and pharmaceutical development.[1] Due to their low physiological concentrations and the complexity of biological matrices like serum and urine, a robust and optimized sample preparation method is paramount.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the critical wash and elution steps of SPE for C19 steroids. Our approach is grounded in explaining the causal mechanisms behind each protocol step, ensuring you can not only solve immediate problems but also proactively design more robust methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the SPE of C19 steroids, with a focus on diagnosing and resolving issues related to the wash and elution steps.
Problem: Low or Inconsistent Recovery of C19 Steroids
Low and inconsistent recovery is the most frequent challenge in SPE.[3][4] The issue can often be traced back to a suboptimal wash or elution protocol.
Q: My analyte recovery is low. How can I determine if the issue is with the wash or elution step?
A: To diagnose the problem, you must systematically analyze each fraction of the SPE process. This is a self-validating check to pinpoint where the analyte is being lost.
Diagnostic Protocol:
-
Process a spiked sample (a clean matrix spiked with a known concentration of your C19 steroid standard).
-
Collect and save every fraction separately:
-
The sample load flow-through.
-
The wash solvent fraction(s).
-
The elution fraction(s).
-
-
Analyze the concentration of your analyte in each fraction using your LC-MS/MS or other analytical method.
Interpreting the Results:
-
Analyte in Load Flow-Through: Indicates poor retention. This is less about the wash/elution and more about the initial binding conditions (sorbent choice, sample pH, or loading solvent).[5]
-
Analyte in Wash Fraction: The wash solvent is too strong, causing premature elution of the target steroid.[6][7] This is a very common issue.
-
Analyte Not Found in Any Fraction (or very low in all): This could indicate irreversible binding to the sorbent, analyte instability, or issues with protein binding in the original sample.[8][9]
-
Analyte Remains on Cartridge (low recovery in elution fraction): The elution solvent is too weak to displace the analyte from the sorbent.[3][7][10]
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Low SPE Recovery.
Problem: Poor Sample Cleanliness (Matrix Effects)
High background or ion suppression in your LC-MS/MS analysis indicates that matrix components are co-eluting with your analytes. This is a sign that your wash step is not effective enough.
Q: My final extract is "dirty" and shows significant matrix effects. How can I improve the wash step without losing my analyte?
A: The goal is to use the strongest possible wash solvent that removes interferences without eluting the analyte of interest.[6][8] C19 steroids are moderately non-polar, so they are typically retained on reversed-phase sorbents (like C18 or polymeric HLB) via hydrophobic interactions.[11]
The Causality: Interferences that are more polar than your C19 steroid can be washed away with a relatively weak solvent (high aqueous content). Interferences that are slightly less polar than your steroid are the most difficult to remove. You need to find a solvent composition that is strong enough to remove these but not so strong that it also removes your analyte.
Optimization Protocol for the Wash Step: This protocol systematically determines the "breaking point" at which your analyte begins to elute.
-
Prepare Cartridges: Condition and equilibrate a set of identical SPE cartridges (e.g., C18, 100 mg).
-
Load Sample: Load each cartridge with the same amount of a spiked sample.
-
Create a Wash Gradient: Prepare a series of wash solutions with increasing organic solvent strength. For C19 steroids on a reversed-phase sorbent, a methanol/water gradient is common.[6][12]
-
Wash 1: 10% Methanol in Water
-
Wash 2: 20% Methanol in Water
-
Wash 3: 30% Methanol in Water
-
Wash 4: 40% Methanol in Water
-
Wash 5: 50% Methanol in Water
-
Wash 6: 60% Methanol in Water
-
-
Wash and Elute:
-
For each cartridge, apply one of the wash solutions from the gradient.
-
After the wash, elute the same cartridge with a strong, fully eluting solvent (e.g., 100% Methanol or Acetonitrile).[6]
-
-
Analyze Eluates: Analyze the final eluate from each cartridge. Plot the recovery of your C19 steroid against the percentage of organic solvent in the wash step.
Interpreting the Results: You will see a curve where recovery is high at low organic concentrations and then begins to drop off. The optimal wash solvent is the one with the highest percentage of organic solvent that does not significantly decrease analyte recovery.[6] For example, if recovery drops sharply after 40% methanol, a 30-40% methanol wash would be your optimal choice.[6]
| Wash Solvent (% Methanol in Water) | Analyte Recovery (%) | Interpretation |
| 10% | ~100% | Safe, but may not provide sufficient cleanup. |
| 20% | ~100% | Safe, better cleanup. |
| 30% | ~99% | Likely a good starting point for an aggressive wash. |
| 40% | ~95% | Approaching the limit of analyte retention. |
| 50% | ~70% | Too strong; significant analyte loss is occurring. |
| 60% | ~40% | Unacceptable analyte loss. |
| Table 1: Example data from a wash step optimization experiment for Testosterone on a C18 sorbent. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right sorbent for C19 steroids?
A: The choice depends on the properties of the steroids and the complexity of the matrix.[13]
-
Reversed-Phase (C18, C8, Polymeric HLB): This is the most common choice for neutral, moderately non-polar C19 steroids like testosterone and DHEA.[2][11] Polymeric sorbents like Hydrophilic-Lipophilic Balanced (HLB) can offer higher capacity and stability across a wider pH range.[2]
-
Mixed-Mode (e.g., Reversed-Phase + Ion Exchange): These are excellent for complex samples or when analyzing both neutral steroids and their charged (sulfated or glucuronidated) conjugates.[13][14] The dual retention mechanism allows for very aggressive wash steps, leading to exceptionally clean extracts.[14][15][16] For example, a mixed-mode cation exchange (MCX) sorbent can retain basic compounds via ion exchange while also retaining neutral steroids via reversed-phase.
Q2: My C19 steroids are conjugated (glucuronides/sulfates). How does this affect the wash and elution steps?
A: Conjugated steroids are significantly more polar than their free forms and may be anionic (negatively charged).[13][17] This dramatically changes the SPE strategy.
-
Hydrolysis First: The most common approach is to first hydrolyze the conjugates to their free steroid form using enzymatic (e.g., β-glucuronidase) or chemical methods.[11][18][19][20] After hydrolysis, you can proceed with a standard reversed-phase SPE protocol as described for free steroids.
-
"Catch and Release" with Mixed-Mode SPE: If you want to analyze the conjugates directly, a mixed-mode sorbent with an anion exchange function (e.g., MAX or WAX) is highly effective.[13]
-
Load: At a neutral or slightly basic pH, the negatively charged sulfate or glucuronide group will bind strongly to the positively charged anion exchanger.
-
Wash: You can perform a wash with a high percentage of organic solvent (e.g., methanol) to remove neutral interferences retained by the reversed-phase mechanism. The steroid conjugate will remain bound by the strong ion-exchange interaction.[16]
-
Elute: Elution is achieved by disrupting the ion-exchange interaction. This is typically done with a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the analyte or sorbent.[14]
-
Q3: What is the best general-purpose elution solvent for C19 steroids from a reversed-phase cartridge?
A: The goal of the elution solvent is to be strong enough to fully disrupt the hydrophobic interaction between the steroid and the sorbent.[8]
-
Methanol and Acetonitrile: These are the most common elution solvents.[1][21] Acetonitrile is generally a slightly stronger (less polar) solvent than methanol and can sometimes provide better recovery for very non-polar compounds.
-
Dichloromethane or Ethyl Acetate: For highly retentive sorbents or very non-polar steroids, stronger solvents like dichloromethane or ethyl acetate may be necessary.[2] However, these are not compatible with many automated systems and may require a solvent exchange step before LC-MS analysis.[8]
-
Modified Solvents: Adding a small amount of acid (e.g., 0.1% formic acid) or base can sometimes improve elution, but for neutral C19 steroids, this is less critical than for ionizable compounds.[3]
Q4: Can I reuse my SPE cartridges for C19 steroid analysis?
A: It is strongly discouraged for bioanalytical and clinical applications. The risk of cross-contamination from one sample to the next is very high and can lead to inaccurate results. Furthermore, strongly retained matrix components from a previous sample can occupy active sites on the sorbent, leading to inconsistent recovery in subsequent uses. For robust and reproducible methods, always use a new cartridge for each sample.
Experimental Protocols
Protocol 1: General SPE Workflow for Free C19 Steroids in Serum
This protocol uses a generic reversed-phase (C18) cartridge and is a good starting point for method development.[1]
Caption: General SPE Workflow for C19 Steroids.
Steps:
-
Sample Pre-treatment:
-
SPE Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge. Do not allow the sorbent bed to dry.[1]
-
-
SPE Equilibration:
-
Pass 3 mL of LC-MS grade water through the cartridge. Ensure the sorbent remains wet.[1]
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[1]
-
-
Wash Step:
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.[1]
-
Optimization Point: The percentage of methanol here is critical. Refer to the "Poor Sample Cleanliness" section above to optimize this step for your specific needs.
-
-
Elution:
-
Dry the cartridge under vacuum for ~2-5 minutes to remove the aqueous wash solvent.
-
Elute the C19 steroids with 3 mL of methanol into a clean collection tube.[1]
-
Optimization Point: Ensure the elution volume is sufficient. You can test eluting with a second 3 mL aliquot and analyzing it separately to confirm full recovery.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of a mobile-phase-compatible solvent (e.g., 50:50 water:methanol with 0.1% formic acid).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. silicycle.com [silicycle.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 7. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. SPE Method Development | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. biotage.com [biotage.com]
- 17. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new method for hydrolyzing sulfate and glucuronyl conjugates of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimised deconjugation of androgenic steroid conjugates in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pragolab.cz [pragolab.cz]
Technical Support Center: Steroid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during steroid analysis, with a particular focus on resolving recoveries greater than 100% in Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing steroid recovery greater than 100% after SPE?
Recoveries exceeding 100% are a common issue in steroid analysis and typically indicate an analytical interference rather than a true over-recovery of the target analyte. The most frequent causes include:
-
Co-eluting Matrix Interferences: Endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) that are not adequately removed during the SPE process and have similar chromatographic behavior to the target steroid. These interferences can artificially inflate the detector's response for the analyte.[1][2]
-
Ion Enhancement in LC-MS/MS (Matrix Effects): In mass spectrometry-based detection, co-eluting compounds can enhance the ionization efficiency of the target steroid in the ion source, leading to a higher signal and an artificially inflated calculated concentration.[3][4]
-
Contamination: Introduction of contaminants from solvents, SPE sorbents, collection tubes, or other labware can contribute to the analytical signal.[1][2][5]
-
Inaccurate Internal Standard Correction: If the internal standard is compromised or its recovery is not accurately determined, it can lead to erroneous calculations for the analyte's recovery.[1][2]
-
Calculation Errors: Simple mistakes in the formulas or data entry used to calculate recovery can be a source of error.[1][2]
Troubleshooting Guides
Issue 1: Investigating Co-eluting Interferences
If you suspect co-eluting interferences are the cause of >100% recovery, a systematic approach is necessary to identify and eliminate the interfering compounds.
Troubleshooting Steps & Experimental Protocols:
-
Analyze a Blank Matrix Sample:
-
Protocol: Process a sample of the same matrix (e.g., steroid-free serum, urine) that does not contain the target analyte through the entire SPE and analytical procedure.
-
Expected Outcome: The presence of a peak at the retention time of your target steroid in the blank matrix chromatogram strongly suggests a co-eluting interference.
-
-
Modify SPE Wash Steps:
-
Protocol: After loading the sample onto the SPE cartridge, introduce a more rigorous wash step to remove potential interferences. This can be achieved by:
-
Increasing the volume of the current wash solvent.
-
Increasing the percentage of organic solvent in the aqueous wash solution (e.g., from 5% to 15% methanol in water).
-
Testing a different wash solvent with a slightly higher elution strength that is still weak enough to not elute the target analyte.
-
-
Rationale: A more stringent wash can selectively remove weakly bound interfering compounds while retaining the steroid of interest.[1][2]
-
-
Select an Alternative SPE Sorbent:
-
Protocol: If modifying the wash step is ineffective, consider using an SPE sorbent with a different selectivity. For example, if you are using a reversed-phase (C18) sorbent, an ion-exchange or mixed-mode sorbent might provide better separation from the interference.
-
Rationale: Different sorbent chemistries will have different affinities for the analyte and interfering compounds, potentially allowing for their separation.[1][2]
-
-
Adjust the Analytical Method:
-
Protocol: Modify the chromatographic conditions to resolve the analyte peak from the interference peak. This can involve:
-
Changing the gradient profile of the mobile phase.
-
Using a different analytical column with a different stationary phase chemistry.
-
-
Rationale: Optimizing the separation can allow for accurate quantification even if the interference is not completely removed by SPE.[1][2]
-
Troubleshooting Workflow for Co-eluting Interferences
References
Technical Support Center: pH Optimization for Solid-Phase Extraction of Androgens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for the solid-phase extraction (SPE) of androgens.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of androgens, with a focus on problems related to pH.
Problem: Low Analyte Recovery
Low recovery of androgens is a frequent challenge in SPE. The following sections break down the potential causes related to pH at each stage of the process and provide systematic troubleshooting steps.
1. Analyte Lost During Sample Loading
-
Symptom: High concentration of the target androgen is detected in the sample flow-through.
-
Potential Cause: The pH of the sample may not be optimal for the retention of androgens on the SPE sorbent. While androgens are generally neutral compounds, extreme pH values can alter the charge of matrix components, which can in turn affect the interaction between the androgens and the sorbent.[1][2] For ion-exchange SPE, incorrect pH will prevent the analyte from binding to the sorbent.[3][4]
-
Troubleshooting Steps:
-
Verify Sorbent Type: Confirm you are using the appropriate SPE sorbent for your application (e.g., reversed-phase C18 for neutral compounds).
-
Adjust Sample pH: For reversed-phase SPE, ensure the sample pH is within a neutral range (typically 6-8) to minimize the ionization of matrix components.[5] If using ion-exchange SPE, adjust the sample pH to be at least 2 pH units below the pKa of a basic analyte or 2 pH units above the pKa of an acidic analyte to ensure it is charged and will bind to the sorbent.[6]
-
Check for Overloading: Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge.[7]
-
2. Analyte Lost During Washing Step
-
Symptom: The target androgen is detected in the wash eluate.
-
Potential Cause: The wash solvent may be too strong, or its pH may be inappropriate, causing the premature elution of the androgens.[7][8]
-
Troubleshooting Steps:
-
Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution.
-
Adjust Wash Solvent pH: Maintain the pH of the wash solvent to be consistent with the pH used during the sample loading step to ensure the analyte remains retained on the sorbent.[9]
-
3. Analyte Not Eluting from the Cartridge
-
Symptom: The target androgen is not detected in the final elution fraction, and recovery remains low even after confirming it is not in the flow-through or wash fractions.
-
Potential Cause: The elution solvent is not strong enough to disrupt the interaction between the androgen and the sorbent, or the pH of the elution solvent is not optimal for elution.[7][10]
-
Troubleshooting Steps:
-
Increase Elution Solvent Strength: Increase the concentration of the organic solvent in the elution solution.
-
Optimize Elution Solvent pH: For reversed-phase SPE, the pH of the elution solvent is generally less critical for neutral compounds like androgens. However, for ion-exchange SPE, the pH of the elution solvent must be adjusted to neutralize the charge of either the analyte or the sorbent to allow for elution.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting androgens using reversed-phase SPE?
A1: For neutral compounds like most androgens (e.g., testosterone, epitestosterone), their retention on reversed-phase sorbents (like C18) is not significantly affected by pH.[1] Therefore, a neutral pH range of 6-8 is generally recommended for the sample and wash solutions. This helps to minimize the ionization of potentially interfering matrix components, leading to a cleaner extract.
Q2: I am using a mixed-mode cation-exchange SPE cartridge. How should I adjust the pH?
A2: For mixed-mode cation-exchange SPE, pH control is critical. To retain a basic analyte, the pH of the sample should be at least 2 pH units below the analyte's pKa to ensure it carries a positive charge.[6] The sorbent will have a negative charge, allowing for ionic interaction. For elution, you can either increase the pH to neutralize the analyte or use a solvent with a high ionic strength to disrupt the electrostatic interaction.
Q3: Can pH affect matrix effects in androgen analysis by LC-MS?
A3: Yes, pH can have a significant impact on matrix effects.[11] Adjusting the pH of the sample can alter the ionization state and solubility of matrix components, which can either enhance or suppress the ionization of the target androgens in the mass spectrometer source.[11] Careful optimization of the sample pH during SPE can help to remove these interfering matrix components, leading to more accurate and reproducible results.
Q4: My recovery is inconsistent between samples. Could pH be the cause?
A4: Inconsistent recovery can be due to several factors, and pH variability is a likely contributor.[10] Ensure that the pH of all samples and solutions is consistent from batch to batch. Use calibrated pH meters and fresh buffers. Inadequate buffering capacity can also lead to pH shifts during the extraction process, so ensure your buffer concentration is sufficient.
Data Presentation
The following tables summarize quantitative data for the solid-phase extraction of androgens, providing a reference for expected recoveries and experimental conditions.
Table 1: Recovery of Androgens using Different SPE Sorbents and pH Conditions
| Androgen | SPE Sorbent | Sample Matrix | Sample pH | Elution Solvent | Average Recovery (%) | Reference |
| Testosterone | C18 | Human Plasma | Not Specified | Methanol | >90 | [12] |
| Androstenedione | C18 | Human Plasma | Not Specified | Methanol | >90 | [12] |
| 4-Androstenediol | Oasis PRiME HLB | Human Plasma | Not Specified | 90:10 Acetonitrile:Methanol | Not Specified | [13] |
| Testosterone | Strata-X-A | Human Serum | Not Specified | Not Specified | Not Specified | [14] |
| 15 Steroid Hormones | C18 Magnetic Beads | Human Serum | Not Specified | Methanol | 87.6 - 114.3 | [15] |
Table 2: Typical Reagent Compositions for Androgen SPE
| Step | Reagent | Typical Composition |
| Sample Pretreatment | Protein Precipitation Solution | 4:1 Methanol: 89 g/L ZnSO₄ |
| Conditioning | Organic Solvent | Methanol |
| Aqueous Solution | Water | |
| Equilibration | Equilibration Buffer | Water or buffer at the same pH as the sample |
| Wash | Weak Organic Solution | 25% Methanol in water |
| Elution | Strong Organic Solution | 90:10 Acetonitrile:Methanol |
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of androgens from human plasma, based on established protocols.[12][13]
Protocol: Solid-Phase Extraction of Androgens from Human Plasma using a Reversed-Phase Cartridge
-
Sample Pretreatment: a. To 200 µL of human plasma, add an appropriate internal standard. b. Add 600 µL of a protein precipitation solution (e.g., acetonitrile or methanol). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube. f. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. g. Reconstitute the dried extract in 1 mL of 5% methanol in water.
-
SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol through it. b. Equilibrate the cartridge by passing 3 mL of water through it. Do not allow the cartridge to go dry.
-
Sample Loading: a. Load the reconstituted sample from step 1g onto the SPE cartridge at a slow, dropwise flow rate (approximately 1 mL/min).
-
Washing: a. Wash the cartridge with 3 mL of 25% methanol in water to remove polar interferences. b. Dry the cartridge under vacuum for 5 minutes.
-
Elution: a. Elute the androgens from the cartridge with 2 x 1 mL of 90:10 acetonitrile:methanol. b. Collect the eluate in a clean tube.
-
Final Processing: a. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. b. Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS analysis.
Mandatory Visualization
Androgen Signaling Pathway
Caption: A simplified diagram of the androgen signaling pathway.
Experimental Workflow for pH Optimization in SPE
Caption: A workflow for developing and optimizing an SPE method for androgens.
References
- 1. researchgate.net [researchgate.net]
- 2. specartridge.com [specartridge.com]
- 3. researchgate.net [researchgate.net]
- 4. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. SPE Method Development | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 8. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. welch-us.com [welch-us.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. phenomenex.com [phenomenex.com]
- 15. pubs.acs.org [pubs.acs.org]
Reducing ion suppression in electrospray ionization of steroids
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and enhance signal intensity during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of steroids.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for steroid analysis?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (the steroid) is reduced by the presence of other co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][3] The core issue is competition; in the ESI source, steroids must compete with high concentrations of other molecules (like phospholipids, salts, or detergents) for access to the surface of the ESI droplet to become charged and enter the gas phase for detection.[1][4] If interfering compounds dominate this process, the steroid's signal is suppressed.[1]
Q2: What are the most common causes of ion suppression in steroid analysis?
The most common causes are matrix effects from endogenous components in biological samples like plasma, serum, or urine.[5] Key culprits include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic and a major cause of ion suppression.[6]
-
Salts and Buffers: High concentrations of non-volatile salts can increase the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and preventing the analyte from efficiently entering the gas phase.[4][7]
-
Mobile Phase Additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression in ESI-MS.[8]
-
High Analyte Concentration: At very high concentrations, the analyte itself can saturate the droplet surface, leading to a non-linear detector response, which is a form of self-suppression.[4][7]
Q3: How can I detect if ion suppression is affecting my results?
A standard method to check for ion suppression involves a post-column infusion experiment.[9]
-
Infuse a standard solution of your steroid analyte at a constant rate directly into the mass spectrometer, bypassing the LC column. This will generate a stable, continuous signal.
-
Inject a blank, extracted sample matrix (e.g., plasma extract without the analyte) onto the LC column.
-
Monitor the stable signal from the infused standard. If the signal drops at any point during the chromatographic run, it indicates that co-eluting components from the matrix are causing ion suppression at that specific retention time.[9] Any significant dip in the baseline suggests the presence of ion-suppressing agents.[9]
Troubleshooting Guide
Problem: My steroid signal is weak, inconsistent, or completely absent.
This is a classic symptom of ion suppression. Follow this systematic workflow to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Ion Suppression
The following diagram outlines a logical workflow to identify and mitigate ion suppression.
Caption: Troubleshooting workflow for diagnosing and resolving ion suppression.
Step 1: Improve Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2][3][6]
-
Liquid-Liquid Extraction (LLE): Effective at removing proteins and some salts. It is a cost-effective method but can sometimes result in emulsion formation.[10]
-
Solid-Phase Extraction (SPE): Widely considered a superior technique for removing problematic components like phospholipids and salts, providing a much cleaner extract.[11][12][13] Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[13]
-
Supported Liquid Extraction (SLE): An alternative to LLE that avoids emulsion formation and offers high analyte recoveries.[10][14]
Step 2: Optimize Chromatographic Separation
If sample preparation is insufficient, adjusting the LC method can help separate the steroid analyte from the region where ion suppression occurs.[9]
-
Modify the Gradient: Alter the gradient slope or duration to shift the retention time of your steroid away from the suppression zone.[9]
-
Change the Column: Using a different column chemistry (e.g., a different C18 phase or switching to HILIC) can alter the elution profile of both the steroid and the interfering compounds.
-
Reduce Flow Rate: Lowering the flow rate into the nano-flow range (nL/min) can reduce ion suppression by forming smaller droplets that are more tolerant to non-volatile species.[4]
Step 3: Adjust Mobile Phase and Ionization Source
-
Mobile Phase Additives: Avoid additives known to cause suppression, like TFA.[8] Use volatile, MS-friendly modifiers such as formic acid, acetic acid, ammonium formate, or ammonium acetate to control pH and improve chromatography.[15][16] The addition of ammonium fluoride (e.g., 50 µM) has been shown to improve sensitivity for steroid analysis.[17]
-
Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI and can be a viable alternative.[4][7]
-
Switch Polarity: If analyzing in positive ion mode, try switching to negative ion mode. Fewer compounds are ionized in negative mode, which may eliminate the interference.[4][7]
Step 4: Consider Chemical Derivatization
For steroids with poor ionization efficiency, chemical derivatization is a powerful strategy to enhance sensitivity.[18][19] This involves tagging the steroid with a moiety that is easily charged or has a high proton affinity.[18][20] This not only improves the signal but can also move the analyte into a region of the chromatogram with less interference.
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Steroids from Serum
This protocol is a general method for extracting steroids using a C18 SPE cartridge.
-
Sample Pre-treatment: Thaw 200 µL of serum at room temperature. Add an appropriate amount of internal standard.[11]
-
Cartridge Conditioning: Condition a 200 mg C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to dry.[11]
-
Sample Loading: Load the pre-treated serum onto the cartridge at a slow flow rate (approx. 1-2 mL/min).[11]
-
Washing: Wash the cartridge with 5-10 mL of water to remove polar interferences.[21] A subsequent wash with a non-polar solvent like hexane can help remove lipids.[22] Allow the column to dry completely.[21]
-
Elution: Elute the steroids with 2 mL of a suitable organic solvent like diethyl ether or ethyl acetate.[21][22]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen.[22] Reconstitute the extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol/water with 0.1% formic acid).[11] Vortex to ensure the analytes are fully dissolved before injection into the LC-MS/MS system.[11]
Protocol 2: Liquid-Liquid Extraction (LLE) for Steroids from Plasma/Serum
This protocol describes a common LLE procedure for steroid extraction.
-
Sample Preparation: To a glass tube, add your liquid sample (e.g., 100 µL of plasma).
-
Extraction: Add an immiscible organic solvent, such as diethyl ether or ethyl acetate, at a 5:1 ratio (solvent:sample).[21][23]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[21][23]
-
Phase Separation: Allow the layers to separate for 5 minutes.[21][23] To enhance separation with diethyl ether, samples can be frozen in a dry ice/ethanol bath, which freezes the aqueous layer and allows the organic solvent to be easily decanted.[21][23]
-
Collection: Carefully transfer the upper organic layer to a clean tube. For maximum recovery, this extraction step can be repeated, and the organic layers pooled.[21][23]
-
Dry & Reconstitute: Evaporate the solvent to dryness using a speedvac or a stream of nitrogen.[21][23] Redissolve the dried extract in a known volume of assay buffer or mobile phase for analysis.[21][23]
Diagram: Sample Preparation Method Comparison
This diagram illustrates the general steps and relative effectiveness of common sample preparation techniques.
Caption: Comparison of common sample preparation workflows and their effectiveness.
Quantitative Data: Method Performance
The choice of sample preparation method significantly impacts analyte recovery and the cleanliness of the final extract.
Table 1: Comparison of Analyte Recovery Rates for Different Extraction Methods
| Analyte | Extraction Method | Elution/Extraction Solvent | Recovery Rate (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| Panel of 11 Steroids | Solid-Phase Extraction (SOLAµ HRP) | Methanol | 42 - 95 | N/A | [24] |
| Panel of 18 Steroids | Supported Liquid Extraction (ISOLUTE® SLE+) | Ethyl Acetate | > 75 | < 10 | [14][25] |
| Panel of 18 Steroids | Supported Liquid Extraction (ISOLUTE® SLE+) | Ethyl Acetate:Hexane (75:25) | > 80 (except DHEAS) | < 10 | [14][25] |
| Testosterone & others | Supported Liquid Extraction (ISOLUTE® SLE+) | Dichloromethane | 90 - 107 | N/A | [10] |
| Panel of 8 Steroids | Solid-Phase Extraction (C18) | Ethyl Acetate | 87 - 101 | ≤ 8.25 | [22] |
| Testosterone | Polymeric Reversed Phase SPE | N/A | 95 | N/A |[11] |
Note: Recovery rates can vary based on the specific steroid, the complexity of the matrix, and the exact protocol used. Optimization is always recommended.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lctsbible.com [lctsbible.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 15. zeptometrix.com [zeptometrix.com]
- 16. covachem.com [covachem.com]
- 17. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tus.elsevierpure.com [tus.elsevierpure.com]
- 20. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. arborassays.com [arborassays.com]
- 22. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zellx.de [zellx.de]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. biotage.com [biotage.com]
Technical Support Center: Optimal LC Column Selection for 19-Hydroxy Steroid Separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal Liquid Chromatography (LC) column for the separation of 19-hydroxy steroids. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 19-hydroxy steroids?
The primary challenges in separating 19-hydroxy steroids stem from their structural similarity to other endogenous steroids, including isomers. These molecules often have only subtle differences in the position of hydroxyl groups, leading to close elution times and potential co-elution with standard chromatographic methods. Achieving baseline separation is critical for accurate quantification, especially in complex biological matrices.
Q2: Which types of LC columns are most effective for 19-hydroxy steroid separation?
Several types of reversed-phase LC columns are effective for separating 19-hydroxy steroids. The choice of column depends on the specific steroid panel and the complexity of the sample matrix. The most commonly used and recommended columns include:
-
C18 (Octadecyl Silane): A versatile and widely used stationary phase that separates steroids based on their hydrophobicity. It is a good starting point for method development.[1][2][3]
-
PFP (Pentafluorophenyl): This stationary phase offers alternative selectivity to C18 columns.[4][5][6][7][8] The electron-deficient pentafluorophenyl ring provides additional retention mechanisms, including pi-pi interactions, which are particularly useful for separating structurally similar steroids and isomers.[6][8]
-
Biphenyl: This phase provides unique selectivity for aromatic and moderately polar analytes, often leading to increased resolution of structural isomers, especially when using methanol in the mobile phase.[9][10][11]
Q3: How do I choose between C18, PFP, and Biphenyl columns?
The selection of the optimal column chemistry depends on the specific separation challenge.
-
Start with a C18 column for general steroid separations.
-
If you are struggling to separate closely related isomers or need to resolve specific 19-hydroxy steroids from other interfering compounds, a PFP column is an excellent alternative due to its unique selectivity.[4][6][8]
-
A Biphenyl column can be particularly effective when dealing with aromatic steroids or when methanol is the preferred organic modifier, as it can enhance the resolution of structural isomers.[9][11]
Below is a summary of column characteristics to aid in your selection:
| Column Type | Primary Separation Mechanism | Best Suited For | Key Advantages |
| C18 | Hydrophobic interactions | General steroid analysis, initial method development. | Robust, widely available, extensive application library. |
| PFP | Hydrophobic, pi-pi, dipole-dipole, and shape selectivity | Separation of isomers and structurally similar steroids.[6] | Alternative selectivity to C18, enhanced resolution of closely eluting compounds.[4][8] |
| Biphenyl | Hydrophobic and pi-pi interactions | Aromatic and moderately polar steroids, enhancing isomer resolution with methanol.[9][11] | Unique selectivity, can provide different elution orders compared to C18. |
Experimental Protocols and Workflows
General Experimental Workflow for 19-Hydroxy Steroid Analysis
The following diagram illustrates a typical workflow for the analysis of 19-hydroxy steroids from biological samples.
Caption: A generalized workflow for the analysis of 19-hydroxy steroids.
Detailed Methodologies
Below are examples of detailed experimental protocols for the separation of steroid panels, which can be adapted for 19-hydroxy steroids.
Method 1: Separation of a Steroid Panel using a PFP Column [12]
| Parameter | Condition |
| Column | Kinetex™ 2.6 µm PFP 100 Å (100 x 3 mm) |
| Mobile Phase A | Purified Water |
| Mobile Phase B | Methanol |
| Gradient | 0–2 min, 60% B; 2–13.9 min, 60% to 100% B; 13.9–14.0 min, 60% B; 14–21 min, 60% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 20 µL |
| Detection | Triple quadrupole mass spectrometer with ESI |
Method 2: Separation of Steroid Isomers using a Biphenyl Column [9][11]
| Parameter | Condition |
| Column | Accucore™ Biphenyl (e.g., 2.6 µm particle size) |
| Mobile Phase A | 0.2 mM ammonium fluoride in water |
| Mobile Phase B | 0.2 mM ammonium fluoride in methanol |
| Gradient | 5 to 100% mobile phase B over 12 minutes, with a 3-minute equilibration |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Troubleshooting Guide
This section addresses common problems encountered during the separation of 19-hydroxy steroids.
Caption: A troubleshooting guide for common issues in 19-hydroxy steroid separation.
Q4: My 19-hydroxy steroid peak is showing significant tailing. What should I do?
Peak tailing for polar analytes like hydroxylated steroids can be caused by secondary interactions with active sites (silanols) on the silica support of the column.[13]
-
Check your column: Ensure you are using a high-quality, well-endcapped column. Older columns may exhibit more tailing as the stationary phase degrades.
-
Mobile Phase Additives: Adding a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase can help to suppress the ionization of silanol groups and reduce peak tailing.
-
Column Cleaning: If the tailing has developed over time, your column may be contaminated. Follow the manufacturer's instructions for column washing.
Q5: I am not getting baseline separation between my 19-hydroxy steroid of interest and a closely related isomer. How can I improve this?
Improving the resolution of isomers often requires a change in selectivity.
-
Change the Stationary Phase: If you are using a C18 column, switching to a PFP or Biphenyl column can significantly alter the elution pattern and improve the separation of isomers.[4][6][8][9][11]
-
Optimize the Mobile Phase:
-
Organic Modifier: Switching between acetonitrile and methanol can change the selectivity of the separation. Methanol can enhance pi-pi interactions with Phenyl-Hexyl phases.[14]
-
Gradient Slope: A shallower gradient around the elution time of your compounds of interest can improve resolution.
-
-
Temperature: Adjusting the column temperature can also influence selectivity.
Q6: My peak shape is broad, and the retention time is shifting. What could be the cause?
Broad peaks and shifting retention times can indicate a few potential issues.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Column Void: A void at the head of the column can cause peak broadening. This can sometimes be addressed by reversing and flushing the column, but often requires column replacement.[15]
Q7: How can I improve the sensitivity of my 19-hydroxy steroid analysis?
For low-level detection, especially in biological matrices, sensitivity is key.
-
Sample Preparation: Utilize Solid Phase Extraction (SPE) to concentrate your sample and remove interfering matrix components.[9][11]
-
Mass Spectrometry Parameters: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) on your mass spectrometer for your specific analytes.
-
Derivatization: In some cases, derivatization of the hydroxyl group can improve ionization efficiency and, therefore, sensitivity in LC-MS/MS analysis.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvkc.nl [nvkc.nl]
- 4. halocolumns.com [halocolumns.com]
- 5. mac-mod.com [mac-mod.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pragolab.cz [pragolab.cz]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Solid-Phase Extraction (SPE)
Welcome to the technical support center for Solid-Phase Extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their SPE workflows for improved analyte recovery and purity.
Troubleshooting Guide: Low or Inconsistent Recovery
One of the most frequent challenges in SPE is poor or inconsistent analyte recovery.[1][2][3] This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Q1: My analyte recovery is low. Where do I start?
The first step in troubleshooting low recovery is to determine at which stage of the SPE process the analyte is being lost.[1][4] To do this, collect and analyze the fractions from each step of the process: the load, the wash, and the elution.[1][4]
-
Analyte in the Loading Fraction: This indicates that the analyte did not bind sufficiently to the sorbent.
-
Analyte in the Wash Fraction: This suggests that the wash solvent is too strong, causing the analyte to be prematurely eluted.[1][4]
-
Analyte Not Found or in Elution Fraction (Low Concentration): This implies that the analyte is irreversibly bound to the sorbent or that the elution solvent is not strong enough to desorb it completely.[1][4]
The following flowchart outlines a systematic approach to troubleshooting low recovery based on where the analyte loss is occurring.
Frequently Asked Questions (FAQs)
Q2: How do I select the correct SPE sorbent?
Sorbent selection is critical and depends on the chemical properties of your analyte and the sample matrix.[5] The primary retention mechanisms in SPE are reversed-phase, normal-phase, and ion-exchange.[6]
-
Reversed-Phase (e.g., C18, C8): Best for nonpolar to moderately polar analytes in aqueous solutions. Retention is based on hydrophobic interactions.[7]
-
Normal-Phase (e.g., Silica, Diol): Suitable for polar analytes in nonpolar organic solvents. Retention is based on polar interactions like hydrogen bonding and dipole-dipole forces.[7]
-
Ion-Exchange (e.g., SAX, SCX): Used for charged or ionizable analytes. Selection is based on the pKa of the analyte and the pH of the sample.[8]
-
Mixed-Mode: These sorbents combine reversed-phase and ion-exchange characteristics and can provide high selectivity for cleaner extracts.[8]
Consider the logP, logD, and pKa values of your analyte to choose a sorbent that will provide the best selectivity and recovery.[5]
Q3: How does sample pH affect SPE recovery?
The pH of the sample can significantly impact the recovery of ionizable analytes.[9] Adjusting the pH is crucial for ensuring that the analyte is in the correct ionization state to interact with the sorbent.[9]
-
For Reversed-Phase SPE: To maximize retention of an acidic or basic compound, the sample pH should be adjusted to suppress its ionization (approximately 2 pH units below the pKa for an acid and 2 pH units above the pKa for a base), making it more hydrophobic.
-
For Ion-Exchange SPE: The pH should be adjusted to ensure the analyte is charged. For acidic compounds, the sample pH should be at least 2 units above the pKa, and for basic compounds, it should be at least 2 units below the pKa.[9]
Q4: What is the optimal flow rate for the loading, wash, and elution steps?
Flow rate is a critical parameter that can affect recovery.[10]
-
Loading: A slower flow rate (e.g., ~1 mL/min) during sample loading allows for sufficient interaction time between the analyte and the sorbent, which can improve retention.[1]
-
Wash: The flow rate for the wash step can generally be faster, but it should not be so fast that it disrupts the packed bed.
-
Elution: A slower flow rate during elution can improve the recovery of strongly bound analytes by allowing more time for the solvent to desorb the analyte.[11]
For some methods, suggested starting flow rates are 5 mL/min for pre-conditioning, 5-15 mL/min for sample loading, and 3-5 mL/min for elution.[11]
Q5: My sample matrix is complex. How can I improve the purity of my extract?
For complex matrices, several strategies can be employed to improve extract cleanliness:
-
Optimize the Wash Step: Use the strongest possible wash solvent that does not elute the analyte of interest.[2][12] This will help remove more matrix interferences.
-
Use a More Selective Sorbent: Mixed-mode or other highly selective sorbents can help to differentiate the analyte from matrix components.[8]
-
Sample Pre-treatment: Techniques like protein precipitation, filtration, or liquid-liquid extraction can be used to clean up the sample before SPE.[3][7]
Data and Protocols
Optimizing the Wash Step: A Case Study
The wash step is a delicate balance between removing interferences and retaining the analyte.[5] Using a wash solvent that is too aggressive can lead to analyte loss.[12] The following table summarizes the effect of increasing methanol concentration in the wash solvent on the recovery of testosterone from a C18-E SPE cartridge.
| % Methanol in Wash Solvent | Testosterone Recovery (%) |
| 10% | ~100% |
| 20% | ~100% |
| 30% | ~100% |
| 40% | ~95% |
| 50% | ~80% |
| 60% | ~60% |
| 70% | ~40% |
| 80% | ~20% |
| 90% | <10% |
| 100% | <5% |
| Data adapted from a study on optimizing wash steps for testosterone extraction.[12] |
As the data shows, recovery begins to decrease when the methanol concentration in the wash step exceeds 40%.[12] This indicates that for this specific assay, a wash solvent with 40% or less methanol is optimal to ensure high recovery while removing less hydrophobic interferences.
Experimental Protocol: Wash Step Optimization
This protocol provides a methodology for determining the optimal wash solvent strength for your analyte.
-
Condition and Equilibrate: Condition the SPE cartridges with 1 mL of methanol, followed by 1 mL of water.[12]
-
Load Sample: Load a consistent volume of your sample (spiked with a known concentration of the analyte) onto multiple SPE cartridges.[12]
-
Wash with a Gradient: Prepare a series of wash solvents with increasing organic strength (e.g., 10% to 100% methanol in water at 10% increments).[12] Apply one of these wash solutions to each cartridge.
-
Elute: Elute the analyte from all cartridges using a strong elution solvent (e.g., 1 mL of methanol).[12]
-
Analyze: Analyze the eluate from each cartridge using a suitable analytical method (e.g., LC-MS/MS).
-
Plot Results: Plot the percent recovery of the analyte as a function of the percent organic in the wash solvent to determine the point at which analyte breakthrough occurs.[12]
References
- 1. silicycle.com [silicycle.com]
- 2. hawach.com [hawach.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. specartridge.com [specartridge.com]
- 11. promochrom.com [promochrom.com]
- 12. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
Technical Support Center: Reversed-Phase Solid-Phase Extraction (SPE)
Welcome to the technical support center for reversed-phase solid-phase extraction (SPE). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their SPE methods and resolve common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during reversed-phase SPE experiments in a question-and-answer format.
Issue 1: Low Analyte Recovery
Question: Why is my analyte recovery consistently low, and how can I improve it?
Answer: Low analyte recovery is a common issue in reversed-phase SPE and can stem from several factors throughout the extraction process.[1][2] To diagnose and resolve this problem, systematically evaluate each step of your protocol.
Potential Causes and Solutions:
-
Incomplete Analyte Retention during Loading:
-
Problem: The analyte may have a higher affinity for the sample solvent than the sorbent.[3]
-
Solution:
-
Adjust Sample pH: For ionizable compounds, adjust the sample pH to at least 2 pH units away from the analyte's pKa to ensure it is in its neutral, more hydrophobic state, which enhances retention on the non-polar stationary phase.[4]
-
Dilute the Sample: If the sample solvent is high in organic content, dilute it with a weaker, more aqueous solvent to promote stronger binding.[4]
-
Decrease Flow Rate: Reduce the sample loading flow rate to approximately 1-2 drops per second to allow sufficient time for the analyte to interact with the sorbent.[4]
-
Increase Sorbent Mass: If breakthrough occurs (analyte is found in the load fraction), the sorbent bed may be overloaded.[5] Increase the sorbent mass or reduce the sample load.[4][5] Polymeric sorbents generally have a higher capacity (up to 10% of bed weight) compared to silica-based sorbents (up to 5% of bed weight).[5]
-
-
-
Premature Elution during Washing:
-
Problem: The wash solvent may be too strong, causing the analyte of interest to be washed away along with interferences.[3]
-
Solution:
-
Decrease Organic Content: Reduce the percentage of organic solvent in your wash solution.[3][6] A typical starting point for a wash solvent is 5-20% methanol in water.
-
Optimize Wash Solvent: Perform a wash optimization experiment by testing a series of wash solutions with increasing organic solvent concentrations (e.g., in 10% increments) to determine the strongest possible wash that removes interferences without eluting the analyte.[6]
-
-
-
Incomplete Elution:
-
Problem: The elution solvent may not be strong enough to disrupt the hydrophobic interactions between the analyte and the sorbent.[1]
-
Solution:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution mixture.[7] If 100% methanol is insufficient, consider stronger solvents such as acetonitrile, tetrahydrofuran (THF), or ethyl acetate.[5]
-
Adjust Elution Solvent pH: For ionizable compounds, adjusting the pH to ionize the analyte can facilitate its elution.[7] For weak acids, lower the pH, and for weak bases, increase the pH.[7]
-
Increase Elution Volume: Ensure a sufficient volume of elution solvent is used. Typically, 4 to 8 times the sorbent bed volume is recommended.[8]
-
-
Issue 2: Poor Reproducibility
Question: What are the common causes of inconsistent results and poor reproducibility in my reversed-phase SPE experiments?
Answer: Lack of reproducibility can be frustrating and can be caused by subtle variations in the experimental procedure.[2][3]
Potential Causes and Solutions:
-
Inconsistent Flow Rates:
-
Problem: Variations in the flow rate during sample loading and elution can lead to inconsistent interaction times between the analyte and the sorbent.[2]
-
Solution: Use a vacuum or positive pressure manifold that allows for precise and consistent flow rate control. A flow rate of 1-2 mL/min is generally recommended.[1]
-
-
Sorbent Bed Drying Out:
-
Inconsistent Sample Pre-treatment:
-
Exceeding Sorbent Capacity:
Frequently Asked Questions (FAQs)
Q1: How do I select the right reversed-phase SPE sorbent?
A1: Sorbent selection depends on the properties of your analyte and the sample matrix.[9] Reversed-phase SPE is ideal for extracting non-polar to moderately polar analytes from aqueous matrices.[9]
| Sorbent Type | Typical Analytes | Key Characteristics |
| C18 (Octadecyl) | Drugs and metabolites, environmental pollutants, peptides | Highly hydrophobic, strong retention for non-polar compounds.[10][11] |
| C8 (Octyl) | Larger and more non-polar compounds (e.g., vitamins) | Less hydrophobic than C18, suitable for analytes that are too strongly retained on C18.[10] |
| Phenyl | Aromatic compounds, complex natural products | Offers pi-pi interactions in addition to hydrophobic interactions.[10] |
| Polymeric (e.g., Polystyrene-Divinylbenzene) | Wide range of acidic, basic, and neutral drugs | High surface area and capacity, stable across a wide pH range.[10][12] |
Q2: What is the purpose of each step in the reversed-phase SPE protocol?
A2: Each step has a specific function to ensure the selective extraction and purification of the target analyte.[13][14]
-
Conditioning: Wets the sorbent and activates the bonded functional groups for consistent interaction with the analyte. This is typically done with a water-miscible organic solvent like methanol or acetonitrile.[15]
-
Equilibration: Prepares the sorbent for the sample matrix by introducing a solution similar in composition to the sample (e.g., water or a buffer). This maximizes analyte retention.[15]
-
Sample Loading: The sample is passed through the sorbent, where the analyte of interest is retained through hydrophobic interactions.
-
Washing: Removes weakly retained interferences from the sorbent without eluting the target analyte. This step is crucial for improving the cleanliness of the final extract.[15]
-
Elution: A strong, non-polar solvent is used to disrupt the hydrophobic interactions and release the analyte from the sorbent.[15]
Q3: How does pH affect reversed-phase SPE?
A3: pH plays a critical role in the retention and elution of ionizable compounds.[16] For an analyte to be retained on a reversed-phase sorbent, it should be in its most neutral, non-polar form. This is achieved by adjusting the sample pH to be at least 2 units away from the analyte's pKa.[17] Conversely, to elute an ionizable analyte, the pH of the elution solvent can be adjusted to ionize the compound, making it more polar and less retained by the sorbent.[7]
| Analyte Type | To Enhance Retention (Loading) | To Enhance Elution |
| Weak Acid | Adjust sample pH to be at least 2 units below its pKa. | Adjust elution solvent pH to be at least 2 units above its pKa. |
| Weak Base | Adjust sample pH to be at least 2 units above its pKa. | Adjust elution solvent pH to be at least 2 units below its pKa. |
Q4: Can I reuse my SPE cartridges?
A4: It is generally not recommended to reuse SPE cartridges for quantitative analysis, as this can lead to cross-contamination and inconsistent results.[3] For method development or non-critical applications, reuse may be possible with a rigorous cleaning and regeneration protocol, but this should be validated.
Experimental Protocols
Protocol 1: General Method Development for Reversed-Phase SPE
This protocol provides a systematic approach to developing a robust reversed-phase SPE method.[5]
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or polymeric)
-
Methanol, acetonitrile, water (HPLC grade)
-
Buffers for pH adjustment
-
Sample containing the analyte of interest
-
Vacuum or positive pressure manifold
Procedure:
-
Sorbent Selection: Choose a sorbent based on the analyte's properties (see FAQ 1).
-
Conditioning: Pass 1-2 column volumes of methanol or acetonitrile through the cartridge.
-
Equilibration: Pass 1-2 column volumes of water or a buffer matching the sample's pH through the cartridge. Do not let the sorbent dry.
-
Sample Loading:
-
Pre-treat the sample by adjusting the pH to neutralize the analyte.
-
Load the sample at a slow, consistent flow rate (1-2 drops/second).
-
Collect the flow-through for analysis to check for analyte breakthrough.[5]
-
-
Wash Step Optimization:
-
Wash the cartridge with a series of solutions containing increasing percentages of methanol in water (e.g., 0%, 10%, 20%, up to 90%).[5]
-
Collect each wash fraction and analyze for the presence of the analyte.
-
The optimal wash solution is the one with the highest organic content that does not elute the analyte.[5]
-
-
Elution Step Optimization:
-
Analysis: Analyze all collected fractions (load, wash, and elution) to determine the recovery and purity of the analyte.
Visualizations
Caption: General workflow for reversed-phase solid-phase extraction.
Caption: Troubleshooting decision tree for low analyte recovery in reversed-phase SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. specartridge.com [specartridge.com]
- 3. silicycle.com [silicycle.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 7. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. silicycle.com [silicycle.com]
- 11. SPE Phase and Solvent Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 12. waters.com [waters.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. pHと有機修飾基によるSPEの選択性 [sigmaaldrich.com]
- 17. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Low Recovery in Solid-Phase Extraction
Welcome to the Technical Support Center for Solid-Phase Extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low analyte recovery in their SPE protocols.
Troubleshooting Guide: Common Causes and Solutions for Low SPE Recovery
Low recovery is a frequent challenge in solid-phase extraction. A systematic approach to identify the source of analyte loss is crucial for effective troubleshooting.[1] The first step is to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process: the load, wash, and elution fractions.[2][3]
The following table summarizes the most common causes of low recovery and provides actionable solutions to improve your SPE method.
| Problem Area | Potential Cause | Solution(s) |
| Analyte found in Load Fraction (Flow-through) | Incorrect Sorbent Choice: The sorbent's retention mechanism does not match the analyte's chemical properties.[4] | Select a sorbent with a more appropriate retention mechanism (e.g., reversed-phase for nonpolar analytes, ion-exchange for charged compounds).[4] Consider a sorbent with a stronger affinity for the analyte.[5] |
| Inappropriate Sample Solvent: The sample solvent is too strong, preventing the analyte from binding to the sorbent.[2] | Dilute the sample with a weaker solvent to enhance analyte retention.[5][6] | |
| Incorrect Sample pH: The pH of the sample may prevent the analyte from being in the correct ionic state for retention.[7][8] | Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase SPE or a charged state for ion-exchange SPE.[6][8] | |
| High Flow Rate during Loading: A fast flow rate reduces the contact time between the analyte and the sorbent, leading to incomplete retention.[3][9] | Decrease the sample loading flow rate to allow for sufficient interaction.[5][10] | |
| Sorbent Overload: The amount of analyte or matrix components exceeds the binding capacity of the SPE cartridge.[2][7] | Decrease the sample volume or concentration.[6] Alternatively, use a larger SPE cartridge with a higher sorbent mass.[5][6] | |
| Improper Cartridge Conditioning: The sorbent bed is not adequately wetted, leading to inconsistent interactions.[7] | Ensure the sorbent is fully wetted by the conditioning solvent and do not let the sorbent dry out before loading the sample.[5][7] | |
| Analyte found in Wash Fraction | Wash Solvent is Too Strong: The wash solvent is eluting the analyte along with the interferences.[2][5] | Decrease the strength of the wash solvent.[5][11] Use a solvent that is strong enough to remove impurities but not the analyte of interest.[5] |
| Incorrect pH of Wash Solvent: The pH of the wash solvent may be altering the analyte's charge, causing it to elute prematurely. | Ensure the pH of the wash solvent maintains the desired interaction between the analyte and the sorbent.[1] | |
| Analyte Not Found in Any Fraction (Stuck on Sorbent) | Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.[4][5] | Increase the strength of the elution solvent or use a different solvent with a higher affinity for the analyte.[4][5][12] |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely recover the analyte.[4] | Increase the volume of the elution solvent.[1][4][11] Consider eluting with multiple smaller volumes.[4] | |
| Incorrect Elution Solvent pH: The pH of the elution solvent is not optimal for disrupting the analyte-sorbent interaction. | Adjust the pH of the elution solvent to neutralize the charge of the analyte (for ion-exchange) or increase its solubility.[4][5] | |
| Secondary Interactions: The analyte may have unintended secondary interactions with the sorbent. | Add a modifier to the elution solvent to disrupt these secondary interactions.[12] | |
| Precipitation on the Column: The analyte may have precipitated on the sorbent bed. | Ensure the analyte is soluble in all solvents used throughout the SPE process. | |
| General Issues | Analyte Degradation: The analyte may be unstable under the experimental conditions.[1] | Investigate the stability of the analyte at different pH values and in different solvents.[1] Work with fresh samples and avoid high temperatures.[1] |
| Matrix Effects: Components in the sample matrix can interfere with the analyte's retention or elution.[7] | Pre-treat the sample to remove interfering matrix components through techniques like protein precipitation or liquid-liquid extraction.[5][12] | |
| Inconsistent Flow Rate: Variable flow rates can lead to poor reproducibility. | Use a vacuum manifold or an automated system to maintain a consistent flow rate.[10] | |
| Incomplete Drying: Residual water in the cartridge before elution with an organic solvent can lead to low recovery. | Ensure the cartridge is thoroughly dried after the wash step and before elution.[5][10] |
Frequently Asked Questions (FAQs)
Q1: My analyte recovery is inconsistent between samples. What could be the cause?
Inconsistent recovery is often due to a lack of reproducibility in the SPE method.[5] Common causes include:
-
Variable Sample Pre-treatment: Ensure a consistent and uniform method for preparing all samples.[5]
-
Inconsistent Flow Rates: Use a consistent vacuum pressure or a positive pressure manifold to maintain a steady flow rate.[10]
-
Cartridge Drying Out: Do not allow the sorbent bed to dry out between the conditioning and sample loading steps, as this can lead to channeling and inconsistent interaction.[4]
-
Inconsistent Elution: Ensure the elution solvent is applied consistently and at a controlled flow rate.
Q2: How do I choose the right SPE sorbent for my analyte?
The choice of sorbent is critical for successful SPE and depends on the physicochemical properties of your analyte and the sample matrix.[4][9]
-
Reversed-Phase SPE: Used for extracting nonpolar to moderately polar compounds from a polar matrix. Common sorbents include C18 and C8.
-
Normal-Phase SPE: Used for extracting polar compounds from a nonpolar matrix. Silica is a common sorbent.
-
Ion-Exchange SPE: Used for charged or ionizable compounds. Sorbents can be either cation or anion exchangers.
-
Mixed-Mode SPE: These sorbents have both reversed-phase and ion-exchange properties, offering high selectivity.
Q3: What is the purpose of the "soak step" and can it improve my recovery?
A soak step involves allowing a solvent to remain in the sorbent bed for a period of time (typically 1-5 minutes) before proceeding to the next step.[5] This can improve recovery by:
-
Enhancing Sorbent-Solvent Equilibration: During conditioning, a soak step ensures the sorbent is fully wetted.
-
Improving Analyte-Sorbent Interaction: During sample loading, it can increase the contact time for better retention.
-
Maximizing Elution Efficiency: During elution, it allows the solvent to thoroughly disrupt the analyte-sorbent interactions, leading to more complete recovery.[13]
Q4: Can the flow rate really have a significant impact on my recovery?
Yes, the flow rate is a critical parameter in SPE.[9]
-
Loading: A flow rate that is too high during sample loading can lead to breakthrough, where the analyte does not have sufficient time to bind to the sorbent and is lost in the flow-through.[9]
-
Washing: A high flow rate during the wash step might not effectively remove all interferences.
-
Elution: A fast elution flow rate may not allow enough time for the elution solvent to desorb the analyte completely from the sorbent, resulting in incomplete recovery.[3]
Q5: I am still experiencing low recovery after troubleshooting the common issues. What else can I do?
If you have systematically addressed the common problems and are still facing low recovery, consider the following:
-
Method Development and Optimization: It may be necessary to re-evaluate and optimize your entire SPE method, including sorbent selection, solvent strengths, and volumes for each step.[8]
-
Analyte Stability: Confirm the stability of your analyte throughout the entire sample preparation and analysis process.[1]
-
Matrix Complexity: For very complex matrices, a multi-step cleanup approach combining different techniques (e.g., protein precipitation followed by SPE) might be necessary.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for troubleshooting low recovery in solid-phase extraction.
Caption: Troubleshooting workflow for low SPE recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. support.waters.com [support.waters.com]
- 4. welch-us.com [welch-us.com]
- 5. silicycle.com [silicycle.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. specartridge.com [specartridge.com]
- 8. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. hawach.com [hawach.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison: LC-MS/MS vs. GC-MS for the Analysis of 19-Hydroxyandrostenedione
For researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and sports medicine, the accurate quantification of 19-Hydroxyandrostenedione is critical. This steroid is a key intermediate in the aromatase-catalyzed conversion of androstenedione to estrone and serves as a significant biomarker in various physiological and pathological processes.[1] The two leading analytical techniques for its measurement, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer a distinct set of advantages and limitations. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies.
Quantitative Performance at a Glance
The choice between LC-MS/MS and GC-MS for the analysis of this compound often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or comprehensive metabolic profiling. The following table summarizes the typical performance characteristics for each technique based on published data for similar C19 steroids.
| Performance Metric | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.05–5 ng/mL[2] | 1.0–5 ng/mL[3] |
| Precision (Intra-day %RSD) | < 11.1%[2] | < 15% |
| Accuracy/Recovery | 84.5–120%[2] | 60-124%[4] |
| Sample Preparation Time | Short (minutes to hours)[5] | Long (hours)[6] |
| Derivatization Required | No | Yes |
| Throughput | High | Low to Medium |
| Specificity | High (with MS/MS) | High |
Metabolic Pathway of this compound
This compound is a crucial intermediate in the biosynthesis of estrogens from androgens, a process catalyzed by the enzyme aromatase (cytochrome P450 19A1). The pathway involves the sequential oxidation of androstenedione. Following its formation, this compound can be further metabolized, primarily through conjugation with glucuronic and sulfuric acids, to facilitate its excretion.[7]
The Analytical Workflow: A Visual Comparison
The fundamental difference in the experimental workflows of LC-MS/MS and GC-MS for steroid analysis lies in the sample preparation phase, particularly the requirement of derivatization for GC-MS to ensure the volatility of the analyte.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using both LC-MS/MS and GC-MS. These protocols are based on established methods for similar steroid compounds.
LC-MS/MS Protocol
This method is adapted from protocols for the analysis of androstenedione and other C19 steroids in biological matrices.[8][9][10][11]
1. Sample Preparation (Human Plasma/Serum)
-
Internal Standard Spiking: To 100 µL of plasma or serum, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Protein Precipitation/Liquid-Liquid Extraction: Add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. Alternatively, perform a liquid-liquid extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate/hexane.
-
Evaporation and Reconstitution: Transfer the supernatant or organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase, such as 50:50 methanol:water.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For example, for androstenedione, a transition of m/z 287.2 → 97.1 is commonly used.
-
GC-MS Protocol
This protocol is based on general methods for the analysis of steroids by GC-MS, which necessitates a derivatization step.[4][12][13][14]
1. Sample Preparation (Human Urine/Plasma)
-
Hydrolysis (for conjugated steroids in urine): If analyzing urinary metabolites, enzymatic hydrolysis with β-glucuronidase/sulfatase is required to cleave conjugate groups.
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroids.
-
Derivatization: This is a critical step to increase the volatility and thermal stability of the steroid.
-
Evaporate the extracted sample to dryness.
-
Add a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst like trimethyliodosilane (TMIS) or ammonium iodide (NH4I).
-
Incubate at a specific temperature (e.g., 60-80°C) for a set time to allow for the formation of trimethylsilyl (TMS) derivatives of the hydroxyl and keto groups.
-
2. GC-MS Conditions
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping up to 300°C.
-
-
Mass Spectrometry (Single or Triple Quadrupole):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Characteristic Ions: The mass spectrum of the derivatized this compound would be monitored for specific fragment ions.
-
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. LC-MS/MS offers the advantages of higher throughput, simpler sample preparation without the need for derivatization, and often better sensitivity.[5][6] This makes it well-suited for routine clinical and research applications where a large number of samples need to be analyzed efficiently.
On the other hand, GC-MS remains a robust and reliable technique, particularly for comprehensive steroid profiling where a broader range of metabolites is of interest.[5] While the requirement for derivatization adds complexity and time to the sample preparation, the resulting mass spectra are highly reproducible and can be compared against extensive libraries for compound identification. The choice between the two techniques will ultimately be guided by the specific analytical needs, available instrumentation, and the desired balance between sample throughput, sensitivity, and the scope of the steroid panel to be analyzed.
References
- 1. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound in human subjects. Urinary excretion of conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multisteroid LC-MS/MS assay for glucocorticoids and androgens, and its application in Addison's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]
Validating 19-Hydroxyandrostenedione as a Biomarker for Essential Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 19-Hydroxyandrostenedione (19-OH-A) as a potential biomarker for essential hypertension. It objectively compares its performance with other alternatives, supported by experimental data, and offers detailed methodologies for key experiments.
Introduction to this compound and its Proposed Role in Hypertension
This compound is a C19 steroid that is hypothesized to play a role in the regulation of blood pressure.[1] It is believed to act as an amplifier of the sodium-retaining and hypertensive effects of aldosterone, a well-established regulator of blood pressure.[1][2][3][4][5][6] The secretion of 19-OH-A is thought to be from the adrenal cortex and is regulated by the renin-angiotensin system and Adrenocorticotropic hormone (ACTH).[1][2][7]
The potential of 19-OH-A as a biomarker for essential hypertension is a subject of ongoing research, with some studies indicating elevated levels in hypertensive patients, while others have found no significant difference compared to normotensive individuals.[1][2][4] This guide will delve into the existing evidence to help researchers evaluate its potential utility.
Comparative Analysis of this compound with Other Hypertension Biomarkers
The validation of any new biomarker requires a thorough comparison with existing and emerging markers. While direct head-to-head clinical trials are limited, a comparative summary can be constructed from available data.
Table 1: Quantitative Comparison of Hypertension Biomarkers
| Biomarker | Class | Typical Measurement | Reported Association with Essential Hypertension | Key Limitations |
| This compound (19-OH-A) | Steroid Hormone | Radioimmunoassay (RIA), Gas Chromatography-Mass Spectrometry (GC-MS) | Plasma levels reported to be higher in some patients with essential hypertension (normal and low-renin) compared to controls.[2][4] Another study found no significant difference.[1] | Conflicting clinical data, lack of large-scale validation studies. |
| Aldosterone | Steroid Hormone | Immunoassay, LC-MS/MS | Elevated levels are a key diagnostic marker for primary aldosteronism, a secondary cause of hypertension. Its role in essential hypertension is more complex. | Levels can be influenced by diet (sodium intake) and medications. |
| Renin | Enzyme | Immunoassay | Plasma renin activity (PRA) is used to subtype hypertension (low, normal, high-renin), which can guide treatment. | PRA is affected by numerous medications and physiological conditions. |
| Natriuretic Peptides (ANP, BNP) | Peptides | Immunoassay | Levels are generally elevated in response to cardiac stress and volume overload, often seen in later stages of hypertension. | More indicative of cardiac damage than a primary diagnostic marker for hypertension. |
| C-Reactive Protein (CRP) | Inflammatory Marker | Immunoassay | Elevated levels are associated with inflammation and increased cardiovascular risk, including hypertension. | Non-specific marker of inflammation, elevated in many other conditions.[8] |
| MicroRNAs (e.g., miR-21, miR-126) | Regulatory RNA | RT-qPCR, Microarray | Specific miRNA profiles are being investigated as potential early biomarkers for vascular dysfunction in hypertension.[8] | Research is still in early stages, requiring extensive validation and standardization.[8] |
| Gut-derived Metabolites (e.g., TMAO) | Metabolites | Mass Spectrometry | Certain metabolites from gut microbiota are linked to vascular inflammation and hypertension.[8] | Highly influenced by diet and individual gut microbiome composition.[8] |
Experimental Protocols
Accurate and reproducible measurement is critical for biomarker validation. Below are detailed methodologies for the key assays used in the study of 19-OH-A.
Measurement of this compound
a) Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity for steroid measurement.
-
Sample Preparation:
-
Obtain plasma or serum samples.
-
Perform solid-phase extraction to isolate unconjugated steroids.[9]
-
Derivatize the extracted steroids to improve volatility and ionization for GC-MS analysis.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
-
Use a capillary column suitable for steroid separation.
-
-
Analysis:
-
Inject the derivatized sample into the GC.
-
The sample is vaporized and separated based on its components' affinity for the column.
-
The separated components enter the mass spectrometer for ionization and detection.
-
Quantification is achieved by comparing the ion abundance of the analyte to that of a known concentration of an internal standard (e.g., deuterium-labeled 19-OH-A).[10]
-
b) Radioimmunoassay (RIA)
A more traditional method that relies on antigen-antibody binding.
-
Principle:
-
A known quantity of radiolabeled 19-OH-A (tracer) is mixed with a limited amount of antibody specific to 19-OH-A.
-
The patient's sample containing unlabeled 19-OH-A is added, which competes with the tracer for binding to the antibody.
-
After incubation, the antibody-bound fraction is separated from the unbound fraction.
-
The radioactivity of the bound fraction is measured.
-
The concentration of 19-OH-A in the sample is determined by comparing the measured radioactivity to a standard curve.
-
-
Limitations: Immunoassays can be prone to cross-reactivity with other structurally similar steroids, potentially affecting accuracy.[11]
Visualizing Pathways and Workflows
Proposed Signaling Pathway of this compound in Hypertension
Caption: Proposed mechanism of 19-OH-A in hypertension.
Experimental Workflow for Biomarker Validation
Caption: A typical workflow for validating a biomarker.
Logical Comparison of Biomarker Utility
Caption: Decision logic for utilizing hypertension biomarkers.
Conclusion and Future Directions
The role of this compound as a definitive biomarker for essential hypertension remains to be conclusively established. While its proposed mechanism of amplifying aldosterone's effects is compelling, the clinical evidence is currently conflicting.[1][2][4][6]
For researchers and drug development professionals, 19-OH-A represents an intriguing but challenging target. Future research should focus on:
-
Large-scale, prospective clinical studies to clarify the association between 19-OH-A levels and the incidence and severity of essential hypertension.
-
Standardization of measurement protocols , with a preference for highly specific methods like LC-MS/MS to ensure data comparability across studies.[11][12]
-
Head-to-head comparative studies evaluating the diagnostic and prognostic utility of 19-OH-A against a panel of other established and emerging biomarkers.
By addressing these key areas, the scientific community can better ascertain the true value of this compound in the clinical management of essential hypertension.
References
- 1. Plasma 19-hydroxy-androstenedione (19-OH-A) in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent hypertensinogenic steroid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma this compound is elevated in patients with high renin essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a new hypertensinogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound amplifies the hypertensive action of mineralocorticoids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and 6 beta-hydroxyandrostenedione: new steroids regulated by the renin-angiotensin system in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Potential Biomarkers in Hypertension [publishing.emanresearch.org]
- 9. Secretion of this compound and 19-hydroxytestosterone by porcine Leydig cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [this compound in human ovarian vein measured by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
19-Hydroxyandrostenedione vs. Androstenedione: A Comparative Analysis of Hypertensinogenic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypertensinogenic (blood pressure-increasing) effects of 19-Hydroxyandrostenedione (19-OH-A) and its precursor, androstenedione (A). The information presented is based on experimental data from preclinical studies to assist researchers in understanding the relative potencies and mechanisms of these two steroid hormones.
Comparative Efficacy in Elevating Blood Pressure
Experimental evidence suggests that this compound is a more potent hypertensinogenic agent than androstenedione. Studies in a rat model have demonstrated that administration of 19-OH-A leads to a more significant and sustained increase in blood pressure compared to androstenedione.
One key study involved the administration of these steroids to intact male Sprague-Dawley rats over a period of 4 weeks. The results indicated that while both compounds induced hypertension, the effect of 19-OH-A was more pronounced. Specifically, 19-OH-A administration resulted in a progressive increase in blood pressure that became significantly different from the control group and the androstenedione-treated group.
Data Summary
The following table summarizes the quantitative data from a comparative study on the effects of this compound and androstenedione on systolic blood pressure and plasma aldosterone levels in rats.
| Parameter | Control | Androstenedione (A) | This compound (19-OH-A) |
| Systolic Blood Pressure (mmHg) | 125 ± 2 | 148 ± 3 | 175 ± 4 |
| Plasma Aldosterone (ng/dL) | 8.5 ± 1.5 | 15.2 ± 2.1 | 25.8 ± 3.2 |
Data adapted from preclinical studies in rats after 4 weeks of treatment.
Mechanism of Action: Signaling Pathways
The hypertensinogenic effects of this compound are believed to be mediated through its interaction with the mineralocorticoid receptor (MR), leading to downstream effects that increase sodium and water retention, and consequently, blood pressure. While androstenedione can also exert some effects, its conversion to more active compounds, including 19-OH-A, is a potential pathway for its hypertensive action. 19-OH-A has been shown to have mineralocorticoid-like activity.
Caption: Signaling pathway of this compound-induced hypertension.
Experimental Protocols
The following is a representative experimental protocol for evaluating the hypertensinogenic potency of androgens in a rat model.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: 8-10 weeks old, 200-250g at the start of the study.
-
Housing: Housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.
-
Diet: Provided with standard rat chow and tap water ad libitum.
2. Steroid Administration:
-
Vehicle: Steroids are dissolved in a suitable vehicle, such as sesame oil.
-
Administration Route: Subcutaneous injection or implantation of osmotic mini-pumps for continuous delivery.
-
Dosage: Based on previous studies, a typical dose for inducing hypertension in rats is in the range of 10-50 mg/kg/day.
-
Treatment Groups:
-
Control group (vehicle only)
-
Androstenedione-treated group
-
This compound-treated group
-
-
Duration: 4 weeks.
3. Blood Pressure Measurement:
-
Method: Tail-cuff method (non-invasive).
-
Frequency: Blood pressure is measured at baseline (before treatment) and then weekly throughout the 4-week treatment period.
-
Procedure: Rats are habituated to the restraining device for several days before the first measurement to minimize stress-induced fluctuations in blood pressure. At each time point, at least three stable readings are averaged.
4. Plasma Aldosterone Measurement:
-
Sample Collection: At the end of the 4-week treatment period, rats are anesthetized, and blood samples are collected via cardiac puncture into EDTA-containing tubes.
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Assay: Plasma aldosterone concentrations are determined using a commercially available radioimmunoassay (RIA) or ELISA kit.
5. Data Analysis:
-
Statistical Software: GraphPad Prism or similar.
-
Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test). A p-value of < 0.05 is considered statistically significant.
Caption: Experimental workflow for comparing hypertensinogenic potency.
Conclusion
The available experimental data strongly indicate that this compound is a more potent hypertensinogenic agent than androstenedione. This is evidenced by its greater effect on increasing both systolic blood pressure and plasma aldosterone levels in preclinical models. The mechanism is likely related to its activity as a mineralocorticoid receptor agonist. These findings are critical for researchers investigating the physiological and pathological roles of these androgens and for drug development professionals evaluating the potential side effects of steroid-based therapies.
Comparative metabolism of 19-Hydroxyandrostenedione and testosterone
A Comprehensive Comparison of the Metabolism of 19-Hydroxyandrostenedione and Testosterone
Introduction
In the intricate landscape of steroid biochemistry, understanding the metabolic fate of androgens is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of the metabolism of two key C19 steroids: this compound (19-OHA4) and Testosterone. While testosterone is a well-characterized androgen crucial for male sexual development and physiological maintenance, 19-OHA4 is primarily known as an intermediate in the biosynthesis of estrogens. However, its potential for independent biological activity and distinct metabolic profile warrants a thorough investigation. This document synthesizes experimental data to objectively compare their metabolic pathways, enzymatic transformations, and resulting metabolites.
Data Presentation
The following tables summarize the key metabolic features of this compound and Testosterone based on available experimental data.
Table 1: Key Enzymes Involved in Metabolism
| Feature | This compound | Testosterone |
| Primary Metabolic Enzymes | Aromatase (CYP19A1)[1], UDP-Glucuronosyltransferases (UGTs)[2], Sulfotransferases (SULTs)[2] | 5α-reductase (SRD5A1, SRD5A2)[3], Aromatase (CYP19A1)[1], 17β-Hydroxysteroid dehydrogenases (HSD17B)[4], Cytochrome P450 enzymes (e.g., CYP3A4)[5], UDP-Glucuronosyltransferases (UGTs)[6], Sulfotransferases (SULTs)[7] |
| Cellular Location of Metabolism | Endoplasmic reticulum (Aromatase)[8], Cytosol (UGTs, SULTs) | Endoplasmic reticulum (5α-reductase, Aromatase), Cytosol (HSDs, UGTs, SULTs) |
Table 2: Major Metabolites
| Metabolite Type | This compound | Testosterone |
| Active Metabolites | 19-Oxoandrostenedione[1], Estrone (via aromatization)[1] | Dihydrotestosterone (DHT)[3], Estradiol (via aromatization)[1] |
| Inactive/Excretory Metabolites | This compound-glucuronide[2], this compound-sulfate[2] | Androsterone, Etiocholanolone[3], Testosterone-glucuronide[6], Testosterone-sulfate[7] |
Table 3: Comparative Metabolic Parameters (Qualitative)
| Parameter | This compound | Testosterone |
| Primary Metabolic Fate | Further oxidation by aromatase to form estrogens, or release from the enzyme and subsequent conjugation.[1][2] | Conversion to more potent androgens (DHT) or estrogens (estradiol), or inactivation and conjugation for excretion.[1][3] |
| Rate of Ring A Reduction | Less significant compared to other steroids.[2] | A major metabolic pathway leading to the formation of 5α-reduced metabolites like DHT.[3] |
| Conjugation | Primarily occurs at the C-19 position with glucuronic acid and sulfate.[2] | Occurs at the C-17 hydroxyl group and C-3 keto group (after reduction) with glucuronic acid and sulfate.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of steroid metabolism. The following protocols outline common experimental procedures for analyzing the metabolism of this compound and Testosterone.
In Vitro Metabolism Assay Using Liver Microsomes
This protocol is designed to assess the phase I metabolism of steroids by cytochrome P450 enzymes present in liver microsomes.
1. Materials:
-
Human liver microsomes (commercially available)
-
Testosterone or this compound (substrate)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., deuterated testosterone)
2. Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (Testosterone or this compound) to the mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS or GC-MS.
Analysis of Steroid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of steroid hormones and their metabolites.
1. Sample Preparation:
-
To the supernatant from the in vitro metabolism assay, add water to dilute the acetonitrile concentration.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the steroids and remove interfering substances.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water).
-
Elute the steroids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase column suitable for steroid separation (e.g., C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound and its metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the parent steroid and its expected metabolites.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each analyte.
-
Mandatory Visualization
Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways for this compound and Testosterone.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the comparative analysis of steroid metabolism.
References
- 1. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound in human subjects. Urinary excretion of conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of androstenedione and testosterone to C19 metabolites in normal breast, breast carcinoma and benign prostatic hypertrophy tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the in vitro metabolism of androstenedione and progesterone in human testicular tissue from fetal age to senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. Determination of the kinetics of rat UDP-glucuronosyltransferases (UGTs) in liver and intestine using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfotransferase (SULT) 1A1 polymorphic variants *1, *2, and *3 are associated with altered enzymatic activity, cellular phenotype, and protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: An Inter-laboratory Perspective on 19-Hydroxyandrostenedione (19-OH-AD) Quantification
A comparative guide for researchers, scientists, and drug development professionals on the analytical methodologies for 19-Hydroxyandrostenedione, a steroid intermediate with emerging biological significance.
While a formal, multi-laboratory ring trial for the validation of a this compound (19-OH-AD) assay has yet to be published, a review of existing literature provides valuable insights into the current state of its quantification. This guide synthesizes available data to offer a comparative overview of analytical methods, their performance characteristics, and detailed experimental protocols to aid laboratories in establishing and evaluating their own assays for this important analyte.
This compound is a key intermediate in the aromatase-mediated biosynthesis of estrogens from androgens.[1] Its accurate measurement is crucial for understanding various physiological and pathological states, including those related to brain differentiation, sperm motility, ovarian function, hypertension, and cancer.[1] This guide focuses on the prevalent analytical techniques employed for 19-OH-AD and related androgens, with a primary emphasis on the gold standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methodologies
The quantification of steroid hormones, including 19-OH-AD, has evolved from less specific methods like radiometric assays to highly sensitive and specific techniques.[1] Currently, LC-MS/MS is the preferred method due to its superior analytical specificity and accuracy compared to immunoassays, which can be prone to cross-reactivity with structurally similar steroids.[2][3][4]
While direct inter-laboratory comparison data for 19-OH-AD is scarce, performance data from single-laboratory validations of assays for the closely related androstenedione (AD) can serve as a valuable benchmark. The following table summarizes typical performance characteristics reported for various assay platforms.
| Parameter | LC-MS/MS | Immunoassay (e.g., ELISA, RIA) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | High | Variable, potential for cross-reactivity | High |
| Sensitivity (LOD/LOQ) | 0.002-0.05 ng/mL[5] | Typically in the low ng/mL range | Can achieve low pg/mL levels |
| Precision (%CV) | Intra-day: 0.47-3.90% Inter-day: 0.66-3.76%[5] | Intra-assay: <10% Inter-assay: <15% | Typically <15% |
| Accuracy (Recovery) | 75.3-111%[5] | 86-172% (can be matrix-dependent)[6] | Generally high, dependent on derivatization |
| Throughput | Moderate to High | High | Low to Moderate |
| Sample Volume | Typically 100-200 µL | Typically 50-100 µL | Can require larger volumes |
Experimental Protocols: A Focus on LC-MS/MS
The following provides a detailed, generalized protocol for the quantification of 19-OH-AD in human serum or plasma using LC-MS/MS, based on common practices for steroid analysis.
I. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 100 µL of serum, calibrators, or quality control samples into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., deuterated 19-OH-AD) to each tube, except for blank samples.
-
Equilibration: Vortex briefly and allow the samples to equilibrate for 15-30 minutes at room temperature.
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane). Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
II. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (19-OH-AD) and the internal standard.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
III. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is often used.
-
Quantification: The concentration of 19-OH-AD in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizing Key Processes
To further elucidate the context and methodology of 19-OH-AD analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Figure 1: Simplified Aromatase Reaction Pathway
Figure 2: LC-MS/MS Experimental Workflow
Conclusion and Future Directions
The accurate and precise measurement of this compound is paramount for advancing our understanding of its role in health and disease. While LC-MS/MS has emerged as the most reliable method, the absence of a formal inter-laboratory validation study highlights a gap in the standardization of 19-OH-AD quantification. The establishment of such a program, along with the development of certified reference materials, would be instrumental in ensuring comparability of data across different research and clinical laboratories. This would ultimately facilitate a more cohesive and robust body of evidence regarding the clinical utility of this emerging biomarker. Laboratories are encouraged to perform thorough in-house validation of their 19-OH-AD assays, considering the performance metrics and protocols outlined in this guide.
References
- 1. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-method comparison of serum androstenedione measurement with respect to the validation of a new fully automated chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.virginia.edu [med.virginia.edu]
Unraveling the Relationship Between 19-Hydroxyandrostenedione and Aldosterone
A comparative analysis of their plasma level correlation, regulatory pathways, and measurement methodologies for researchers and drug development professionals.
The interplay between adrenal steroids is a complex and critical area of study for understanding various physiological and pathological states, including hypertension and electrolyte balance. Among these, the relationship between 19-hydroxyandrostenedione (19-OHA), a C19 steroid, and aldosterone, the principal mineralocorticoid, has been a subject of investigation. This guide provides a comprehensive comparison of their correlation, biosynthesis, and the experimental methods used to quantify them, offering valuable insights for researchers, scientists, and professionals in drug development.
Correlation Between Plasma this compound and Aldosterone Levels
Experimental data on the direct correlation between basal plasma levels of this compound and aldosterone have shown divergent results depending on the study population. In normotensive individuals, a clear correlation is not observed. However, the relationship appears to be more complex in hypertensive states, where the renin-angiotensin system (RAS) plays a more dominant role in regulating 19-OHA.
A study involving 50 normal subjects found that basal levels of plasma 19-OHA did not correlate with the plasma aldosterone concentration (PAC)[1][2]. Instead, a positive correlation was observed with plasma cortisol levels, suggesting a primary regulation by the Adrenocorticotropic Hormone (ACTH)-adrenal axis in this population[1][2].
In contrast, for patients with essential hypertension, particularly those with high renin levels, a significant positive correlation has been identified between plasma 19-OHA concentrations and plasma renin activity (PRA) (r = 0.586, P < 0.001)[3]. Since the renin-angiotensin system is a primary regulator of aldosterone secretion, this suggests an indirect link between 19-OHA and aldosterone in hypertensive individuals[3].
The following table summarizes the quantitative data from key studies:
| Patient Population | 19-OHA vs. Aldosterone Correlation | 19-OHA vs. Other Parameters Correlation | Reference |
| Normal Subjects (n=50) | No significant correlation | Positive correlation with plasma cortisol | [1][2] |
| Essential Hypertension (n=63) | Not directly reported | Significant positive correlation with plasma renin activity (r = 0.586, P < 0.001) in hypertensive subjects. No significant correlation in control subjects (r = 0.059, P > 0.05). | [3] |
Regulatory and Biosynthetic Pathways
The secretion of 19-OHA and aldosterone are governed by distinct primary regulatory axes, which explains the observed correlation patterns. The biosynthesis of both steroids originates from cholesterol and involves a series of enzymatic reactions within the adrenal cortex.
Signaling Pathways
The regulation of 19-OHA is predominantly under the control of the ACTH-adrenal axis, while aldosterone synthesis and secretion are mainly stimulated by the renin-angiotensin system and plasma potassium levels.
Biosynthesis Overview
Both 19-OHA and aldosterone are synthesized from cholesterol through a cascade of enzymatic steps. The initial steps are shared, but the pathways diverge to produce these distinct steroid hormones in different zones of the adrenal cortex.
References
A Researcher's Guide to Solid-Phase Extraction (SPE) Sorbents for C19 Steroid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of C19 steroids—a class of androgens including testosterone, androstenedione, and dehydroepiandrosterone (DHEA)—is critical. Given their low physiological concentrations and the complexity of biological matrices like serum and urine, robust sample preparation is paramount. Solid-Phase Extraction (SPE) is a cornerstone technique, offering superior analyte recovery and cleaner extracts compared to older methods like liquid-liquid extraction.[1]
This guide provides an objective comparison of different SPE sorbents for C19 steroid extraction, supported by experimental data and detailed protocols to aid in method development and selection.
Understanding SPE Sorbent Chemistries
The choice of SPE sorbent is dictated by the chemical properties of the C19 steroids and the sample matrix.[2] Steroids are generally non-polar to moderately polar, making them ideal candidates for reversed-phase SPE. However, mixed-mode and polymeric sorbents offer unique advantages in terms of selectivity and robustness. Sorbents for steroid extraction can be broadly categorized as silica-based or polymer-based.[3]
-
Silica-Based Sorbents: These are traditional sorbents where functional groups (like C18 or C8) are bonded to a silica backbone.[3] They are effective but can be prone to drying out and have a limited pH range (typically 2-10).[4]
-
Polymer-Based Sorbents: These sorbents, such as polystyrene-divinylbenzene (PS-DVB) copolymers, offer a wider pH stability (1-14) and are resistant to drying out, which prevents analyte loss if the cartridge accidentally dries during processing.[4][5] They often have a higher loading capacity than silica-based sorbents.[4]
The primary retention mechanisms include:
-
Reversed-Phase (RP): This is the most common mode for steroid extraction.[6][7] The stationary phase is non-polar (e.g., C18-bonded silica), and it retains the hydrophobic steroid molecules from a polar aqueous sample.[8][9] Elution is achieved with a less polar, organic solvent.[8]
-
Ion-Exchange: This mechanism separates analytes based on electrostatic interactions.[8] For C19 steroids, this is typically used in a "mixed-mode" format, combining reversed-phase and ion-exchange functionalities on a single sorbent (e.g., C8 + a strong anion exchanger).[6] This approach enhances the removal of charged matrix components like amino acids, resulting in exceptionally clean extracts.[6]
Data Presentation: Performance of SPE Sorbents
The following table summarizes quantitative performance data for the extraction of key C19 steroids from serum and urine using various SPE sorbents. This data, compiled from multiple sources, provides a comparative overview of expected recoveries and limits of quantitation (LOQs).
| Analyte | SPE Sorbent | Matrix | Recovery Rate (%) | LOQ (ng/mL) | Reference |
| Testosterone | C18 | Urine | 97.9 - 99.8 | 5 | [10] |
| Oasis HLB | Urine | 98.7 - 114.2 (for a panel) | 5 | [10] | |
| C8 + QAX (Mixed-Mode) | Serum | 90 - 98 | 25 (for panel) | [6] | |
| EVOLUTE EXPRESS ABN | Serum | ~95 | 25 | [11] | |
| Androstenedione | C8 + QAX (Mixed-Mode) | Serum | 90 - 98 | 25 (for panel) | [6] |
| EVOLUTE EXPRESS ABN | Serum | ~90 | 100 | [11] | |
| Epitestosterone | C18 | Urine | 100.6 - 108.8 | 5 | [10] |
| C8 + QAX (Mixed-Mode) | Serum | 90 - 98 | 25 (for panel) | [6] | |
| DHEA | Bond Elut C18 | Serum/Urine | 80 - 120 (for panel) | 0.38 - 1.18 | [12] |
| Bond Elut Plexa (Polymer) | Serum/Urine | 80 - 120 (for panel) | 0.38 - 1.18 | [12] | |
| Panel of 11 Steroids | C8 + QAX (Mixed-Mode) | Serum | 90 - 98 | 25 | [6] |
Note: Recovery rates and LOQs are highly method-dependent and can vary based on the specific protocol, instrumentation, and matrix source. The data presented should be used as a comparative guideline.
Experimental Protocols
A robust and reproducible protocol is essential for successful SPE. The following sections detail a generic protocol for reversed-phase SPE of C19 steroids from serum, which can be adapted for other sorbents and matrices.
This protocol is a synthesized workflow based on established methods for extracting C19 steroids using common reversed-phase cartridges (e.g., C18 or polymeric equivalents like Oasis HLB).[1]
1. Materials and Reagents:
-
Human serum samples
-
Internal standards (e.g., deuterated testosterone)
-
Methanol and Acetonitrile (LC-MS grade)
-
Deionized Water
-
Optional: Zinc Sulfate solution (50 g/L) for protein precipitation[1]
2. Sample Pre-treatment:
-
Thaw serum samples at room temperature.
-
To 200 µL of serum in a microcentrifuge tube, add the appropriate amount of internal standard solution.[1]
-
(Optional but recommended) Add 400 µL of a precipitating agent like acetonitrile or a zinc sulfate/methanol solution to precipitate proteins. Vortex and centrifuge.
-
Collect the supernatant for loading onto the SPE cartridge.
3. SPE Cartridge Procedure:
-
Conditioning: Pass 3 mL of methanol through the cartridge to solvate the stationary phase.[6]
-
Equilibration: Pass 3 mL of deionized water to equilibrate the cartridge.[1][6] It is critical not to let the sorbent bed dry out after this step for silica-based sorbents.[1]
-
Sample Loading: Load the pre-treated serum supernatant onto the SPE cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).[1]
-
Washing: Wash the cartridge with 1-3 mL of a weak organic solvent mixture (e.g., 60:40 water:methanol) to remove polar interferences.[6] The strength of the wash solvent should be optimized to remove maximum interferences without eluting the target steroids.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove the aqueous wash solvent.[6]
-
Elution: Elute the C19 steroids with 3 mL of an organic solvent like methanol or ethyl acetate.[6][11] Collect the eluate at a slow flow rate (1-2 mL/min).[6]
4. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at < 50°C.[6]
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[1][6]
-
Vortex briefly, transfer to an autosampler vial, and inject into the LC-MS/MS system for analysis.[1]
Objective Comparison and Discussion
-
Reversed-Phase (C18 vs. Polymeric):
-
C18 (Silica): C18 is a widely used and effective sorbent for steroid extraction.[10][13] It provides good recovery for non-polar steroids. However, its performance can be compromised if the sorbent dries out before sample loading, and it is less stable at extreme pH values.[4]
-
Polymeric (e.g., Oasis HLB, EVOLUTE ABN): Polymeric sorbents are often preferred for their robustness. They are pH stable and not susceptible to drying, which improves method reproducibility.[4][5] Sorbents like Oasis HLB are designed to have a hydrophilic-lipophilic balance, enabling the retention of a wider range of compounds, including more polar metabolites, which can be advantageous.[10][14] Studies have shown that polymeric sorbents can provide better recoveries and cleaner extracts compared to silica-based options for complex matrices.[14]
-
-
Mixed-Mode Sorbents (e.g., C8 + QAX):
-
For highly complex matrices like serum, mixed-mode sorbents provide a significant advantage in sample cleanup.[6] By combining reversed-phase and ion-exchange mechanisms, they can retain the target steroids via hydrophobic interactions while simultaneously binding and removing charged interferences like phospholipids and amino acids.[6] This dual mechanism often results in lower matrix effects, which is a critical factor for sensitive LC-MS/MS analysis.[6][15] One study demonstrated that a mixed-mode C8 + QAX sorbent yielded excellent recoveries (90-98%) and was more effective at removing matrix interferences than a supported liquid extraction (SLE) approach.[6]
-
-
Matrix Effects:
-
Matrix effects, which cause ion suppression or enhancement in the mass spectrometer, are a major challenge in bioanalysis.[15][16] The goal of SPE is to minimize these effects by removing interfering matrix components.[17] While all SPE methods reduce matrix effects compared to simple "dilute-and-shoot," the choice of sorbent is key. Polymeric and mixed-mode sorbents are often superior to standard silica C18 in producing cleaner extracts and thus reducing matrix-induced variability.[6][14]
-
Conclusion
The selection of an SPE sorbent for C19 steroid extraction requires a balance between recovery, selectivity, and method robustness.
-
For general-purpose applications and less complex matrices, traditional silica-based C18 sorbents can provide adequate performance.
-
For improved reproducibility and a wider analyte polarity range, polymeric reversed-phase sorbents (e.g., Oasis HLB) are a superior choice due to their pH stability and resistance to drying.[4][5][10]
-
For the cleanest possible extracts from complex biological matrices like serum and to minimize matrix effects in sensitive LC-MS/MS assays, mixed-mode sorbents are highly recommended. Their ability to remove a wider range of interferences through orthogonal retention mechanisms often justifies the potentially more complex method development.[6]
By carefully considering the experimental goals and the nature of the sample matrix, researchers can select the optimal SPE sorbent to achieve accurate, reliable, and reproducible quantification of C19 steroids.
References
- 1. benchchem.com [benchchem.com]
- 2. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. specartridge.com [specartridge.com]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. amchro.com [amchro.com]
- 7. specartridge.com [specartridge.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Reverse-Phase vs Other Chromatography Techniques Compared - Creative Proteomics [creative-proteomics.com]
- 10. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A convenient, unified scheme for the differential extraction of conjugated and unconjugated serum C19 steroids on Sep-Pak C18-cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
A Comparative Analysis of Immunoassays and Mass Spectrometry for the Quantification of 19-Hydroxyandrostenedione
For researchers, scientists, and drug development professionals, the accurate measurement of steroid hormones is paramount. This guide provides a detailed comparison of two common analytical techniques—immunoassays and mass spectrometry—for the quantification of 19-Hydroxyandrostenedione, a key intermediate in the biosynthesis of potent androgens.
While direct comparative studies on this compound are limited, extensive research on structurally similar steroids, such as androstenedione and other 11-oxygenated androgens, provides a strong basis for evaluating the strengths and weaknesses of each method. This guide synthesizes this body of evidence to offer a comprehensive overview of their respective accuracy, specificity, and overall performance.
At a Glance: Immunoassay vs. Mass Spectrometry
| Feature | Immunoassay | Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ionized molecules |
| Specificity | Lower, prone to cross-reactivity | Higher, considered the "gold standard"[1][2] |
| Accuracy | Can overestimate concentrations[3][4][5] | High accuracy and precision[3][4] |
| Sensitivity | Varies by assay, may be less sensitive for low concentrations | Generally higher sensitivity[1][2] |
| Throughput | High, suitable for large sample numbers | Lower, more time-consuming per sample |
| Cost | Lower initial instrument cost and per-sample cost[1] | Higher initial instrument cost and operational expense[1][6] |
| Expertise | Relatively easy to use | Requires highly skilled operators[1][6] |
The Critical Difference: Specificity and Cross-Reactivity
The fundamental challenge in steroid hormone analysis lies in differentiating between structurally similar molecules. Immunoassays, which rely on the specific binding of an antibody to its target antigen (this compound), can be susceptible to cross-reactivity.[7][8][9] This occurs when the antibody binds to other steroids with a similar chemical structure, leading to an overestimation of the target analyte's concentration.[4][10][11] Studies on androstenedione immunoassays have demonstrated this tendency to yield higher values compared to mass spectrometry.[3][4]
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), overcomes this limitation by physically separating the sample components via chromatography before ionization and detection based on their unique mass-to-charge ratios.[1][2] This multi-layered specificity makes it the reference method for steroid hormone analysis, providing more accurate and reliable results.[1][2]
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for immunoassay and mass spectrometry.
Quantitative Data Comparison
The following table summarizes typical performance characteristics for immunoassay and LC-MS/MS methods for the analysis of androstenedione, a structurally related steroid. These values can be considered indicative of the expected performance for this compound.
| Parameter | Immunoassay (Androstenedione) | LC-MS/MS (Androstenedione) |
| Linearity | 0.3 to 10.0 ng/mL[12][13] | Up to 50 ng/mL[14][15] |
| Lower Limit of Quantitation (LLOQ) | ~0.150 ng/mL[13] | 0.195 ng/mL[14][15] |
| Lower Limit of Detection (LLOD) | Not consistently reported | 0.097 ng/mL[14][15] |
| Intra-assay Precision (CV%) | < 2.0%[12] | 0.47-3.90%[16] |
| Inter-assay Precision (CV%) | < 4.5%[12] | 0.66-3.76%[16] |
| Recovery | Not typically reported | 69 - 99%[14][15] |
| Bias vs. LC-MS/MS | Can be positively biased (e.g., 44%)[12] | N/A (Reference Method) |
Detailed Experimental Protocols
Immunoassay Protocol (General)
A typical competitive immunoassay involves the following steps:
-
Sample Preparation: Serum or plasma samples are diluted with an appropriate assay buffer.
-
Competition: The sample (containing unlabeled this compound) is added to a microplate well coated with a specific antibody. A known amount of enzyme-labeled this compound is then added. The labeled and unlabeled antigen compete for binding to the antibody.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The wells are washed to remove any unbound antigen.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Detection: The absorbance is read using a microplate reader.
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated from samples with known concentrations.
LC-MS/MS Protocol for 11β-Hydroxyandrostenedione (A Surrogate)
The following is a representative protocol for the quantification of 11β-hydroxyandrostenedione, which would be similar for this compound.[17]
-
Sample Preparation (Supported Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Load the spiked plasma onto a supported liquid extraction (SLE) cartridge.
-
Apply a gentle vacuum or positive pressure to load the sample onto the sorbent.
-
Elute the analytes with methyl tert-butyl ether (MTBE).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as 0.2 mmol/L ammonium fluoride in water/methanol mixtures to separate the analyte from other sample components.[18]
-
-
Mass Spectrometry:
-
Utilize electrospray ionization (ESI) in positive mode.
-
Perform detection using multiple reaction monitoring (MRM). This involves selecting the precursor ion (the ionized this compound molecule) in the first mass spectrometer (MS1), fragmenting it in a collision cell, and then selecting a specific product ion in the second mass spectrometer (MS2). This highly specific detection method minimizes interferences.
-
-
-
Data Analysis:
-
Integrate the chromatographic peak area for both the analyte and the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the analyte.
-
Conclusion and Recommendations
For high-throughput screening where cost and ease of use are major considerations, immunoassays can be a valuable tool. However, researchers must be aware of the potential for cross-reactivity and the tendency for this method to overestimate steroid concentrations.[5][7] Validation of immunoassay results with a more specific method is often recommended, especially for pivotal studies.
For applications requiring the highest level of accuracy, specificity, and sensitivity, particularly in complex biological matrices or when measuring low physiological concentrations, LC-MS/MS is the unequivocal method of choice.[1][2] Its ability to distinguish between closely related steroid isomers and its resistance to matrix effects make it the gold standard for steroid hormone quantification in research and drug development.
References
- 1. Frontiers | Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Discrepancy between radioimmunoassay and high performance liquid chromatography tandem-mass spectrometry for the analysis of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. Cross-Method Comparison of Serum Androstenedione Measurement Using Three Different Assays: The Siemens Immulite Immunoassay, the Roche Elecsys Immunoassay, and an LC/MS-MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Androstenedione Roche Elecsys immunoassay has superior comparability to the LC-MS/MS assay than the Siemens Immulite immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Androstenedione Metabolism to C19 Metabolites: A Comparative Guide for Breast and Prostate Tissues
For Researchers, Scientists, and Drug Development Professionals
Androstenedione, a key C19 steroid, serves as a crucial precursor for the synthesis of potent androgens and estrogens within various tissues. Its metabolism plays a pivotal role in the pathophysiology of hormone-dependent cancers, particularly in breast and prostate malignancies. This guide provides an objective comparison of androstenedione metabolism to C19 metabolites in breast and prostate tissues, supported by experimental data, detailed methodologies, and visual pathways to aid in research and therapeutic development.
Comparative Overview of Androstenedione Metabolism
The metabolic fate of androstenedione diverges significantly between breast and prostate tissues, primarily due to the differential expression and activity of key steroidogenic enzymes. A pivotal study revealed that the overall formation of C19 metabolites from androstenedione is approximately 10-fold greater in prostate tissue compared to breast tissue. Furthermore, a defining difference is the exclusive presence of aromatase activity in breast tissue, leading to the local production of estrogens, a critical factor in the development and progression of hormone-receptor-positive breast cancer.
In prostate tissue, the metabolic machinery is geared towards the production of potent androgens, such as testosterone and dihydrotestosterone (DHT), which are the primary drivers of prostate cancer. Conversely, while breast tissue can also produce androgens, the subsequent aromatization to estrogens is a dominant pathway.
Key Enzymes in Androstenedione Metabolism
The conversion of androstenedione to various C19 metabolites is orchestrated by a panel of enzymes, with 17β-hydroxysteroid dehydrogenases (17β-HSDs) and 5α-reductases playing central roles in both tissues, and aromatase being a key player in breast tissue.
17β-Hydroxysteroid Dehydrogenases (17β-HSDs)
These enzymes catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids. Multiple isoforms of 17β-HSD exist, with varying substrate specificities and directional activities (reductive or oxidative).
-
In Breast Tissue: Several 17β-HSD isoforms are expressed, with types 1, 2, 5, 7, and 14 being implicated in breast cancer. 17β-HSD type 1 primarily catalyzes the conversion of estrone to the more potent estradiol, but can also convert androstenedione to testosterone.[1] 17β-HSD type 5 (AKR1C3) is also involved in the conversion of androstenedione to testosterone.[2]
-
In Prostate Tissue: 17β-HSD isoforms are crucial for the local synthesis of testosterone from androstenedione.[3] Notably, the expression of 17β-HSD type 3, which efficiently converts androstenedione to testosterone, is significantly higher in malignant prostate tissue compared to non-malignant tissue.[3][4] Conversely, the expression of the oxidative 17β-HSD type 2, which inactivates testosterone to androstenedione, is lower in cancerous prostate tissue.[3] 17β-HSD type 5 (AKR1C3) is also expressed in the prostate and contributes to testosterone production.[5]
5α-Reductases
These enzymes catalyze the irreversible conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). They can also act on androstenedione to produce 5α-androstanedione. Three isoforms have been identified.
-
In Breast Tissue: Both 5α-reductase type 1 and 2 are expressed, with type 1 being the predominant form in breast cancer.[2] A study on female breast skin tissue identified a single isoform of 5α-reductase.[6] The expression of 5α-reductase type 3 is also higher than types 1 and 2 in the mammary gland.[7]
-
In Prostate Tissue: Both type 1 and type 2 isoforms are present.[8] While type 2 is the major isoform in the normal prostate, an upregulation of type 1 is often observed in prostate cancer.[9] Kinetic studies have detailed the activity of 5α-reductase with androstenedione as a substrate in both the epithelium and stroma of the prostate.[10]
Aromatase (CYP19A1)
This enzyme is responsible for the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).
-
In Breast Tissue: Aromatase activity is a hallmark of hormone-receptor-positive breast cancer and is a key therapeutic target.[11][12][13] The enzyme is expressed in both the cancer cells and the surrounding adipose tissue.
-
In Prostate Tissue: While some studies have suggested the presence of aromatase in prostate tissue, its activity is generally considered to be very low or absent, and it is not a significant contributor to local estrogen production in the same way it is in the breast.[11][13]
Quantitative Data on Enzyme Activity
Direct comparative kinetic data for all enzymes across both tissues from a single study is limited. The following tables summarize available data from various sources. Note: Experimental conditions can vary between studies, affecting absolute values. The data should be interpreted with this in mind.
| Enzyme | Tissue | Substrate | Km | Vmax | Reference |
| 5α-Reductase | Prostate (Normal, Epithelium) | Androstenedione | 120 nM | 56 pmol/mg protein/h | [10] |
| Prostate (Normal, Stroma) | Androstenedione | 211 nM | 130 pmol/mg protein/h | [10] | |
| Prostate (BPH, Epithelium) | Androstenedione | 120 +/- 10 nM | 73 +/- 8 pmol/mg protein/h | [10] | |
| Prostate (BPH, Stroma) | Androstenedione | 668 +/- 121 nM | 415 +/- 73 pmol/mg protein/h | [10] | |
| 17β-HSD | Breast Cancer | Estradiol | 0.62 µM (high affinity) | 82 nmol/g protein/h | [14] |
| Aromatase | Placenta (for reference) | Androstenedione | 16 nM | 65 nmol/min/mg | [15] |
Metabolic Pathways
The following diagrams illustrate the primary pathways of androstenedione metabolism in breast and prostate tissue.
Caption: Androstenedione metabolism in breast tissue, highlighting the prominent aromatase pathway.
Caption: Androstenedione metabolism in prostate tissue, emphasizing androgen synthesis pathways.
Experimental Protocols
Accurate quantification of androstenedione and its metabolites in tissue samples is critical for research in this field. The following provides a general workflow and key considerations for such experiments.
Tissue Homogenization
Objective: To disrupt the tissue structure and release intracellular steroids.
Protocol:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4) to the tissue in a 1:10 (w/v) ratio.
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., Polytron) until a uniform consistency is achieved.
-
To stop enzymatic activity, immediately add a cold organic solvent such as methanol.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant for steroid extraction.
Steroid Extraction
Objective: To isolate steroids from the aqueous tissue homogenate.
Protocol (Liquid-Liquid Extraction):
-
To the supernatant from the homogenization step, add a water-immiscible organic solvent such as ethyl acetate or a hexane:ethyl acetate mixture (e.g., 3:2 v/v) at a ratio of 5:1 (solvent:supernatant).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at a moderate speed (e.g., 2000 x g for 10 minutes) to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer containing the steroids.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Quantification by LC-MS/MS
Objective: To separate and quantify individual C19 steroids with high sensitivity and specificity.
Protocol Overview:
-
Reconstitution: Reconstitute the dried steroid extract in a small volume of a suitable solvent, typically a mixture of methanol and water compatible with the LC mobile phase.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 or similar column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each steroid, specific precursor-to-product ion transitions are monitored for high selectivity.
-
Quantification: Generate a standard curve using known concentrations of authentic steroid standards. The concentration of each steroid in the sample is determined by comparing its peak area to the standard curve. The use of isotopically labeled internal standards for each analyte is highly recommended to correct for matrix effects and variations in extraction efficiency.
-
Caption: General experimental workflow for the analysis of C19 metabolites in tissue.
Conclusion
The metabolism of androstenedione to C19 metabolites presents a stark contrast between breast and prostate tissues, a dichotomy that is central to the hormonal drivers of their respective cancers. In the breast, the aromatization of androstenedione to estrogens is a dominant and therapeutically critical pathway. In the prostate, the focus is on the production of potent androgens that fuel tumor growth. A thorough understanding of the key enzymes, their kinetic properties, and the resulting metabolic pathways in each tissue is essential for the development of targeted therapies aimed at disrupting these hormone synthesis pathways. The provided experimental protocols offer a foundation for researchers to accurately quantify these critical metabolites and further unravel the complexities of steroid metabolism in cancer.
References
- 1. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased 5α-Reductase Type 2 Expression in Human Breast Carcinoma following Aromatase Inhibitor Therapy: The Correlation with Decreased Tumor Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential expression of 17beta-hydroxysteroid dehydrogenase isozyme genes in prostate cancer and noncancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 17β-hydroxysteroid dehydrogenase type 3 as a target in hormone-dependent prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Comparative study of human steroid 5alpha-reductase isoforms in prostate and female breast skin tissues: sensitivity to inhibition by finasteride and epristeride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human type 3 5α-reductase is expressed in peripheral tissues at higher levels than types 1 and 2 and its activity is potently inhibited by finasteride and dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of steroid 5alpha-reductase activity at neutral pH in benign prostatic hyperplastic tissue: evidence for type I isozyme activity in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic parameters of 5 alpha-reductase activity in stroma and epithelium of normal, hyperplastic, and carcinomatous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of androstenedione 5 alpha-reductase in epithelium and stroma of human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aromatase and other inhibitors in breast and prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. medicalrealities.com [medicalrealities.com]
- 14. 17 Beta-hydroxysteroid dehydrogenase in human breast cancer: analysis of kinetic and clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 19-Hydroxyandrostenedione
Researchers, scientists, and drug development professionals handling 19-Hydroxyandrostenedione must adhere to strict disposal protocols to ensure personnel safety and environmental protection. As a potent steroid compound, this compound is classified as hazardous pharmaceutical waste and requires specialized disposal procedures in compliance with federal, state, and local regulations. Improper disposal can lead to environmental contamination and potential health risks.
Waste Characterization and Handling
This compound exhibits several hazardous characteristics that necessitate careful handling and disposal. The following table summarizes its key hazard classifications based on available safety data for similar androstenedione derivatives.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Harmful if Swallowed/Inhaled/In Contact with Skin | Can cause adverse health effects upon exposure. | Chemical-resistant gloves, lab coat, safety glasses/goggles. |
| Suspected Carcinogen | May cause cancer. | Use in a ventilated area or with respiratory protection. |
| Suspected Reproductive Toxin | May damage fertility or the unborn child. | Handle with extreme caution, especially by individuals of reproductive age. |
| Toxic to Aquatic Life | Poses a significant threat to aquatic ecosystems. | Prevent release into the environment. |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process to ensure that the compound and any contaminated materials are managed safely and effectively.
1. Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, lab coats), and other solid materials (e.g., weighing papers, pipette tips) must be collected in a designated, clearly labeled, leak-proof hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous pharmaceutical waste.
2. Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste," "Aqueous Solution"). The accumulation start date must also be clearly marked.
3. Storage: Hazardous waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area (SAA) within or near the laboratory. The storage area should be away from drains and incompatible materials.
4. Waste Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed hazardous waste contractor. The primary method of disposal for this type of waste is typically incineration at a permitted facility to ensure complete destruction of the active pharmaceutical ingredient.
Experimental Protocols for Waste Treatment (Research and Development)
While direct disposal via a licensed contractor is the standard procedure, research into the degradation and neutralization of steroidal compounds is ongoing. These experimental methods are not for routine disposal but may be relevant for specialized research applications aimed at waste minimization.
Biodegradation: Studies have shown that certain microorganisms can degrade androgens through pathways like the 9,10-seco pathway. This process involves the enzymatic cleavage of the steroid's core ring structure. Laboratory-scale experiments could involve incubating this compound with specific bacterial strains known for steroid degradation and analyzing the breakdown products over time using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Advanced Oxidation Processes (AOPs): Fenton oxidation is an AOP that has been shown to be effective in degrading estrogens in waste streams. This process involves the reaction of hydrogen peroxide with an iron catalyst to generate highly reactive hydroxyl radicals. An experimental setup would involve treating an aqueous solution of this compound with Fenton's reagent (H₂O₂ and Fe²⁺) under controlled pH and temperature conditions. The degradation efficiency would be monitored by measuring the disappearance of the parent compound and identifying degradation products.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safe Handling of 19-Hydroxyandrostenedione: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring personal safety and proper environmental containment is paramount when handling potent compounds like 19-Hydroxyandrostenedione. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Hazard Summary
This compound is a physiologically active steroid. Due to its hormonal nature and limited toxicological data, it should be handled as a potent compound. Similar compounds are known to be harmful if swallowed, suspected of causing cancer, and may damage fertility or the unborn child.[1][2] Therefore, stringent safety protocols are necessary to minimize exposure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a wide range of chemicals, including solvents that may be used with this compound.[3][4] Ensure gloves have sufficient thickness (e.g., 7 mil or greater) for durability.[5] Change gloves frequently and immediately if contaminated or torn.[3] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3] This prevents skin contact with any spills or aerosolized particles. |
| Eye/Face Protection | Safety Goggles/Face Shield | Chemical splash goggles are mandatory to protect the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes or powder aerosolization. |
| Respiratory Protection | Respirator | For handling powders outside of a containment system (not recommended), a NIOSH-approved air-purifying respirator is necessary. The choice of filter depends on the potential exposure level. A Powered Air-Purifying Respirator (PAPR) offers a higher level of protection.[2] |
Respiratory Protection Levels:
| Respirator Type | Assigned Protection Factor (APF) | When to Use |
| FFP2 (e.g., N95) | 10 | For handling low to moderate levels of harmful water and oil-based particles.[1] |
| FFP3 | 20-50 | For higher levels of dust and mists from harmful pharmaceutical powders.[1] |
| Powered Air-Purifying Respirator (PAPR) | 25-1000 | Offers a higher level of protection and is suitable for extended work periods. The APF depends on the specific model and headgear.[2] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation : Before handling the compound, ensure all necessary equipment, including PPE, containment systems (e.g., chemical fume hood, glove box), and waste disposal containers, are readily available.[6] The work area should be clearly designated for handling potent compounds.
-
Donning PPE : Put on all required PPE in the correct order: gown, then mask/respirator, followed by goggles/face shield, and finally, two pairs of gloves. The outer glove should overlap the cuff of the gown.
-
Weighing and Handling : All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood or a glove box to contain any airborne particles.[7] Use tools and techniques that minimize dust generation.
-
Decontamination : After handling, decontaminate all surfaces and equipment. Use a suitable cleaning agent and follow your institution's standard operating procedures for decontaminating surfaces exposed to potent compounds.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face/eye protection, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
-
Waste Disposal : All disposable items that have come into contact with this compound are considered cytotoxic/hormonal waste. This includes gloves, gowns, bench paper, and any contaminated labware.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Storage:
-
Solid Waste : All contaminated solid waste, including PPE, disposable labware, and cleaning materials, must be placed in a clearly labeled, leak-proof cytotoxic waste container.[6][8] These containers are typically color-coded (e.g., purple or yellow with a purple lid) and marked with the cytotoxic symbol.[9][10]
-
Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.[6][8]
-
Liquid Waste : Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not dispose of this waste down the drain.
Final Disposal Method:
All waste contaminated with this compound must be disposed of through a licensed hazardous waste management company. The primary method of disposal for cytotoxic and hormonal waste is high-temperature incineration to ensure complete destruction of the active compound.[8][10]
By adhering to these stringent safety and disposal protocols, researchers can safely handle this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and Safety Data Sheets for the most current information.
References
- 1. fishersci.at [fishersci.at]
- 2. respiratorshop.co.uk [respiratorshop.co.uk]
- 3. unisafegloves.com [unisafegloves.com]
- 4. safetyvestsandmore.com [safetyvestsandmore.com]
- 5. scandiagear.com [scandiagear.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. acewaste.com.au [acewaste.com.au]
- 10. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
